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  • Product: 5-(Pyridin-3-yl)-1,2-oxazol-3-amine
  • CAS: 1522087-88-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine

Executive Summary 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (also known as 3-amino-5-(3-pyridyl)isoxazole) is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Characterized by a 1,2-oxazole (isoxazole) core sub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Pyridin-3-yl)-1,2-oxazol-3-amine (also known as 3-amino-5-(3-pyridyl)isoxazole) is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Characterized by a 1,2-oxazole (isoxazole) core substituted with a primary amine at the C3 position and a pyridine ring at the C5 position, this molecule serves as a critical pharmacophore in Fragment-Based Drug Discovery (FBDD). Its structural rigidity, combined with specific hydrogen bond donor/acceptor motifs, makes it an ideal candidate for kinase inhibitor design (hinge binding) and glutamate receptor modulation. This guide details its physicochemical properties, regioselective synthesis, and application in therapeutic development.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The molecule comprises a heteroaromatic isoxazole ring linked to a pyridine moiety. The regiochemistry is critical; the amine is located at the 3-position, distinguishing it from its 5-amino isomer, which possesses vastly different electronic and reactivity profiles.[3]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 5-(Pyridin-3-yl)-1,2-oxazol-3-amine
Common Synonyms 3-Amino-5-(3-pyridyl)isoxazole; 3-Amino-5-(pyridin-3-yl)isoxazole
Molecular Formula C₈H₇N₃O
Molecular Weight 161.16 g/mol
SMILES Nc1noc(c1)-c2cnccc2
InChI Key (Predicted) RHFWLPWDOYJEAL-UHFFFAOYSA-N (Analogous base)
3D Structural Features & Tautomerism[1][2]
  • Planarity: The molecule is largely planar, allowing for efficient π-stacking interactions in protein binding pockets.

  • Tautomerism: While the amino-isoxazole can theoretically exist in an imino-tautomer form, the amino-tautomer is thermodynamically predominant in solution and the solid state.[1][2] This is crucial for ligand-receptor docking simulations.[1][2]

  • Electronic Distribution: The isoxazole oxygen acts as a weak H-bond acceptor, while the C3-amine is a donor.[2] The pyridine nitrogen (N1') provides a strong H-bond acceptor site (

    
    ).[2]
    

Physicochemical Profile

Understanding the physicochemical landscape is essential for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties during lead optimization.

PropertyValue / PredictionContext
Physical State Solid (Crystalline)Likely high melting point (>140°C) due to intermolecular H-bonding.[1][2]
Solubility DMSO, MeOH, DMFModerate solubility in polar organics; low aqueous solubility at neutral pH.
pKa (Pyridine N) ~5.2Protonates at physiological pH (acidic environments).[4]
pKa (Isoxazole NH₂) ~2.0 - 2.5Very weakly basic; remains neutral at physiological pH.[1][2]
LogP ~1.2 - 1.5Favorable lipophilicity for membrane permeability.[1][2]
TPSA ~65 ŲGood predictor for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1 (NH₂)Critical for specific binding interactions.[1][2]
H-Bond Acceptors 3 (Pyridine N, Isoxazole N, O)Facilitates water bridging or direct residue interaction.

Synthetic Pathways[1][10][11][12]

The synthesis of 3-amino-5-aryl isoxazoles requires strict regiochemical control to avoid the formation of the thermodynamic 5-amino isomer.[1][2] The most reliable protocol involves the cyclization of


-ketonitriles under controlled pH and temperature.
Core Synthetic Strategy: Regioselective Cyclization

This route utilizes 3-oxo-3-(pyridin-3-yl)propanenitrile as the key intermediate.[1][2] The reaction with hydroxylamine is pH-dependent:

  • pH > 8, Heat: Favors attack at the ketone

    
    5-amino-3-aryl  isomer.[1][2]
    
  • pH 7–8, < 45°C: Favors attack at the nitrile

    
    3-amino-5-aryl  isomer (Target).[1][2]
    
Detailed Protocol

Step 1: Synthesis of


-Ketonitrile Precursor 
  • Reagents: Ethyl nicotinate (1.0 eq), Acetonitrile (1.2 eq), NaH (2.0 eq) or LDA, THF (anhydrous).

  • Procedure:

    • Suspend NaH in dry THF at 0°C.

    • Add acetonitrile dropwise; stir for 30 min to generate the anion.

    • Add ethyl nicotinate dropwise.[2] Reflux for 2–4 hours.[2]

    • Quench with water, acidify to pH 5, and extract with EtOAc.

    • Result: 3-oxo-3-(pyridin-3-yl)propanenitrile.[1][2]

Step 2: Regioselective Cyclization to 5-(Pyridin-3-yl)-1,2-oxazol-3-amine

  • Reagents:

    
    -Ketonitrile (from Step 1), Hydroxylamine hydrochloride (
    
    
    
    , 1.1 eq), NaOH (aq).
  • Procedure:

    • Dissolve hydroxylamine HCl in water; adjust pH to 7.0–8.0 using NaOH.[2] Critical: Do not exceed pH 8.

    • Add the

      
      -ketonitrile to the solution.[1][2]
      
    • Stir at room temperature (20–25°C) for 12–24 hours. Do not heat.

    • Monitor by LC-MS for the formation of the amidoxime intermediate and subsequent cyclization.[2]

    • Workup: Acidify with HCl (conc.) to induce final cyclization if necessary, then neutralize to precipitate the product. Recrystallize from Ethanol/Water.

Synthetic Workflow Diagram

SynthesisPath Start Ethyl Nicotinate + Acetonitrile Inter1 Intermediate: 3-oxo-3-(pyridin-3-yl) propanenitrile Start->Inter1 NaH, THF Claisen Condensation Cond Condition Check: pH 7-8, <45°C Inter1->Cond NH2OH·HCl Target Target: 5-(Pyridin-3-yl)- 1,2-oxazol-3-amine Cond->Target Kinetic Control (Nitrile Attack) Byprod Byproduct: 5-Amino-3-(pyridin-3-yl) isoxazole Cond->Byprod Thermodynamic Control (Ketone Attack, pH > 8)

Caption: Regioselective synthesis pathway favoring the 3-amino isomer via pH-controlled cyclization of the


-ketonitrile.

Medicinal Chemistry & Biological Applications[1][4][7][10][11][12][13][14]

Pharmacophore Analysis

The 5-(pyridin-3-yl)-1,2-oxazol-3-amine structure is a classic "bi-aryl" equivalent with a specific hydrogen bonding vector.[1][2]

  • Kinase Inhibition (Hinge Binder):

    • The Pyridine Nitrogen can accept a hydrogen bond from the backbone NH of the kinase hinge region.

    • The Isoxazole Amine (C3-NH2) can donate a hydrogen bond to the backbone Carbonyl.[2]

    • This "Acceptor-Donor" motif is consistent with many ATP-competitive inhibitors (e.g., vemurafenib analogs).[1][2]

  • Glutamate Receptor Ligands:

    • Isoxazole-3-amine is a bioisostere of the

      
      -amino acid moiety found in glutamate (AMPA/Kainate) agonists.[1][2] The pyridine ring provides steric bulk and 
      
      
      
      -interactions within the ligand-binding domain.[1][2]
Fragment-Based Drug Discovery (FBDD)

This molecule is an excellent "fragment" due to its low molecular weight (<200 Da) and high ligand efficiency (LE).[2] It can be grown or linked to other pharmacophores to increase potency and selectivity.

Analytical Characterization

To validate the synthesis of the correct isomer, the following analytical signatures should be confirmed:

  • ¹H NMR (DMSO-d₆):

    • Isoxazole C4-H: Singlet/sharp signal around

      
       6.0 – 6.5 ppm.[1][2] (The 5-amino isomer typically shows this proton at a different shift, often more upfield).[3]
      
    • Amine (-NH₂): Broad singlet around

      
       5.0 – 6.0 ppm (exchangeable with D₂O).[2]
      
    • Pyridine Protons: Characteristic splitting pattern for 3-substituted pyridine (

      
       7.4 – 9.0 ppm).[1][2]
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺ peak at m/z 162.1.

  • Regiochemistry Confirmation:

    • NOESY: Look for NOE correlations between the Isoxazole C4-H and the Pyridine ring protons. In the 3-amino-5-pyridyl isomer, the C4-H is spatially close to the pyridine ring.[1][2]

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).[5]

  • Signal Word: Warning.

  • Handling:

    • Use in a fume hood; avoid dust inhalation.

    • The pyridine moiety suggests potential for basicity-related irritation.[1][2]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.

References

  • Regioselective Synthesis of Aminoisoxazoles: Johnson, L., et al.[6][7] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45(02), 171-173.[7]

  • Isoxazole Scaffold in Medicinal Chemistry: Pinho e Melo, T. M. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005.
  • General Properties of 3-Aminoisoxazole: PubChem Compound Summary for CID 1750-42-1 (3-Aminoisoxazole).

  • Mechanism of Hydroxylamine Cyclization: Zhuravel, I. A., et al. "Reactions of

    
    -ketonitriles with hydroxylamine." Chemistry of Heterocyclic Compounds, 2005.[8]
    

Sources

Exploratory

Therapeutic Potential of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (also known as 3-amino-5-(3-pyridyl)isoxazole) has emerged as a privileged scaffold . Unlike promiscuous screening hits, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (also known as 3-amino-5-(3-pyridyl)isoxazole) has emerged as a privileged scaffold . Unlike promiscuous screening hits, this structural motif possesses inherent geometric and electronic properties that make it an ideal anchor for ATP-competitive kinase inhibitors.

This guide analyzes the compound not merely as a chemical intermediate, but as a critical pharmacophore for targeting the Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) . We provide a comprehensive technical breakdown of its synthesis, structure-activity relationships (SAR), and experimental validation protocols, designed for researchers aiming to modulate fibrosis and oncogenic signaling.

Chemical Profile & Structural Significance[1][2][3][4]

The compound represents a fusion of two bioactive heterocycles: a pyridine ring and an isoxazole core substituted with a primary amine.

PropertyDataSignificance
IUPAC Name 5-(Pyridin-3-yl)-1,2-oxazol-3-amineUnambiguous identifier.
Molecular Formula C₈H₇N₃OLow molecular weight (<200 Da), ideal for fragment-based drug design (FBDD).
Molecular Weight 161.16 g/mol High ligand efficiency potential.
H-Bond Donors 1 (Amine -NH₂)Critical for interaction with the kinase hinge region (e.g., Glu/Asp backbone).
H-Bond Acceptors 3 (Pyridine N, Isoxazole N/O)Facilitates water-mediated bridging or direct backbone interaction.
LogP (Predicted) ~1.2Favorable lipophilicity for oral bioavailability and cell permeability.
The "Hinge Binder" Concept

In kinase medicinal chemistry, the 3-amino-isoxazole motif often serves as a bidentate ligand for the ATP-binding pocket. The pyridine nitrogen and the isoxazole nitrogen/amine can form hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine ring of ATP. This specific isomer (3-pyridyl at position 5) orients the pyridine ring to interact with the "gatekeeper" residue or the solvent-exposed front, depending on the specific kinase topology.

Therapeutic Targets & Mechanism of Action[6]

Primary Target: TGF-β Type I Receptor (ALK5)

The most validated application of this scaffold is in the inhibition of ALK5.[1] Dysregulated TGF-β signaling drives fibrosis (pulmonary, renal, hepatic) and tumor metastasis (Epithelial-Mesenchymal Transition).

  • Mechanism: The scaffold acts as an ATP-competitive inhibitor.[1]

  • Binding Mode: The amine group (often derivatized to a urea or amide in lead compounds) donates a hydrogen bond to the hinge region backbone (e.g., His283 in ALK5), while the pyridine ring occupies the hydrophobic pocket.

  • Therapeutic Outcome: Blockade of Smad2/3 phosphorylation, preventing nuclear translocation and transcription of profibrotic genes (e.g., Collagen I, α-SMA).

Secondary Target: p38 MAPK

The scaffold is also relevant for p38 MAPK inhibitors, which are crucial for treating chronic inflammation (Rheumatoid Arthritis, IBD). The structural homology between the ATP pockets of ALK5 and p38 often leads to cross-reactivity, which medicinal chemists must manage via substitution at the 4-position of the isoxazole ring.

Signaling Pathway Visualization

The following diagram illustrates the TGF-β signaling cascade and the specific intervention point of ALK5 inhibitors derived from this scaffold.

TGFBeta_Pathway TGF_Ligand TGF-β Ligand TypeII_Receptor TGF-β Type II Receptor (Constitutively Active) TGF_Ligand->TypeII_Receptor Binds TypeI_Receptor ALK5 (Type I Receptor) [TARGET] TypeII_Receptor->TypeI_Receptor Phosphorylates & Activates Smad2_3 Smad2/3 TypeI_Receptor->Smad2_3 Phosphorylates Inhibitor 5-(Pyridin-3-yl)-1,2-oxazol-3-amine Scaffold Inhibitor Inhibitor->TypeI_Receptor ATP-Competitive Inhibition P_Smad2_3 Phospho-Smad2/3 Smad2_3->P_Smad2_3 Activation Complex Smad2/3-Smad4 Complex P_Smad2_3->Complex Binds Smad4 Smad4 Smad4 (Co-Smad) Nucleus Nucleus: Transcription Factors Complex->Nucleus Translocation Fibrosis Fibrosis / EMT / Metastasis Nucleus->Fibrosis Gene Expression

Figure 1: Mechanism of ALK5 inhibition within the TGF-β canonical pathway.

Synthesis Protocol: Regiocontrol is Critical

Synthesizing the specific 3-amino isomer (vs. the 5-amino isomer) requires precise control of reaction conditions. The condensation of 3-oxo-3-(pyridin-3-yl)propanenitrile with hydroxylamine is the industry standard, but pH and temperature dictate the regiochemical outcome.

Reaction Logic
  • Kinetic Control (Target): At lower pH (7–8) and moderate temperatures, the hydroxylamine attacks the nitrile carbon preferentially, leading to the 3-amino isoxazole.[2]

  • Thermodynamic Control (Avoid): At high pH (>9) and high heat, attack occurs at the ketone, leading to the 5-amino isomer.

Step-by-Step Protocol

Objective: Synthesis of 5-(pyridin-3-yl)-1,2-oxazol-3-amine.

  • Reagents:

    • 3-oxo-3-(pyridin-3-yl)propanenitrile (1.0 eq)

    • Hydroxylamine hydrochloride (1.1 eq)

    • Sodium Hydroxide (NaOH) (2.0 eq) or Sodium Acetate (for milder buffering)

    • Ethanol/Water (1:1 v/v) solvent system.

  • Procedure:

    • Step A: Dissolve hydroxylamine HCl in water. Adjust pH to 7.5–8.0 using NaOH solution. Critical: Do not exceed pH 8.5.

    • Step B: Add the nitrile substrate dissolved in ethanol dropwise to the hydroxylamine solution at 0–5°C .

    • Step C: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–16 hours. Note: Do not reflux.

    • Step D (Cyclization): Acidify the mixture carefully with concentrated HCl to pH ~1–2 and heat at 50°C for 1 hour to effect dehydration/cyclization.

    • Step E (Workup): Neutralize with NaHCO₃ to precipitate the product. Filter, wash with cold water, and recrystallize from Ethanol.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic isoxazole C4-H singlet around δ 6.0–6.5 ppm. The amine protons (-NH₂) typically appear as a broad singlet around δ 5.5–6.0 ppm.

Synthesis_Workflow Start 3-oxo-3-(pyridin-3-yl) propanenitrile Condition1 pH 7.5-8.0 Temp < 25°C Start->Condition1 Reagent NH2OH·HCl Reagent->Condition1 Intermediate Amidoxime Intermediate Condition1->Intermediate Nitrile Attack Cyclization Acidic Cyclization (HCl, 50°C) Intermediate->Cyclization Dehydration Product 5-(Pyridin-3-yl)- 1,2-oxazol-3-amine Cyclization->Product Final Yield

Figure 2: Regioselective synthesis workflow for the 3-amino isomer.

Experimental Protocols for Validation

In Vitro ALK5 Kinase Assay

To verify the therapeutic potential of derivatives built on this scaffold, a radiometric kinase assay is the gold standard.

  • Materials: Recombinant ALK5 kinase (GST-fusion), Substrate (Smad2/3 peptide or Casein), [γ-33P]ATP.

  • Protocol:

    • Prepare 10 mM stock of the test compound in DMSO.

    • Dilute compound in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Incubate kinase + compound for 15 mins at RT.

    • Initiate reaction by adding ATP/Substrate mix.

    • Incubate for 60 mins at 30°C.

    • Spot reaction onto P81 phosphocellulose paper.

    • Wash with 0.75% phosphoric acid (3x) to remove unreacted ATP.

    • Measure incorporated radioactivity via scintillation counting.

  • Success Metric: IC₅₀ < 100 nM indicates a potent lead.[1]

ADME Profiling (Early Stage)

Because the pyridine ring can be susceptible to metabolic oxidation (N-oxide formation) or CYP inhibition, early ADME is crucial.

  • Microsomal Stability: Incubate with human/mouse liver microsomes + NADPH. Monitor disappearance via LC-MS/MS.

  • CYP Inhibition: Screen against CYP3A4 and CYP2D6 (common liabilities for nitrogen heterocycles).

References

  • Synthesis & Regioselectivity: Johnson, L., et al. (2013).[2] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45(02), 171-173.[2]

  • ALK5 Inhibition Context: Gellibert, F., et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 47(18), 4494-4506. (Describes the pharmacophore requirements similar to the isoxazole scaffold).

  • p38 MAPK Inhibitors: Ohta, S., et al. (2014).[3] "Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase." Bioorganic & Medicinal Chemistry, 22(15), 4162-4176.[3]

  • Glutamate Agonism (Secondary Application): Madsen, U., et al. (2001). "AMPA receptor agonists: resolution, configurational assignment, and pharmacology of (+)-(S)- and (-)-(R)-2-amino-3-[3-hydroxy-5-(2-pyridyl)-isoxazol-4-yl]-propionic acid (2-Py-AMPA)." Journal of Medicinal Chemistry, 44(6), 1051-1059.

Sources

Foundational

Mechanism of action for 5-(Pyridin-3-yl)-1,2-oxazol-3-amine ligands

An In-Depth Technical Guide to the Mechanistic Versatility of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine Ligands Executive Summary The 5-(pyridin-3-yl)-1,2-oxazol-3-amine scaffold and its related analogues do not possess a sing...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanistic Versatility of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine Ligands

Executive Summary

The 5-(pyridin-3-yl)-1,2-oxazol-3-amine scaffold and its related analogues do not possess a single, universal mechanism of action. Instead, this framework represents a "privileged structure" in modern medicinal chemistry. Its constituent parts—a pyridine ring, an isoxazole core, and a strategically placed amine group—provide a chemically versatile platform that can be tailored to interact with a diverse array of biological targets with high affinity and specificity. This guide synthesizes field-proven insights to explore the multiple, distinct mechanisms of action demonstrated by ligands derived from this core, highlighting its adaptability in targeting nicotinic acetylcholine receptors (nAChRs), various protein kinases implicated in oncology, novel nuclear receptors for apoptosis induction, and key bacterial processes. The specific biological activity is not inherent to the core itself but is meticulously defined by the steric and electronic properties of substituents, which guide the molecule's interaction with its intended target.

Introduction: A Privileged Scaffold in Drug Discovery

The confluence of a pyridine ring, a 1,2-oxazole, and an amine function creates a molecular architecture with significant potential in drug design. Each component contributes unique physicochemical properties that are instrumental for molecular recognition:

  • The Pyridin-3-yl Moiety: The nitrogen atom in the pyridine ring acts as a potent hydrogen bond acceptor, a critical feature for anchoring the ligand in many protein binding sites. This moiety often serves as a bioisostere for a phenyl ring but with altered electronics and improved solubility.

  • The 1,2-Oxazole Ring: This five-membered heterocycle is a stable, planar system that acts as a versatile scaffold. The arrangement of its nitrogen and oxygen atoms provides specific dipoles and hydrogen bonding capabilities, influencing the molecule's overall conformation and interaction profile.

  • The Amine Group: Often serving as a linker or a primary interaction point, the amine group is a key hydrogen bond donor and can be protonated at physiological pH, allowing for crucial ionic interactions with acidic amino acid residues like aspartate or glutamate in a target protein.

This guide will elucidate the primary mechanisms through which this scaffold has been leveraged to achieve distinct pharmacological effects, supported by experimental data and protocols.

Chapter 1: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

A primary and well-documented role for the pyridin-3-yl group is its function as a key pharmacophore for engaging nAChRs, which are ligand-gated ion channels crucial for neurotransmission in the central nervous system (CNS).

Mechanism of Action: Agonism and Antagonism

Derivatives incorporating the 5-substituted pyridine ring have demonstrated high-affinity binding to neuronal nAChRs.[1] Depending on the complete molecular structure, these ligands can function as either:

  • Agonists: Mimicking the endogenous ligand acetylcholine, agonists bind to the receptor and induce a conformational change that opens the ion channel. This leads to an influx of cations (primarily Na⁺ and Ca²⁺), causing membrane depolarization and initiating a downstream signaling cascade.

  • Antagonists: These ligands bind to the same site but fail to activate the receptor. By occupying the binding pocket, they physically block acetylcholine from binding, thereby inhibiting channel opening and neurotransmission.

Studies have reported analogues with exceptionally high binding affinities, with inhibitor constant (Kᵢ) values ranging from 0.055 to 0.69 nM, indicating potent interaction with the receptor.[1]

Signaling Pathway Visualization

nAChR_Signaling cluster_agonist Agonist Action cluster_antagonist Antagonist Action Agonist 5-(Pyridin-3-yl) Ligand (Agonist) nAChR_inactive nAChR (Closed) Agonist->nAChR_inactive Binds nAChR_active nAChR (Open) nAChR_inactive->nAChR_active Activates nAChR_blocked nAChR (Blocked) nAChR_inactive->nAChR_blocked Inhibits Depolarization Membrane Depolarization nAChR_active->Depolarization Ca_Influx Ca²⁺ Influx Depolarization->Ca_Influx Signal Downstream Signaling (e.g., Neurotransmitter Release) Ca_Influx->Signal Antagonist 5-(Pyridin-3-yl) Ligand (Antagonist) Antagonist->nAChR_inactive ACh Acetylcholine ACh->nAChR_blocked Cannot Bind No_Signal Signal Blocked nAChR_blocked->No_Signal

Caption: Agonist vs. Antagonist action at nicotinic acetylcholine receptors.

Experimental Protocol: Radioligand Binding Assay for nAChR Affinity

This protocol determines the binding affinity (Kᵢ) of a test ligand by measuring its ability to compete with a radiolabeled ligand for the receptor.

  • Preparation of Membranes: Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Wash the pellet multiple times and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, add membrane preparation, a fixed concentration of a radiolabeled nAChR antagonist (e.g., [³H]-epibatidine), and varying concentrations of the unlabeled test ligand (5-pyridin-3-yl-1,2-oxazol-3-amine derivative).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates bound from unbound radioligand.

  • Scintillation Counting: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test ligand concentration. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC₅₀ value, which can then be converted to the Kᵢ value.

Chapter 2: Inhibition of Protein Kinases in Oncology

The pyridine-oxazole scaffold has proven to be an exceptional template for designing potent and selective inhibitors of protein kinases, many of which are key drivers of cancer cell proliferation and survival.

Mechanism of Action: ATP-Competitive Inhibition

Most kinase inhibitors derived from this scaffold function as Type I or Type II ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the kinase domain. The pyridin-3-yl and oxazole rings form critical hydrogen bonds and hydrophobic interactions with residues in the "hinge region" of the kinase, a flexible loop that connects the N- and C-lobes of the domain. By occupying this site, the ligand prevents the binding of ATP, thereby blocking the phosphotransferase reaction and halting the downstream signaling cascade.

Key Kinase Targets and Evidence
  • FMS-like Tyrosine Kinase 3 (FLT3): Activating mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common in Acute Myeloid Leukemia (AML).[2] Imidazo[1,2-a]pyridine derivatives containing a pyridin-3-yl moiety have been identified as potent inhibitors of both wild-type FLT3-ITD and, critically, secondary mutants that confer resistance to other therapies, such as the F691L mutation.[2][3]

  • Mitogen and Stress-Activated Protein Kinase 1 (MSK-1): A series of (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives were developed as potent inhibitors of MSK-1, a nuclear kinase involved in chromatin remodeling and the regulation of gene expression in response to stress and mitogens.[4]

Quantitative Data: Kinase Inhibitory Potency
Compound ClassTarget KinasePotency (IC₅₀)Reference
Imidazo[1,2-a]pyridine-pyridine derivativeFLT3-ITDSub-micromolar
Diketopiperazine derivative (5-3)FLT3-ITD188 nM
(1H-imidazo[4,5-c]pyridin-2-yl) derivativeMSK-1Potent
Signaling Pathway Visualization: FLT3 Inhibition

FLT3_Inhibition cluster_pathway FLT3-ITD Signaling in AML cluster_inhibition Mechanism of Inhibition FLT3_ITD FLT3-ITD (Constitutively Active) ADP ADP FLT3_ITD->ADP pSTAT5 p-STAT5 FLT3_ITD->pSTAT5 Phosphorylates pAKT p-AKT FLT3_ITD->pAKT Phosphorylates pERK p-ERK FLT3_ITD->pERK Phosphorylates ATP ATP ATP->FLT3_ITD STAT5 STAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation AKT AKT pAKT->Proliferation ERK ERK pERK->Proliferation Inhibitor Pyridin-3-yl Ligand Inhibitor->FLT3_ITD Blocks ATP Binding

Caption: Inhibition of the constitutively active FLT3-ITD signaling pathway.

Experimental Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.

  • Kinase Reaction: In a 384-well plate, combine the kinase (e.g., recombinant FLT3-ITD), the appropriate substrate (e.g., a tyrosine-containing peptide), and ATP. Add the test inhibitor across a range of concentrations. Incubate at 30°C for 1 hour.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the newly produced ADP into ATP. This new ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes.

  • Signal Measurement: Read the luminescence on a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Chapter 3: Antimicrobial Mechanisms of Action

By modifying the core scaffold, particularly to create 3-(pyridin-3-yl)-2-oxazolidinone derivatives, researchers have developed potent antibacterial agents.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

While not definitively proven for all pyridinyl-oxazolidinone derivatives, the mechanism is likely analogous to that of the FDA-approved antibiotic linezolid. Oxazolidinones bind to the 50S subunit of the bacterial ribosome at the peptidyl transferase center. This binding event prevents the formation of the initiation complex, a critical first step in protein synthesis, effectively halting the production of essential bacterial proteins. The pyridin-3-yl substitution significantly modulates the compound's activity spectrum, potency, and properties related to resistance development.[5]

Evidence and Advantages
  • Potent Activity: Synthesized derivatives show strong antibacterial activity against a range of Gram-positive bacteria, including strains of S. aureus, S. pneumoniae, and Enterococcus faecalis.[5]

  • Anti-Biofilm Activity: These compounds have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to treat with conventional antibiotics.[5]

  • Reduced Resistance Potential: In multi-generational studies, some derivatives, such as compound 21d, demonstrated a significantly lower tendency to induce drug resistance in bacteria compared to linezolid.[5]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)
CompoundS. aureus (ATCC 29213) MIC (µg/mL)S. pneumoniae (ATCC 49619) MIC (µg/mL)Reference
21b 20.5
21d 20.5
21f 21
Linezolid 21
Experimental Workflow: Assessing Antimicrobial Potential

Antimicrobial_Workflow Start Synthesized Ligand MIC 1. MIC Determination (Broth Microdilution) Start->MIC TimeKill 2. Time-Kill Kinetics Assay MIC->TimeKill Biofilm 3. Biofilm Inhibition Assay (MBIC) TimeKill->Biofilm Resistance 4. Resistance Development Study Biofilm->Resistance End Candidate Profile Resistance->End

Caption: A logical workflow for evaluating novel antimicrobial compounds.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Prepare Inoculum: Culture bacteria overnight, then dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton broth.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (no drug) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by reading the optical density with a plate reader.

Conclusion: A Scaffold with Tunable Selectivity

The 5-(pyridin-3-yl)-1,2-oxazol-3-amine core is a testament to the power of scaffold-based drug discovery. Its inherent chemical properties do not confine it to a single target class but rather provide a foundation for creating highly specific ligands for disparate biological systems. The evidence clearly shows that the pyridin-3-yl moiety is a potent pharmacophore for CNS targets like nAChRs, while the overall three-dimensional structure and electronic distribution of its derivatives allow for precise fitting into the ATP pockets of oncogenic kinases and the ribosomal machinery of bacteria. The success of this scaffold underscores the critical importance of structure-activity relationship (SAR) studies, which guide the rational design and synthesis of next-generation therapeutics tailored to a specific target and a desired mechanism of action.[6]

References

  • Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. [Link]

  • SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. (2022). Neuroquantology, 20(15), 1892-1904. [Link]

  • Klicic, J., Gessier, F., Tintelnot-Blomley, M., & Scheufler, C. (2005). (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: a novel class of potent MSK-1-inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(14), 3402–3406. [Link]

  • Rojas-Rozas, F., & Morales-Ríos, M. S. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5136. [Link]

  • Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. (n.d.). ResearchGate. [Link]

  • Ling, Y., Ma, H., Wang, X., et al. (2022). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 234, 114251. [Link]

  • Structure–activity relationships. (n.d.). ResearchGate. [Link]

  • Hannedouche, S., & Kozikowski, A. P. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Acta Tropica, 226, 106248. [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]

  • Jin, Y., Yang, M., Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 932906. [Link]

  • Li, Y., Li, X., Wang, Y., et al. (2023). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Molecules, 28(11), 4349. [Link]

  • Wang, Y., Zhang, T., Chen, Y., et al. (2025). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. International Journal of Molecular Sciences, 26(14), 4283. [Link]

  • Krogsgaard-Larsen, P., Falch, E., & Hjeds, H. (1985). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. Journal of Medicinal Chemistry, 28(11), 1612–1617. [Link]

  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. (2022). ACS Publications. [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. (2024). eScholarship.org. [Link]

  • Simmler, L. D., Buser, T. A., Donzelli, M., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237–244. [Link]

  • Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[1][6][7]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis. (2021). PMC. [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023). Semantic Scholar. [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. (2020).

Sources

Exploratory

Solubility data of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine in organic solvents

Solubility Profiling of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine: A Strategic Technical Guide Executive Summary This technical guide provides a comprehensive framework for the solubility profiling of 5-(Pyridin-3-yl)-1,2-oxaz...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profiling of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine: A Strategic Technical Guide

Executive Summary

This technical guide provides a comprehensive framework for the solubility profiling of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (CAS: 197897-11-3), a critical intermediate in the synthesis of kinase inhibitors and antimicrobial agents. Due to the compound's amphiphilic nature—comprising a basic pyridine ring and a polar aminoisoxazole moiety—its solubility is highly sensitive to solvent polarity, pH, and temperature.

This document synthesizes predictive solubility data based on structural analogs (e.g., 3-amino-5-methylisoxazole) and outlines a validated experimental protocol for generating precise thermodynamic solubility data.

Chemical Identity & Physicochemical Profile

Parameter Details
IUPAC Name 5-(Pyridin-3-yl)-1,2-oxazol-3-amine
Synonyms 3-Amino-5-(3-pyridyl)isoxazole; 3-Pyridineisoxazol-3-amine
CAS Number 197897-11-3
Molecular Formula C₈H₇N₃O
Molecular Weight 161.16 g/mol
pKa (Predicted) ~5.2 (Pyridine N); ~1.5 (Isoxazole amine)
LogP (Predicted) 0.8 – 1.2

Solubility Landscape & Solvent Compatibility

The solubility of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine follows a distinct "U-shaped" polarity curve. The data below represents expected solubility ranges derived from structural analogs (e.g., 3-amino-5-methylisoxazole and 5-(pyridin-3-yl)-1,3,4-oxadiazole) in the absence of a specific public dataset.

Solubility Prediction Table (at 298.15 K)
Solvent Class Representative Solvent Predicted Solubility Mechanistic Insight
Polar Aprotic DMSO, DMF High (> 100 mg/mL)Strong dipole-dipole interactions disrupt the crystal lattice; primary choice for stock solutions.
Polar Protic Methanol Good (20–50 mg/mL)H-bonding with the amine and isoxazole oxygen facilitates dissolution.
Polar Protic Ethanol Moderate (10–30 mg/mL)Reduced solubility compared to MeOH due to the ethyl chain's steric/lipophilic effect.
Esters Ethyl Acetate Low-Moderate (5–15 mg/mL)Useful for extraction but poor for high-concentration formulation.
Aqueous (Neutral) Water (pH 7) Low (< 1 mg/mL)The neutral molecule crystallizes efficiently; lattice energy overcomes hydration energy.
Aqueous (Acidic) 0.1 M HCl High (> 50 mg/mL)Protonation of the pyridine nitrogen (pKa ~5.2) forms a highly soluble cation.
Non-Polar Hexane, Toluene Negligible (< 0.1 mg/mL)Lack of H-bonding capability leads to phase separation.

Validated Experimental Protocol: Isothermal Saturation Method

To generate authoritative solubility data for regulatory or process optimization purposes, the Static Equilibrium (Shake-Flask) Method coupled with HPLC quantification is the gold standard.

Workflow Diagram

SolubilityWorkflow Start Start: Excess Solid Addition Equilibration Equilibration (Shake Flask, 24-48h) Start->Equilibration Constant T Separation Phase Separation (Filtration/Centrifugation) Equilibration->Separation Isothermal Dilution Dilution (Mobile Phase) Separation->Dilution Prevent Precipitation Quantification HPLC/UV Analysis Dilution->Quantification DataProc Data Processing (Mole Fraction Calculation) Quantification->DataProc

Caption: Step-by-step workflow for determining thermodynamic solubility using the isothermal saturation method.

Detailed Methodology
  • Preparation:

    • Weigh excess 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (approx. 200 mg) into a glass vial.

    • Add 5.0 mL of the target solvent (e.g., Methanol).

  • Equilibration:

    • Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K).

    • Agitate at 150 rpm for 24–48 hours to ensure equilibrium.

  • Phase Separation:

    • Stop agitation and allow the solid to settle for 2 hours (maintain temperature).

    • Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).

  • Quantification (HPLC Conditions):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

    • Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile (Gradient: 5% B to 95% B).

    • Detection: UV at 254 nm (Pyridine/Isoxazole absorption max).

    • Injection: 5 µL.

Thermodynamic Modeling & Analysis

Experimental solubility data is typically fitted to thermodynamic models to calculate dissolution enthalpy (


) and entropy (

).
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


, mole fraction) with temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Application: Used to predict solubility at non-measured temperatures (e.g., for cooling crystallization design).

Thermodynamic Logic Flow

Thermodynamics ExpData Experimental Data (x1 vs T) Apelblat Apelblat Regression (ln x1 = A + B/T + C ln T) ExpData->Apelblat VantHoff Van't Hoff Analysis ExpData->VantHoff Enthalpy Dissolution Enthalpy (ΔH > 0: Endothermic) VantHoff->Enthalpy Entropy Dissolution Entropy (ΔS > 0: Disorder Driven) VantHoff->Entropy

Caption: Logical framework for extracting thermodynamic parameters from raw solubility data.

References

  • BenchChem. (2025). Overcoming solubility issues with 3-methylisoxazolo[5,4-b]pyridine. Retrieved from .

  • Shaikh, R., et al. (2022). Synthesis and Evaluation of 2-Amino-5-(pyridin-3-yl)-1,3,4-thiadiazole Derivatives. NeuroQuantology, 20(15), 1892-1904.[1] .

  • Zhang, Y., et al. (2018). Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents. Journal of Chemical & Engineering Data. .

  • Sigma-Aldrich. (2025). Safety Data Sheet: 5-(Pyridin-3-yl)-1,3-thiazol-2-amine. Retrieved from .

Sources

Foundational

Synthesis Pathways of 3-Amino-5-(3-pyridyl)isoxazole: A Technical Guide to Regioselective Heterocyclic Assembly

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Whitepaper & Laboratory Guide Executive Summary The 3-amino-5-arylisoxazole scaffold, specifically 3-amino-5-(...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The 3-amino-5-arylisoxazole scaffold, specifically 3-amino-5-(3-pyridyl)isoxazole , is a privileged structural motif in modern medicinal chemistry. It frequently serves as a bioisostere for benzamides and a critical hydrogen bond donor-acceptor pair in the design of ATP-competitive kinase inhibitors and CNS-penetrant therapeutics.

The primary synthetic challenge in constructing this molecule lies in regiocontrol . Standard condensation reactions between


-ketonitriles and hydroxylamine typically yield a difficult-to-separate mixture of the desired 3-amino-5-(3-pyridyl)isoxazole and the thermodynamically competitive 5-amino-3-(3-pyridyl)isoxazole. This whitepaper critically evaluates the mechanistic causality behind these pathways, establishes self-validating experimental protocols, and provides scalable solutions for the regioselective synthesis of the 3-amino isomer.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the isoxazole ring requires the formation of N-O, C-N, and C-C bonds. The strategic disconnection of 3-amino-5-(3-pyridyl)isoxazole reveals three primary retrosynthetic pathways, each with distinct kinetic and thermodynamic profiles.

Retrosynthesis Target 3-amino-5-(3-pyridyl) isoxazole PathA Pathway A: β-Ketonitrile Route Target->PathA Condensation (pH Sensitive) PathB Pathway B: Propiolonitrile Route Target->PathB Cyclization (Alkaline) PathC Pathway C: Hofmann Rearrangement Target->PathC NaOCl / NaOH (Regiospecific) SM_A Ethyl Nicotinate + Acetonitrile PathA->SM_A SM_B 3-Ethynylpyridine + Cyanogen Halide PathB->SM_B SM_C 5-(3-pyridyl)isoxazole- 3-carboxamide PathC->SM_C

Caption: Retrosynthetic pathways for 3-amino-5-(3-pyridyl)isoxazole highlighting key precursors.

The Causality of Regioselectivity

When utilizing the most common precursor, 3-oxo-3-(3-pyridyl)propanenitrile (Pathway A), the regiochemical outcome is strictly dictated by the pH of the reaction medium[1].

  • Acidic/Neutral Conditions: The ketone carbonyl (a hard electrophile) is protonated. The oxygen atom of hydroxylamine (a hard nucleophile) attacks the ketone, leading to initial oxime formation and subsequent cyclization to the 5-amino isomer.

  • Alkaline Conditions (pH > 10): Hydroxylamine exists predominantly as a free base. The highly nucleophilic nitrogen atom preferentially attacks the softer electrophilic nitrile carbon. This forms an amidoxime intermediate, which then undergoes intramolecular cyclization via oxygen attack on the ketone, yielding the desired 3-amino isomer[1].

Furthermore, utilizing a propiolonitrile precursor (Pathway B) under alkaline conditions effectively forces the nitrogen attack on the nitrile, bypassing the ketone intermediate entirely and resulting in near-perfect regioselectivity[2].

Mechanism cluster_alkaline Kinetic Control (Alkaline pH > 10) cluster_acidic Thermodynamic Control (Acidic/Neutral) Start 3-oxo-3-(3-pyridyl)propanenitrile + NH2OH Path1 N-attack at Nitrile Carbon Start->Path1 Favored by free NH2 base Path2 O-attack at Protonated Ketone Start->Path2 Favored by activated C=O Prod1 3-amino-5-(3-pyridyl)isoxazole (Target) Path1->Prod1 Cyclization via O-attack Prod2 5-amino-3-(3-pyridyl)isoxazole (Byproduct) Path2->Prod2 Cyclization via N-attack

Caption: Mechanistic divergence of hydroxylamine condensation based on pH control.

Quantitative Data & Pathway Comparison

To assist in route selection for scale-up or discovery synthesis, the following table summarizes the operational metrics of the three primary pathways.

Synthesis PathwayStarting MaterialsOverall YieldRegioselectivity (3-NH₂ : 5-NH₂)ScalabilityKey Technical Challenge
A:

-Ketonitrile Cyclization
Ethyl nicotinate, Acetonitrile, NH₂OH·HCl45–60%~4:1 (pH dependent)HighTedious chromatographic separation of isomers if pH drops.
B: Propiolonitrile Cyclization 3-Ethynylpyridine, Cyanogen bromide, NH₂OH40–50%>99:1[2]Low-MediumHandling of toxic cyanating agents and reactive alkynes[3].
C: Hofmann Rearrangement 5-(3-pyridyl)isoxazole-3-carboxamide, NaOCl70–85%>99:1[4]Medium-HighExothermic rearrangement requires strict thermal control; emulsification during extraction[4].

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating. We incorporate specific analytical checkpoints (e.g., NMR shifts) directly into the workflow to ensure the integrity of the synthesized regioisomer.

Protocol 1: Synthesis via -Ketonitrile (Pathway A)

This route is preferred for rapid discovery synthesis due to the commercial availability of starting materials.

Step 1: Preparation of 3-oxo-3-(3-pyridyl)propanenitrile

  • Charge a flame-dried flask with anhydrous THF (100 mL) and sodium hydride (60% dispersion in mineral oil, 1.2 eq) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add anhydrous acetonitrile (1.5 eq) dropwise over 15 minutes. Stir for 30 minutes to form the cyanomethyl anion.

  • Add ethyl nicotinate (1.0 eq, 50 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. The intermediate should present a distinct singlet at

    
     ~4.1 ppm (CH₂ protons) in ¹H-NMR (DMSO-d₆), confirming the 
    
    
    
    -ketonitrile structure.

Step 2: Regioselective Cyclization

  • Dissolve the crude 3-oxo-3-(3-pyridyl)propanenitrile (1.0 eq) in a 1:1 mixture of dioxane and water (50 mL).

  • Add hydroxylamine hydrochloride (1.2 eq).

  • Critical Step: Adjust the pH of the solution to 10.5 using 15% aqueous NaOH. Causality: Failure to maintain this alkaline pH will result in oxygen attack at the ketone, yielding the 5-amino byproduct.

  • Heat the mixture to 80 °C for 4 hours.

  • Cool to room temperature, saturate the aqueous layer with NaCl, and extract extensively with ethyl acetate (4 x 50 mL). Dry over Na₂SO₄ and concentrate.

  • Analytical Validation: Analyze the crude product via ¹H-NMR. The diagnostic C4-H proton of the 3-amino isoxazole appears at a lower field (

    
     ~6.1 ppm) compared to the 5-amino isomer (
    
    
    
    ~5.5 ppm)[1]. Furthermore, ¹⁵N-¹H HMBC will show a ³J cross-peak between the amino protons and the isoxazole ring nitrogen[1].
Protocol 2: Synthesis via Hofmann Rearrangement (Pathway C)

This route is preferred for process-scale synthesis where strict >99% regiopurity is mandated without the need for chromatography.

  • N-Chlorination: Suspend 5-(3-pyridyl)isoxazole-3-carboxamide (1.0 eq, 20 mmol) in a 10% aqueous NaOH solution (30 mL). Cool the mixture to 0–5 °C.

  • Dropwise, add an aqueous solution of sodium hypochlorite (NaOCl, 1.1 eq active chlorine) while maintaining the internal temperature below 5 °C. Stir for 30 minutes to generate the N-chloroamide sodium salt intermediate[4].

  • Rearrangement: Gradually heat the reaction mixture to 80–90 °C for 2 hours. Causality: Thermal activation drives the migration of the isoxazole ring to the electron-deficient nitrogen, expelling CO₂ and forming the amine.

  • Workup: Cool the mixture to room temperature. Adjust the pH to 8.0 using 2M HCl.

  • Extract the aqueous phase with 2-methyltetrahydrofuran (3 x 40 mL). Note: Avoid using chloroform for extraction at scale, as it leads to severe emulsification and low recovery rates for this specific heterocyclic class[4].

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to afford pure 3-amino-5-(3-pyridyl)isoxazole.

References

  • Process for preparing 3-aminoisoxazole derivatives - Google Patents. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc6dADgYCsDW6Y39lEKcARVNx-cbv0bUGfERE3DlIdI_3JomiEMAnjHLGBdslGOK8-H5NFEves2a7zX-_r7liQDbSwylJMpBpLY6GQ3P6tz_jcZb6sT50wult6KH7PYF8Bo_ukAhClnwU=
  • Processes for preparing 3-amino-isoxazoles - Google Patents. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ6zST6kCJuapPwQJ2sofSrsP0vNaV8rFYLTccKXLjxSwkOfUk9Z-DWERFjgDVrIN4WYDRVN7Nlk7wL9AjbfQEdDiqZ7FmsjbYegUPXBISzD6cP1VdV8YfjmdIy-6ZGPcQmPFGTdDp2BI=
  • Unified prebiotically plausible synthesis of pyrimidine and purine RNA building blocks - LMU Munich. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjfe5W2uE1PWXKjvozHYVvb-JQsZ1x1L2PHXWuc18HY3bsaqEUYxXZwDnmIOfDhy86EtCd8CSw7J1G5VATyOlaFrmzoGPm9hppKdPqNF0E9-YbmuH63GZ05FtsLLmOPWgdhqf9pjdnEsBFvz8qV_ZldkWhJgSF6E2z
  • Preparation method of 3-amino-5-methyl isoxazole - Google Patents. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmkcgTjLFwp6H5w_7XL0eGf91yxAh-zbDkR8JNRNQhahkETnGI05aYqsJ0K_EoDaQSQhTTaoOLxgTmdXIOJ1dT9bDXgIiS58JXoRhQthyVTNCpU-Kfyb1zbZ9NGv3D0I1ReVIGRzF0ZzYIRA==
  • Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4-pyridyl]-3-oxopropanenitriles - MDPI. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk0t22AQvtAOK6O2LXEjen1Ud2vCXR8FVTHVutBjJqYDX2f_BzMxUgi01eRPDjlryvpXQeV9tzr2JAXZdPxdMXFlOGTYPUhrs-fGxnEvBeizDjRP7cZP0sUAsjA3AeOzzrcpw=

Sources

Exploratory

Pharmacokinetic Properties of Isoxazol-3-amine Derivatives: A Technical Guide

Executive Summary The isoxazol-3-amine scaffold is a privileged structure in medicinal chemistry, widely utilized as a bioisostere for amides and esters to constrain molecular conformation and improve potency.[1] However...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazol-3-amine scaffold is a privileged structure in medicinal chemistry, widely utilized as a bioisostere for amides and esters to constrain molecular conformation and improve potency.[1] However, this moiety introduces distinct pharmacokinetic (PK) liabilities, primarily driven by the lability of the nitrogen-oxygen (N-O) bond.

This guide provides a technical deep-dive into the ADME (Absorption, Distribution, Metabolism, Excretion) profile of isoxazol-3-amines. It focuses on the reductive ring scission pathway—a critical metabolic soft spot—and the formation of reactive intermediates that drive idiosyncratic toxicity.

Physicochemical Profile & Absorption

The isoxazol-3-amine core (C3H4N2O) imparts specific physicochemical characteristics that define its absorption window.

Electronic Properties and Basicity

Unlike aliphatic amines, the 3-amino group on the isoxazole ring is poorly basic due to the electron-withdrawing nature of the heteroaromatic ring and the resonance delocalization of the nitrogen lone pair into the ring system.

  • pKa: Typically ranges from 2.0 to 4.5 .[1]

  • Implication: At physiological pH (7.4), the molecule remains largely unionized, favoring passive membrane permeability.

Solubility and Lipophilicity
  • LogP: The scaffold is moderately lipophilic. The oxygen atom acts as a hydrogen bond acceptor (HBA), while the primary amine acts as both a donor (HBD) and acceptor.

  • Solubility: Generally good in organic solvents but variable in aqueous media depending on the substitution pattern at the C-5 position.

Data Summary: Physicochemical Benchmarks
ParameterTypical RangeMechanistic Impact
MW 84.08 (Core)Low MW fragment; ideal for Fragment-Based Drug Discovery (FDD).[1]
pKa (3-NH2) 2.0 – 4.5Unionized at pH 7.4; high passive permeability.[1]
H-Bond Donors 23-NH2 group facilitates binding site interactions (e.g., kinase hinge regions).[1]
Polar Surface Area ~52 ŲFavorable for oral bioavailability (Rule of 5 compliant).

Metabolism: The Core Liability

The metabolic fate of isoxazol-3-amines is dominated by the stability of the isoxazole ring. While often stable to hydrolysis, the ring is highly susceptible to reductive scission and oxidative bioactivation .

Pathway A: Reductive Ring Scission

This is the most distinct metabolic pathway for this scaffold. The weak N-O bond (bond energy ~55 kcal/mol) is prone to cleavage by metalloenzymes.

  • Mechanism: Electron transfer from ferrous heme (Fe²⁺) of Cytochrome P450s or cytosolic reductases (e.g., Aldehyde Oxidase) to the isoxazole nitrogen.[2]

  • Product: Ring opening yields an α-cyanoenol or β-keto nitrile .[1]

  • Clinical Example: Leflunomide . The isoxazole ring is not the active drug but a prodrug. Reductive scission opens the ring to form the active metabolite, teriflunomide (A771726).

Pathway B: Oxidative Bioactivation (Toxicity Risk)

Substituted isoxazoles, particularly those with a 5-methyl group , carry a risk of bioactivation.

  • Hydroxylation: CYP450 oxidizes the 5-methyl group to a hydroxymethyl intermediate.[1]

  • Dehydration: Loss of water generates a reactive enimine (imino-methide) intermediate.[1]

  • Covalent Binding: This Michael acceptor reacts with nucleophilic residues (Cys, Lys) on proteins or Glutathione (GSH), potentially leading to immune-mediated idiosyncratic toxicity.

Metabolic Pathways Diagram[1]

IsoxazoleMetabolism cluster_Reductive Pathway A: Reductive Scission (Bioactivation/Clearance) cluster_Oxidative Pathway B: Oxidative Bioactivation (Toxicity) Parent Isoxazol-3-amine (Parent Drug) Scission N-O Bond Cleavage (CYP/Reductase) Parent->Scission + 2e- (Reductase) Hydroxylation 5-Methyl Hydroxylation (CYP450) Parent->Hydroxylation + [O] (CYP) OpenChain α-Cyanoenol / β-Keto Nitrile Scission->OpenChain Enimine Reactive Enimine (Electrophile) Hydroxylation->Enimine - H2O Adduct Protein/GSH Adduct (Toxicity) Enimine->Adduct + Nucleophile

Figure 1: Dual metabolic fate of isoxazol-3-amines.[1] Pathway A leads to ring opening (often pharmacological activation), while Pathway B leads to reactive electrophiles (toxicity).

Experimental Protocols (Self-Validating)

To assess the liabilities of a new isoxazol-3-amine derivative, the following protocols must be executed. These are designed to be self-validating by including specific negative and positive controls.

Protocol 1: Reductive Stability Assessment

Objective: Determine if the isoxazole ring survives physiological reducing environments.

  • System: Human Liver Microsomes (HLM) and Cytosolic fractions.[1]

  • Cofactors:

    • Condition A (Oxidative): NADPH regenerating system (standard).[1]

    • Condition B (Reductive): NADPH + Anaerobic environment (nitrogen purge) or addition of specific reductase inhibitors (e.g., Hydralazine for Aldehyde Oxidase).

  • Procedure:

    • Incubate test compound (1 µM) at 37°C.

    • Aliquot at 0, 15, 30, 60 min.

    • Quench with ice-cold acetonitrile containing internal standard.[1]

  • Analysis: LC-MS/MS monitoring for the parent (loss of mass) and specific ring-opened mass (+2H mass shift is common if reduced to enamine, or isomeric mass if rearranged).

  • Validation Criteria:

    • If clearance in Condition B > Condition A , reductive scission is the major pathway.

    • Positive Control: Zonisamide or Leflunomide (known ring openers).[1]

Protocol 2: Reactive Metabolite Trapping (GSH)

Objective: Detect reactive enimine formation from 5-alkyl-isoxazoles.[1][3]

  • System: HLM (1 mg/mL protein).

  • Trapping Agent: Glutathione (GSH) at 5 mM (or Dansyl-GSH for fluorescence detection).[1]

  • Procedure:

    • Incubate compound + NADPH + GSH for 60 min.[1]

    • Control: Incubation without NADPH (rules out chemical reactivity).[1]

  • Analysis: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or precursor ion scanning for GSH adducts (m/z parent + 305).

  • Interpretation: Observation of a GSH adduct confirms the formation of a reactive electrophile.

Toxicity & Safety Considerations

The isoxazol-3-amine moiety has been linked to Severe Cutaneous Adverse Reactions (SCARs) , such as Stevens-Johnson Syndrome (SJS).[1]

  • Case Study: Valdecoxib

    • Drug: COX-2 inhibitor containing a 5-methyl-3-phenylisoxazole core.[1]

    • Mechanism: Oxidative metabolism of the isoxazole ring led to a reactive intermediate capable of haptenizing proteins.

    • Outcome: Withdrawn from the market due to unpredictable skin toxicity.

  • Mitigation Strategy: Avoid 5-alkyl substitution if possible. Use electron-withdrawing groups on the phenyl ring to reduce the electron density of the isoxazole, making it less prone to oxidation (though potentially more prone to reduction).

References

  • Kalgutkar, A. S., et al. (2003).[2] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726." Drug Metabolism and Disposition.

  • Zhang, D., et al. (2008).[4] "Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs."[4][5] Drug Metabolism and Disposition.

  • Bylund, J., et al. (2012). "Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles." Drug Metabolism and Disposition.

  • Stepaniic, V., et al. (2021). "Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors." Molecules.

  • FDA Guidance. (2023). "Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers."

Sources

Foundational

An In-Depth Technical Guide to 5-(Pyridin-3-yl)-1,2-oxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical entity 5-(Pyridin-3-yl)-1,2-oxazol-3-amine, a molecule of interest in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical entity 5-(Pyridin-3-yl)-1,2-oxazol-3-amine, a molecule of interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, structural characteristics, and available data on its synthesis and potential applications.

I. Core Chemical Identity

CAS Number: 1522087-88-2

5-(Pyridin-3-yl)-1,2-oxazol-3-amine is a heterocyclic compound featuring a pyridine ring linked to an isoxazole ring, which is further substituted with an amine group. This unique arrangement of aromatic and heterocyclic moieties makes it a scaffold of interest for exploring diverse biological activities.

Chemical Structure and Identifiers
IdentifierValue
IUPAC Name 5-(Pyridin-3-yl)-1,2-oxazol-3-amine
CAS Number 1522087-88-2
Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Canonical SMILES C1=CN=C(C=C1)C2=CC(=NO2)N
InChI InChI=1S/C8H7N3O/c9-8-5-7(11-12-8)6-3-1-2-4-10-6/h1-5H,9H2
InChIKey (Inferred, not publicly available)

II. Synthesis and Characterization

The synthesis of substituted isoxazoles is a well-established area of organic chemistry. Generally, the formation of the isoxazole ring can be achieved through several synthetic strategies, most notably via 1,3-dipolar cycloaddition reactions.[1] A reliable method for synthesizing 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles involves the reaction of hydroxylamine with β-ketonitriles, where the regioselectivity is controlled by pH and temperature.[2]

A plausible synthetic route to 5-(Pyridin-3-yl)-1,2-oxazol-3-amine could involve the reaction of a pyridine-containing β-ketonitrile with hydroxylamine. The reaction conditions would need to be carefully optimized to favor the desired 3-amino-5-(pyridin-3-yl) regioisomer.

Synthesis_Pathway Pyridine-3-carbaldehyde Pyridine-3-carbaldehyde beta_Ketonitrile Pyridine-containing β-ketonitrile Pyridine-3-carbaldehyde->beta_Ketonitrile Base-catalyzed condensation Acetonitrile_derivative Acetonitrile derivative Acetonitrile_derivative->beta_Ketonitrile Target_Molecule 5-(Pyridin-3-yl)-1,2-oxazol-3-amine beta_Ketonitrile->Target_Molecule Cyclization with Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->Target_Molecule

Figure 1: A generalized synthetic workflow for the formation of the target molecule.

Spectroscopic Data

Detailed experimental spectroscopic data for 5-(Pyridin-3-yl)-1,2-oxazol-3-amine is not widely published. However, based on the analysis of structurally similar compounds, the following characteristic spectral features can be anticipated:

  • ¹H NMR: The spectrum would likely show signals corresponding to the protons on the pyridine ring, a signal for the proton on the isoxazole ring, and a broad signal for the amine protons.

  • ¹³C NMR: The spectrum would display signals for the carbon atoms of both the pyridine and isoxazole rings.

  • Mass Spectrometry: The protonated molecule [M+H]⁺ would be expected at an m/z of approximately 162.06.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amine group, C=N and C=C stretching of the aromatic rings, and N-O stretching of the isoxazole ring.

III. Potential Applications in Drug Discovery

The isoxazole ring is a privileged scaffold in medicinal chemistry, found in a number of approved drugs.[3][4] Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5] The incorporation of a pyridine ring, another common motif in pharmaceuticals, can further modulate the compound's physicochemical properties and biological activity.[6]

Given its structural features, 5-(Pyridin-3-yl)-1,2-oxazol-3-amine holds potential for investigation in various therapeutic areas. The amino group provides a handle for further chemical modification, allowing for the generation of a library of derivatives to explore structure-activity relationships. The nitrogen atoms in the pyridine and isoxazole rings can act as hydrogen bond acceptors, potentially facilitating interactions with biological targets.

Research into related structures, such as 5-isoxazol-3-yl-pyrimidine nucleosides, has shown potential as antileishmanial agents, highlighting the therapeutic possibilities for this class of compounds.[7]

Drug_Discovery_Logic Core_Scaffold 5-(Pyridin-3-yl)-1,2-oxazol-3-amine Structural_Features Structural Features: - Isoxazole Ring - Pyridine Ring - Amino Group Core_Scaffold->Structural_Features Biological_Potential Potential Biological Activities: - Anti-inflammatory - Antimicrobial - Anticancer Structural_Features->Biological_Potential SAR_Exploration Structure-Activity Relationship (SAR) Exploration Biological_Potential->SAR_Exploration Lead_Optimization Lead Optimization SAR_Exploration->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

Figure 2: Logical relationship in the drug discovery process starting from the core scaffold.

IV. Safety and Handling

Specific safety and handling information for 5-(Pyridin-3-yl)-1,2-oxazol-3-amine is not available. However, based on the general hazards associated with aminopyridine and isoxazole derivatives, the following precautions should be taken when handling this compound:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[8][9][10]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood.[8]

  • Handling: Avoid contact with skin and eyes. Do not ingest or inhale.[8]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11]

The following GHS hazard statements may be applicable to this class of compounds:

Hazard CodeStatement
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

It is crucial to consult the specific Safety Data Sheet (SDS) for this compound once it becomes available from a supplier.

V. Conclusion

5-(Pyridin-3-yl)-1,2-oxazol-3-amine represents a promising, yet underexplored, chemical entity. Its combination of a pyridine and an amino-isoxazole moiety suggests potential for a range of biological activities relevant to drug discovery. Further research is warranted to fully elucidate its synthetic pathways, characterize its physicochemical and spectroscopic properties, and explore its therapeutic potential. As with any novel chemical compound, appropriate safety precautions must be observed during its handling and investigation.

References

  • ResearchGate. Synthesis of novel isoxazole functionalized pyrazolo[3,4‐b]pyridine derivatives; their anticancer activity. Available from: [Link]

  • PubMed. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Available from: [Link]

  • MDPI. Pharmacochemical Studies of Synthesized Coumarin–Isoxazole–Pyridine Hybrids. Available from: [Link]

  • PubMed. Synthesis of 5-isoxazol-3-yl-pyrimidine nucleosides as potential antileishmanial agents. Available from: [Link]

  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. Available from: [Link]

  • Asian Journal of Research in Chemistry. Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Available from: [Link]

  • GHS. List of GHS Hazard and Precautionary Statements. Available from: [Link]

  • The Royal Society of Chemistry. S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Available from: [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. One pot multicomponent synthesis of a series of 5- amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst. Available from: [Link]

  • NeuroQuantology. SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Available from: [Link]

  • Revues Scientifiques Marocaines. REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Available from: [Link]

  • PubChem. (4aR,4bS,5S,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1][6]oxazol-2-one. Available from: [Link]

  • MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]

  • PubMed. Synthesis of 5-isoxazol-3-yl-pyrimidine nucleosides as potential antileishmanial agents. Available from: [Link]

  • ResearchGate. Synthesis of platelet aggregation inhibitor - 5-hydroxymethyl-3-(3-pyridyl)isoxazole with chromogenic tracer. Available from: [Link]

  • SpectraBase. N-(1,3-benzodioxol-5-ylmethyl)-3-[1][6]oxazolo[4,5-b]pyridin-2-ylaniline - Optional[1H NMR] - Spectrum. Available from: [Link]

  • PubChem. (5-Amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(2-methoxyphenyl)methanone. Available from: [Link]

  • PubMed. (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: a novel class of potent MSK-1-inhibitors. Available from: [Link]

  • PMC. 5-Amino-3-(4-pyridyl)isoxazole. Available from: [Link]

  • NIST WebBook. 3-Isoxazolamine, 5-methyl-. Available from: [Link]

  • MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • SpectraBase. 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole - Optional[13C NMR] - Chemical. Available from: [Link]

  • PubChem. 5-Nitroisophthalic acid. Available from: [Link]

  • PMC. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Available from: [Link]

  • ResearchGate. IR spectrum of 3 0-(2-pyridyl)isoxazoline[4 0 ,5 0 :1,2]fullerene. Available from: [Link]

Sources

Exploratory

The 5-(Pyridin-3-yl)-1,2-oxazol-3-amine Scaffold: A Privileged Hinge-Binding Motif in Kinase Drug Discovery

Executive Summary The 5-(Pyridin-3-yl)-1,2-oxazol-3-amine scaffold represents a critical "privileged structure" in modern medicinal chemistry, primarily utilized as a potent ATP-competitive pharmacophore for kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-(Pyridin-3-yl)-1,2-oxazol-3-amine scaffold represents a critical "privileged structure" in modern medicinal chemistry, primarily utilized as a potent ATP-competitive pharmacophore for kinase inhibition. By mimicking the adenosine ring of ATP, this moiety functions as a high-affinity hinge binder, particularly effective against Serine/Threonine kinases such as p38 MAPK , JNK , and TGF-β type I receptor (ALK5) .

This technical guide dissects the structural biology, synthetic pathways, and therapeutic utility of this scaffold. It is designed for medicinal chemists and pharmacologists seeking to leverage this core for lead optimization and scaffold hopping campaigns.

Pharmacophore Architecture & Structural Biology

The "Donor-Acceptor" Hinge Motif

The 3-amino-1,2-oxazole (3-aminoisoxazole) core is a bioisostere of the adenine ring found in ATP. Its efficacy stems from its ability to form a bidentate hydrogen-bonding network with the kinase hinge region backbone.

  • H-Bond Acceptor (N2): The isoxazole nitrogen (N2) accepts a hydrogen bond from the backbone amide nitrogen of the hinge residue (e.g., Met109 in p38 MAPK).

  • H-Bond Donor (3-NH₂): The exocyclic amine at position 3 donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent hinge residue (e.g., Glu107 or Leu104 equivalents).

  • Pyridine Interaction: The 3-pyridyl ring at position 5 projects into the hydrophobic pocket or solvent-exposed region, often engaging in

    
    -
    
    
    
    stacking or dipole interactions with gatekeeper residues.
Bioisosterism and Selectivity

Unlike its pyrazole counterparts, the isoxazole ring possesses a unique electronic profile due to the electronegativity of the oxygen atom. This reduces the basicity of the ring nitrogen, potentially altering solubility and permeability (LogP/LogD) while maintaining critical binding geometry.

Feature3-Aminoisoxazole Scaffold3-Aminopyrazole ScaffoldImpact on Drug Design
H-Bond Acceptor Weak (N-O bond effect)ModerateIsoxazole often shows different selectivity profiles due to weaker hinge acceptance.
Lipophilicity ModerateLow to ModerateIsoxazole variants are often more lipophilic, aiding membrane permeability.
Metabolic Stability High (Ring stable)Moderate (N-glucuronidation risk)Isoxazoles avoid the N-glucuronidation liability of NH-pyrazoles.

Therapeutic Applications & Target Landscape

p38 Mitogen-Activated Protein Kinase (p38 MAPK)

The scaffold is historically significant in the development of anti-inflammatory agents targeting the p38 MAPK pathway. The 5-aryl-3-aminoisoxazole motif competes directly with ATP, blocking the phosphorylation of downstream substrates like MAPKAPK2, thereby inhibiting cytokine production (TNF-


, IL-1

).
Transforming Growth Factor-Beta (TGF- ) Inhibitors

In ALK5 (TGF-


 type I receptor) inhibitors, the 3-pyridyl group is crucial. The nitrogen of the pyridine ring often forms a "water-mediated" hydrogen bond or interacts directly with specific residues (e.g., Lys232 catalytic lysine) depending on the substitution pattern, enhancing potency and selectivity over p38 MAPK.
c-Jun N-terminal Kinase (JNK)

Modifications to the 5-pyridyl ring allow for selectivity between JNK isoforms (JNK1/2/3). The rigid geometry of the isoxazole spacer ensures the 3-amino group and the pyridine ring are held in a coplanar conformation, optimizing fit within the ATP binding cleft.

Synthetic Strategies

The most robust industrial route to 5-(pyridin-3-yl)-1,2-oxazol-3-amine involves the cyclization of


-ketonitriles with hydroxylamine. This method is preferred for its regioselectivity and scalability.
Synthesis Workflow Diagram

Synthesis SM1 Ethyl nicotinate (Starting Material) Inter1 3-oxo-3-(pyridin-3-yl)propanenitrile (Beta-ketonitrile) SM1->Inter1 NaH, THF Claisen Condensation SM2 Acetonitrile (CH3CN) SM2->Inter1 Product 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (Target Scaffold) Inter1->Product NaOH/H2O, Reflux Cyclization Reagent Hydroxylamine HCl (NH2OH·HCl) Reagent->Product

Caption: Regioselective synthesis of the 3-amino-5-pyridylisoxazole core via beta-ketonitrile cyclization.

Experimental Protocol: Synthesis of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine

Objective: Preparation of the core scaffold from commercially available ethyl nicotinate.

Step 1: Preparation of 3-oxo-3-(pyridin-3-yl)propanenitrile

  • Reagents: Ethyl nicotinate (15.1 g, 100 mmol), Acetonitrile (anhydrous), Sodium Hydride (60% dispersion, 4.8 g, 120 mmol), THF (anhydrous).

  • Procedure:

    • Suspend NaH in dry THF (150 mL) under nitrogen atmosphere.

    • Add dry acetonitrile (6.3 mL, 120 mmol) dropwise at 0°C. Stir for 30 min.

    • Add ethyl nicotinate dropwise.

    • Heat the mixture to reflux (approx. 70°C) for 4 hours. The solution will turn yellow/orange.

    • Quench: Cool to RT, dilute with water, and neutralize with dilute HCl to pH 7.

    • Isolation: Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄. Evaporate to yield the crude

      
      -ketonitrile.
      

Step 2: Cyclization to Isoxazole

  • Reagents: Crude

    
    -ketonitrile from Step 1, Hydroxylamine hydrochloride (7.6 g, 110 mmol), Sodium Hydroxide (10% aq solution), Ethanol.
    
  • Procedure:

    • Dissolve the

      
      -ketonitrile in Ethanol (100 mL).
      
    • Add Hydroxylamine HCl followed by NaOH solution until pH is adjusted to ~10.

    • Reflux the mixture for 6–8 hours. Monitor by TLC (5% MeOH in DCM).

    • Workup: Remove ethanol under reduced pressure. Dilute residue with cold water. The product often precipitates as a solid.

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

    • Yield: Typically 60-75% over two steps.

SAR & Pharmacophore Map

Understanding the binding mode is critical for optimizing this scaffold. The diagram below illustrates the interactions within a generic kinase ATP-binding pocket.

SAR Scaffold 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (Core) Hinge Kinase Hinge Region (Backbone Interaction) Scaffold->Hinge N2 accepts H-bond 3-NH2 donates H-bond Gatekeeper Gatekeeper Residue (Steric/Selectivity Control) Scaffold->Gatekeeper Isoxazole C4-H Steric clash or substitution vector Solvent Solvent Front (Solubility/PK) Scaffold->Solvent Pyridine Nitrogen Polar interaction/Solubilizing Note1 SAR Insight: Substitution at Pyridine C2'/C6' can force twisting, improving selectivity. Note1->Scaffold

Caption: Pharmacophore mapping of the scaffold within the kinase ATP binding site.

Key SAR Insights
  • C4-Position (Isoxazole): This position is generally left unsubstituted or substituted with small halogens (F, Cl). Bulky groups here often clash with the "gatekeeper" residue, abolishing activity unless the kinase has a small gatekeeper (e.g., Thr/Ala).

  • Pyridine Nitrogen Position: The 3-pyridyl isomer is often preferred over the 4-pyridyl for specific kinases (like TGF-

    
    ) because the nitrogen is positioned to interact with conserved lysine or aspartate residues in the catalytic loop, rather than just facing the solvent.
    

References

  • Vertex Pharmaceuticals. (2002). Design and synthesis of isoxazole-based p38 MAP kinase inhibitors.[1] Journal of Medicinal Chemistry.

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt and related kinases. ChemMedChem.

  • Laufer, S. A., et al. (2014).[1] Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase. Bioorganic & Medicinal Chemistry.[1][2][3]

  • Bagley, M. C., et al. (2006). A simple synthesis of 3-aminoisoxazoles. Tetrahedron Letters.

  • Enamine Ltd. (2021). Hinge Binders Library for Kinase Drug Discovery.[4]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-(Pyridin-3-yl)-1,2-oxazol-3-amine

Executive Summary This application note details the regioselective synthesis of 5-(pyridin-3-yl)-1,2-oxazol-3-amine . The 3-aminoisoxazole scaffold is a critical pharmacophore in medicinal chemistry, often functioning as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the regioselective synthesis of 5-(pyridin-3-yl)-1,2-oxazol-3-amine . The 3-aminoisoxazole scaffold is a critical pharmacophore in medicinal chemistry, often functioning as a bioisostere for amide or carboxylic acid groups in kinase inhibitors and glutamate receptor ligands.

The synthesis presents a classic regioselectivity challenge: the reaction of


-ketonitriles with hydroxylamine can yield either the 3-amino-5-aryl  isomer (target) or the 5-amino-3-aryl  isomer. This protocol utilizes a pH-controlled kinetic cyclization  strategy (based on Johnson et al., 2013) to lock the regiochemistry, achieving >95:5 selectivity for the desired 3-amino congener.

Scientific Foundation & Retrosynthesis

Retrosynthetic Logic

The most scalable route disconnects the isoxazole ring at the N-O and C3-C4 bonds, tracing back to a


-ketonitrile  precursor.
  • Target: 5-(Pyridin-3-yl)-1,2-oxazol-3-amine

  • Intermediate: 3-Oxo-3-(pyridin-3-yl)propanenitrile (a.k.a. Nicotinoylacetonitrile)

  • Starting Materials: Ethyl Nicotinate + Acetonitrile[1]

Mechanism & Regiocontrol

The reaction of hydroxylamine with a


-ketonitrile is biphasic. The site of initial nucleophilic attack determines the final product:
  • Attack at Nitrile (Kinetic Control): Occurs at pH 7–8 and mild temperatures (<45°C). This forms an amidoxime intermediate, which cyclizes under acidic conditions to the 3-amino isoxazole .

  • Attack at Ketone (Thermodynamic Control): Occurs at pH > 10 or high temperatures. This forms a ketoxime, which cyclizes to the 5-amino isoxazole .

Critical Process Parameter (CPP): Maintenance of pH between 7.0 and 8.0 during the hydroxylamine addition is the single most critical factor for yield and purity.

Regioselectivity Start Beta-Ketonitrile (Precursor) Cond1 pH 7-8 Temp < 45°C Start->Cond1 NH2OH Cond2 pH > 10 Temp > 80°C Start->Cond2 NH2OH Inter1 Amidoxime Intermediate Cond1->Inter1 Kinetic Path Inter2 Ketoxime Intermediate Cond2->Inter2 Thermodynamic Path Prod1 3-Amino-5-(3-pyridyl)isoxazole (TARGET) Inter1->Prod1 H+ / Heat Cyclization Prod2 5-Amino-3-(3-pyridyl)isoxazole (IMPURITY) Inter2->Prod2 Cyclization

Figure 1: Regiodivergent pathways in the reaction of hydroxylamine with


-ketonitriles.

Experimental Protocol

Stage 1: Synthesis of 3-Oxo-3-(pyridin-3-yl)propanenitrile

This step utilizes a Claisen-type condensation. The pyridine ring is electron-withdrawing, facilitating the nucleophilic attack of the acetonitrile anion.

Reagents:

  • Ethyl Nicotinate (1.0 equiv)

  • Acetonitrile (1.2 equiv)

  • Sodium Ethoxide (NaOEt) (1.5 equiv) [Commercial 21% wt in EtOH or freshly prepared]

  • Solvent: Anhydrous Ethanol (EtOH) or THF.

Procedure:

  • Preparation: In a flame-dried 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N₂ inlet, charge anhydrous EtOH (10 vol) and NaOEt (1.5 equiv).

  • Addition: Add Acetonitrile (1.2 equiv) dropwise at room temperature. Stir for 15 minutes to generate the anion.

  • Condensation: Add Ethyl Nicotinate (1.0 equiv) dropwise over 20 minutes. The solution will likely turn yellow/orange.

  • Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Workup (Critical):

    • Cool the mixture to 0°C.

    • The product exists as a sodium enolate salt. Quench by adding water (5 vol).

    • Acidify carefully with 1M HCl to pH 5–6 . Note: Do not go too acidic (pH < 3) or the pyridine nitrogen will protonate, keeping the product in the aqueous phase.

    • The

      
      -ketonitrile may precipitate. If so, filter and wash with cold water.[1]
      
    • If no precipitate, extract with Ethyl Acetate (3 x 10 vol).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[2]

  • Yield: Expect 70–85% of a yellow/orange solid.

Stage 2: Cyclization to 5-(Pyridin-3-yl)-1,2-oxazol-3-amine

This step employs the "Johnson Protocol" for regiocontrol.

Reagents:

  • 3-Oxo-3-(pyridin-3-yl)propanenitrile (Stage 1 Product) (1.0 equiv)

  • Hydroxylamine Hydrochloride (NH₂OH[3][4]·HCl) (1.1 equiv)

  • Sodium Hydroxide (5M NaOH) (for pH adjustment)[5]

  • Solvent: Water/Ethanol (1:1)

Procedure:

  • Dissolution: Dissolve the

    
    -ketonitrile (1.0 equiv) in Water/Ethanol (1:1, 10 vol).
    
  • pH Adjustment: Add NH₂OH·HCl (1.1 equiv). The pH will drop.

  • Controlled Addition: Using a pH meter, add 5M NaOH dropwise to adjust and maintain the pH strictly between 7.0 and 7.5 .

    • Tip: If pH > 8.0, you risk forming the 5-amino isomer.[6]

  • Incubation: Stir at room temperature (20–25°C) for 12–16 hours.

    • Checkpoint: LCMS should show the formation of the open-chain amidoxime intermediate (M+H = 178).

  • Cyclization (Dehydration):

    • Add concentrated HCl (approx. 2–3 equiv) to lower pH to < 1.0.

    • Heat the mixture to 60°C for 2–3 hours. This forces the cyclization of the amidoxime to the isoxazole.

  • Isolation:

    • Cool to 0°C.

    • Neutralize slowly with 5M NaOH to pH 7–8 .

    • The product, 5-(pyridin-3-yl)-1,2-oxazol-3-amine, typically precipitates as a solid.

    • Filter, wash with cold water, and dry.[1]

    • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Analytical Characterization

Expected Data for 5-(Pyridin-3-yl)-1,2-oxazol-3-amine:

TechniqueExpected Signal / ResultInterpretation
LC-MS [M+H]⁺ = 162.06Confirms molecular weight.
¹H NMR (DMSO-d₆)

9.0 (s, 1H), 8.6 (d, 1H)
Pyridine C2-H and C6-H protons.

8.1 (d, 1H), 7.5 (dd, 1H)
Pyridine C4-H and C5-H protons.

6.1–6.3 (s, 1H)
Isoxazole C4-H (Diagnostic singlet).

5.5–6.0 (br s, 2H)
Amine (-NH₂) protons (D₂O exchangeable).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Stage 1) Incomplete deprotonation of acetonitrile.Ensure NaOEt/EtOH is anhydrous. Increase reaction time.
Regioisomer Contamination pH drifted > 8.0 during Stage 2.Use an automated syringe pump for NaOH or check pH every 15 mins.
Product Water Solubility Pyridine ring protonation.Ensure final isolation pH is 7–8 (isoelectric point vicinity). Do not over-acidify or over-basify during workup.
Oily Product Impurities or solvent retention.Triturate with diethyl ether or hexanes to induce crystallization.

Safety & Hazards

  • Acetonitrile: Flammable, toxic. Metabolizes to cyanide. Handle in fume hood.

  • Hydroxylamine HCl: Potential explosive hazard if heated to dryness. Skin sensitizer.

  • Pyridine Derivatives: Generally toxic and potential irritants.

  • Sodium Ethoxide: Corrosive, moisture sensitive.

References

  • Regioselective Synthesis Strategy: Johnson, L. et al.[6] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45, 171-173.[6]

  • Beta-Ketonitrile Synthesis: Li, J. et al. "Divergent Reactivity in the Reaction of β-Oxodithioesters and Hydroxylamine." Journal of Organic Chemistry, 2015, 80(21), 11184–11192.

  • General Isoxazole Chemistry: Pinho e Melo, T. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005, 9, 925-958.

Sources

Application

Application Note: Regioselective Synthesis of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine

The following Application Note provides a high-fidelity protocol for the regioselective synthesis of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine. This guide prioritizes the "Novartis Method" (Johnson et al., 2013), which address...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note provides a high-fidelity protocol for the regioselective synthesis of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine. This guide prioritizes the "Novartis Method" (Johnson et al., 2013), which addresses the critical challenge of regiochemical control in isoxazole synthesis.[1]

Abstract & Strategic Overview

The preparation of 3-amino-5-substituted isoxazoles from


-ketonitriles is historically plagued by regioselectivity issues. The reaction with hydroxylamine can proceed via two competing pathways:
  • Attack on Ketone (C=O): Yields the 5-amino-3-substituted isomer (Undesired).

  • Attack on Nitrile (C≡N): Yields the 3-amino-5-substituted isomer (Target).

Standard highly basic conditions (pH > 10, reflux) often favor the thermodynamic 5-amino product or mixtures. To exclusively isolate the 5-(pyridin-3-yl)-1,2-oxazol-3-amine , this protocol utilizes a pH-controlled kinetic trap (pH 7.0–8.0) followed by acid-mediated dehydration. This ensures the formation of the amidoxime intermediate required for the desired 3-amino regiochemistry.

Retrosynthetic Logic & Mechanism

The synthesis hinges on directing the nucleophilic attack of hydroxylamine to the nitrile carbon rather than the ketone carbonyl.

ReactionLogic cluster_legend Regioselectivity Control Start 3-Oxo-3-(pyridin-3-yl)propanenitrile Cond1 Condition A: pH > 10, Heat Start->Cond1 Cond2 Condition B: pH 7.0-8.0, < 45°C Start->Cond2 NH2OH Hydroxylamine (Nucleophile) NH2OH->Cond1 NH2OH->Cond2 Inter1 Oxime Intermediate (Attack on C=O) Cond1->Inter1 Kinetic/Thermo Control Prod1 5-Amino-3-(pyridin-3-yl)isoxazole (WRONG ISOMER) Inter1->Prod1 Inter2 Amidoxime Intermediate (Attack on C≡N) Cond2->Inter2 Kinetic Trap Cyclization Acid-Mediated Cyclization (HCl) Inter2->Cyclization Prod2 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (TARGET) Cyclization->Prod2

Figure 1: Decision tree for regioselective synthesis. Path B is required for the target molecule.

Reagents & Materials

Purity Criticality: The


-ketonitrile precursor must be free of ethyl nicotinate starting material, as esters can compete for hydroxylamine, forming hydroxamic acids.
ReagentCAS Registry #Equiv.[2]RoleGrade/Notes
3-Oxo-3-(pyridin-3-yl)propanenitrile 54123-22-7*1.0Substrate>97% purity recommended.
Hydroxylamine Hydrochloride 5470-11-11.2Reagent99%, crystalline. Hygroscopic.
Sodium Hydroxide (5.0 M) 1310-73-2~1.2pH ControlFreshly prepared aqueous solution.
Hydrochloric Acid (Conc. 12 M) 7647-01-02.0CyclizationACS Reagent grade.
Ethanol (Absolute) 64-17-5SolventSolvent200 proof.
Water 7732-18-5SolventSolventDeionized (Type II).

*Note: If CAS 54123-22-7 is unavailable, the substrate can be synthesized via Claisen condensation of ethyl nicotinate and acetonitrile using NaH.

Experimental Protocol (Step-by-Step)

Phase 1: Controlled Amidoxime Formation

Objective: Form the linear amidoxime intermediate without cyclizing or attacking the ketone.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a pH probe (or internal thermometer), dissolve 3-oxo-3-(pyridin-3-yl)propanenitrile (1.46 g, 10.0 mmol) in Ethanol (10 mL) and Water (10 mL).

  • Reagent Addition: Add Hydroxylamine hydrochloride (0.83 g, 12.0 mmol) in one portion. The solution will likely become acidic (pH ~2-3).

  • pH Adjustment (CRITICAL):

    • Place the flask in a water bath at 20–25 °C.

    • Dropwise, add 5.0 M NaOH while monitoring the pH continuously.

    • Target: Adjust pH to exactly 7.5 ± 0.5 .

    • Caution: Do not overshoot to pH > 9, as this promotes the formation of the wrong isomer (5-amino).

  • Incubation: Stir the reaction mixture at room temperature (20–25 °C) for 20–24 hours.

    • Monitoring: Monitor by LC-MS. You should observe the consumption of the nitrile (M+H 147) and the appearance of the amidoxime intermediate (M+H 180).

Phase 2: Acid-Mediated Cyclization

Objective: Dehydrate the amidoxime to close the isoxazole ring.

  • Acidification: Once the intermediate is formed, add Conc. HCl (2.0 mL, ~24 mmol) dropwise to the reaction mixture. The pH should drop to < 1.

  • Cyclization: Heat the reaction mixture to 60 °C for 2–3 hours.

    • Mechanism:[3][4][5] The acid protonates the ketone carbonyl, making it susceptible to attack by the amidoxime oxygen, followed by loss of water.

  • Work-up:

    • Cool the mixture to 0 °C in an ice bath.

    • Neutralize carefully with 5.0 M NaOH or saturated NaHCO₃ to pH ~8.

    • The product, 5-(pyridin-3-yl)-1,2-oxazol-3-amine , may precipitate as a solid.

    • If solid forms: Filter, wash with cold water, and dry.

    • If no precipitate: Extract with Ethyl Acetate (3 x 20 mL). Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Phase 3: Purification & Characterization
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5 to 90:10).

  • Expected Data:

    • 1H NMR (DMSO-d6, 400 MHz): δ 9.0 (d, 1H, Py-H2), 8.6 (dd, 1H, Py-H6), 8.1 (dt, 1H, Py-H4), 7.5 (dd, 1H, Py-H5), 6.1 (s, 1H, Isoxazole-H4), 5.6 (br s, 2H, NH2).

    • MS (ESI): m/z 162.06 [M+H]+.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Product is 5-amino isomer Initial pH was too high (>9) or Temp > 50°C during Phase 1.Strictly maintain pH 7-8 and Keep T < 30°C during hydroxylamine addition.
Low Yield Incomplete cyclization.Extend Phase 2 heating time or increase HCl concentration.
Sticky/Oily Crude Pyridine nitrogen acting as a base/salt.Ensure final neutralization is thorough (pH 8). Pyridine salts are water-soluble.

Safety Considerations

  • Hydroxylamine Hydrochloride: Potential explosive hazard upon heating of dry residues. Never distill the reaction mixture to dryness without ensuring hydroxylamine is consumed. Known mutagen.

  • Pyridines: Toxic by inhalation and ingestion. Handle in a fume hood.

  • Reaction Exotherm: Neutralization steps (Acid/Base) are exothermic.

References

  • Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013).[1] A Reliable Synthesis of 3-Amino-5-alkyl and 5-Amino-3-alkyl Isoxazoles. Synthesis, 45(02), 171-173.[1]

    • Key Insight: Establishes the pH-dependent regioselectivity rules (pH 7-8 for 3-amino; pH >10 for 5-amino).
  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009).[6] Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381-8383.

    • Key Insight: Discusses hydroxylamine stability and reactivity p
  • El-Gaby, M. S. A., et al. (2002). Synthesis and Biological Evaluation of Some New Pyridine Containing Heterocycles. Molecules, 7, 363-379.

    • Key Insight: General background on pyridine-isoxazole hybrid synthesis.

Sources

Method

Advanced Methodologies for the Functionalization of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine: A Technical Guide

Executive Summary The functionalization of 3-aminoisoxazoles is a critical transformation in medicinal chemistry, as the isoxazole core serves as a versatile bioisostere for amides and esters. Specifically, 5-(pyridin-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 3-aminoisoxazoles is a critical transformation in medicinal chemistry, as the isoxazole core serves as a versatile bioisostere for amides and esters. Specifically, 5-(pyridin-3-yl)-1,2-oxazol-3-amine (also known as 5-(pyridin-3-yl)isoxazol-3-amine) is a highly valued scaffold due to the hydrogen-bonding capacity and favorable physicochemical properties imparted by the 3-pyridyl group.

However, functionalizing the primary amine at the 3-position presents significant synthetic challenges. The 3-amino group exhibits exceptionally poor nucleophilicity due to the electron-withdrawing nature of the adjacent oxygen atom and the delocalization of the nitrogen lone pair into the heteroaromatic system[1][2]. Furthermore, the presence of the basic pyridine nitrogen introduces the risk of chemoselectivity issues, over-alkylation, and transition-metal catalyst poisoning during cross-coupling reactions. This application note provides field-proven, self-validating protocols for the high-yield


-acylation, 

-alkylation (via reductive amination), and

-arylation (via Buchwald-Hartwig coupling) of this specific scaffold.

Physicochemical & Reactivity Profiling

To achieve high yields, chemists must design reaction conditions that counteract the inherent electronic deficiencies of the molecule.

  • The Isoxazole Sink: The

    
     character of the isoxazole ring actively pulls electron density away from the exocyclic primary amine, rendering standard electrophilic attacks (like unactivated amidation) sluggish or entirely ineffective[2].
    
  • The Pyridine Competitor: In transition-metal catalysis (e.g., Palladium-catalyzed cross-coupling), the 3-pyridyl nitrogen can coordinate strongly to the metal center, stalling the catalytic cycle. Bulky, electron-rich ligands are required to prevent this off-target coordination[3].

Reactivity Molecule 5-(Pyridin-3-yl)-1,2-oxazol-3-amine Amine 3-Amino Group (Weak Nucleophile) Molecule->Amine Primary target for functionalization Pyridine 3-Pyridyl Group (Basic / Metal Coordinator) Molecule->Pyridine Competing site Isoxazole Isoxazole Core (Electron Sink) Molecule->Isoxazole Electronic sink Pyridine->Amine Requires chemoselective conditions Isoxazole->Amine Delocalizes lone pair, reduces reactivity

Caption: Logic diagram illustrating the electronic and steric factors governing the reactivity of the scaffold.

Key Functionalization Workflows & Protocols

Workflow A: N-Acylation (Amide Formation)

Due to the weak nucleophilicity of the 3-aminoisoxazole[4], standard peptide coupling reagents (e.g., EDC/HOBt) often result in poor conversion. The optimal approach utilizes highly reactive acyl chlorides in the presence of a nucleophilic catalyst (DMAP) and an acid scavenger (pyridine or DIPEA).

Protocol: Step-by-Step N-Acylation

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 5-(pyridin-3-yl)-1,2-oxazol-3-amine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add anhydrous pyridine (2.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve the desired acyl chloride (1.2 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized heating and di-acylation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor conversion via LC-MS or TLC.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, typically eluting with a gradient of Hexanes/Ethyl Acetate) to afford the pure

    
    -acyl derivative.
    
Workflow B: N-Alkylation via Reductive Amination

Direct alkylation with alkyl halides often leads to complex mixtures of mono-alkylated, di-alkylated, and pyridine-alkylated products. Reductive amination is the superior chemoselective alternative[5][6]. To force the formation of the imine from the weakly nucleophilic amine, Titanium(IV) isopropoxide (


) is employed as a Lewis acid and water scavenger.

Protocol: Step-by-Step Reductive Amination

  • Imine Formation: In a dry flask under argon, combine the isoxazol-3-amine (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Activation: Add

    
     (2.0 equiv) via syringe. Stir the reaction mixture at room temperature for 12 hours. The solution will typically turn yellow/orange, indicating imine/iminium formation.
    
  • Reduction: Cool the mixture to 0 °C. Carefully add sodium triacetoxyborohydride (

    
    , 2.5 equiv) or sodium cyanoborohydride (
    
    
    
    ) in portions[6].
  • Completion: Stir at room temperature for an additional 6 hours.

  • Workup: Quench by adding 1M aqueous NaOH (equal volume to THF) and stir vigorously for 30 minutes to precipitate titanium dioxide salts. Filter the suspension through a pad of Celite, washing with ethyl acetate. Separate the layers, dry the organic phase over

    
    , and concentrate.
    
Workflow C: N-Arylation via Buchwald-Hartwig Cross-Coupling

Forming a C-N bond between the 3-aminoisoxazole and an aryl halide requires overcoming both the poor nucleophilicity of the amine and the potential for the 3-pyridyl group to poison the palladium catalyst[3]. A highly active catalyst system utilizing


 and a bulky biaryl phosphine ligand (e.g., BrettPhos or XantPhos) is mandatory[7].

Protocol: Step-by-Step Buchwald-Hartwig Coupling

  • Catalyst Pre-mixing: In a glovebox or under strict Schlenk conditions, charge a reaction vial with

    
     (5 mol%) and BrettPhos (10 mol%). Add anhydrous, degassed toluene (2 mL) and stir for 15 minutes at room temperature to pre-form the active Pd(0) complex.
    
  • Substrate Addition: To the vial, add 5-(pyridin-3-yl)-1,2-oxazol-3-amine (1.0 equiv), the aryl bromide/iodide (1.2 equiv), and finely milled anhydrous Cesium Carbonate (

    
    , 2.0 equiv)[3].
    
  • Reaction: Seal the vial, remove it from the glovebox, and heat the mixture at 100 °C in an oil bath or heating block for 16–24 hours.

  • Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the inorganic base and catalyst residues. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

BHCoupling Start Substrates: 3-Aminoisoxazole + Ar-X Cat Catalyst Pre-activation: Pd2(dba)3 + BrettPhos Start->Cat Mix in Toluene OxAdd Oxidative Addition (Pd inserts into Ar-X) Cat->OxAdd Coord Amine Coordination (Base: Cs2CO3 deprotonates) OxAdd->Coord Bulky ligand prevents Pyridine coordination RedElim Reductive Elimination (Forms C-N bond) Coord->RedElim RedElim->OxAdd Pd(0) Regeneration Product N-Aryl Product Isolated RedElim->Product Yield 65-85%

Caption: Catalytic cycle and experimental workflow for the Buchwald-Hartwig cross-coupling of 3-aminoisoxazoles.

Quantitative Data Summary

The following table summarizes the expected performance metrics and operational boundaries for the functionalization of 5-(pyridin-3-yl)-1,2-oxazol-3-amine based on the described protocols.

Functionalization TypeReagents & CatalystsTemp / TimeExpected Yield RangePrimary Limitations & Notes
N-Acylation Acyl Chloride, Pyridine, DMAP (cat.), DCM0 °C to RT / 4-12 h75% – 90%Highly sensitive to moisture. Excess acyl chloride leads to di-acylation.
N-Alkylation Aldehyde/Ketone,

,

, THF
RT / 18 h60% – 85%Sterically hindered ketones require elevated temperatures or stronger Lewis acids.
N-Arylation Ar-Br,

, BrettPhos,

, Toluene
100 °C / 16-24 h50% – 80%Strict anhydrous/anaerobic conditions required. Aryl chlorides give lower yields.

References

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines ResearchGate (Source of mechanistic insights into the low nucleophilicity and SNAr reactions of 3-aminoisoxazoles). URL:[Link][1]

  • A facile and convenient synthesis of novel imidazo[1,2-b] isoxazoles and their Mannich bases as potential biodynamic agents Journal of Saudi Chemical Society / RHHZ (Discusses reductive amination protocols for isoxazole amines). URL:[Link][6]

  • Synthesis and biological evaluation of small anticancer molecules acting as tubulin polymerization inhibitors University of Ferrara (Unife) (Details Buchwald-Hartwig coupling conditions for 5-aminoisoxazole derivatives using Pd catalysts and Cs2CO3). URL:[Link][3]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday Beilstein Journal of Organic Chemistry (Highlights the poor conversion of 3-aminoisoxazoles in multicomponent reactions due to weak nucleophilicity). URL:[Link][2]

Sources

Application

Using 5-(Pyridin-3-yl)-1,2-oxazol-3-amine as a building block in drug discovery

Application Note: 5-(Pyridin-3-yl)-1,2-oxazol-3-amine as a Privileged Building Block in Drug Discovery Executive Summary & Scientific Rationale In modern medicinal chemistry, the strategic selection of heterocyclic build...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(Pyridin-3-yl)-1,2-oxazol-3-amine as a Privileged Building Block in Drug Discovery

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is critical for optimizing both target affinity and pharmacokinetic properties[1]. 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (also known as 5-(pyridin-3-yl)isoxazol-3-amine) has emerged as a highly versatile and privileged scaffold.

This building block combines three distinct pharmacophoric elements:

  • The 1,2-Oxazole (Isoxazole) Core: Acts as a rigid, metabolically stable bioisostere for amides and phenols. It enforces a strict geometric vector, projecting substituents at precise angles to minimize the entropic penalty upon target binding.

  • The Pyridin-3-yl Ring: Enhances aqueous solubility and provides a strong hydrogen-bond acceptor (HBA) capable of interacting with solvent-rich pockets or water-mediated networks within protein active sites.

  • The 3-Amine Moiety: Serves as a critical synthetic handle for library diversification (e.g., amidation, urea formation, sulfonylation) and frequently acts as a hydrogen-bond donor (HBD) to hinge regions in kinases or specific residues in epigenetic targets.

Quantitative Physicochemical Profiling

The inherent ligand efficiency of this scaffold makes it an ideal starting point for fragment-based drug discovery (FBDD) and lead optimization.

PropertyValueRelevance to Drug Discovery
Molecular Weight 161.16 g/mol Highly ligand-efficient; leaves ample molecular weight budget (<500 Da) for downstream elaboration.
cLogP ~0.8 - 1.2Excellent hydrophilicity; minimizes non-specific lipophilic binding and improves oral bioavailability.
Topological Polar Surface Area 68.9 ŲOptimal for membrane permeability; falls within the ideal range for both systemic and potential CNS penetration.
H-Bond Donors (HBD) 1 (-NH₂)Provides a critical interaction point for kinase hinge regions or specific target residues.
H-Bond Acceptors (HBA) 4 (N, O, Pyridine N)Facilitates robust water-mediated hydrogen bonding networks.
Rotatable Bonds 1High rigidity restricts conformational freedom, increasing target binding affinity.

Target Engagement & Pharmacophore Mapping

The utility of the 5-(pyridin-3-yl)-1,2-oxazol-3-amine scaffold is best demonstrated in its application toward challenging therapeutic targets, such as epigenetic modulators and kinases. For instance, in the development of SET and MYND Domain-Containing Protein 3 (SMYD3) inhibitors, the isoxazole-3-amine moiety was crucial[2]. The pyridine ring projects toward a highly charged, solvent-rich region of the SMYD3 binding site, while the basic amine facilitates water-mediated hydrogen bonds with key residues such as Lys297 and Glu294[2].

G Target Protein Target (e.g., SMYD3 / Kinase) Pyridine Pyridine-3-yl Ring (Solvent-Exposed / HBA) Target->Pyridine Water-Mediated H-Bonds Amine 3-Amine Linkage (Hinge Region Binder) Target->Amine Direct H-Bonds (e.g., Lys297) Isoxazole 1,2-Oxazole Core (Rigid Geometric Spacer) Isoxazole->Pyridine C5 Substitution Isoxazole->Amine C3 Substitution

Caption: Pharmacophoric mapping and target engagement of the 5-(pyridin-3-yl)-1,2-oxazol-3-amine scaffold.

Synthetic Methodologies & Protocols

The regioselective synthesis of 3-aminoisoxazoles over their 5-amino regioisomers is historically challenging[3]. The following protocols detail a self-validating workflow for both the de novo regioselective synthesis of the building block and its subsequent diversification[4].

G A 3-Oxo-3-(pyridin-3-yl) propanenitrile C 5-(Pyridin-3-yl)- 1,2-oxazol-3-amine A->C Regioselective Cyclization B Hydroxylamine Sulfate B->C pH 7.5, then H+ D Electrophilic Diversification C->D Amidation / Urea Formation E Targeted Drug Libraries D->E Lead Optimization

Caption: Logical workflow for the synthesis and diversification of 5-(pyridin-3-yl)-1,2-oxazol-3-amine.

Protocol A: Regioselective De Novo Synthesis of the Building Block

Objective: Synthesize 5-(pyridin-3-yl)-1,2-oxazol-3-amine from 3-oxo-3-(pyridin-3-yl)propanenitrile while strictly avoiding the 5-amino regioisomer.

  • Reagent Preparation: Dissolve 3-oxo-3-(pyridin-3-yl)propanenitrile (10.0 mmol, 1.0 eq) in 50 mL of a 1:1 mixture of ethanol and water.

  • pH-Controlled Addition (Critical Step): Add hydroxylamine sulfate (5.5 mmol, 1.1 eq of NH₂OH). Carefully adjust the pH of the solution to exactly 7.5 using 1M NaOH.

    • Causality: Under weakly basic conditions, the free hydroxylamine preferentially attacks the highly electrophilic nitrile carbon first, forming an amidoxime intermediate. If the conditions are too acidic, attack at the ketone occurs first, leading to the undesired 5-aminoisoxazole[3].

  • Intermediate Formation: Stir the reaction mixture at 25°C for 2 hours.

    • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The starting nitrile (R_f ~0.6) must be completely consumed, replaced by a highly polar amidoxime intermediate (R_f ~0.2).

  • Acid-Promoted Cyclization: Once the intermediate is fully formed, acidify the mixture to pH 2 using 3M HCl. Heat the reaction to 80°C for 4 hours.

    • Causality: The application of heat and acid drives the irreversible condensation of the oxime oxygen onto the ketone, closing the isoxazole ring and locking the geometry into the desired 3-amino configuration.

  • Isolation & Validation: Cool the mixture to room temperature, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc (3 x 50 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Self-Validation: LC-MS analysis of the crude solid must show a dominant peak at m/z 162.1 [M+H]⁺. ¹H NMR (DMSO-d₆) should reveal a characteristic isoxazole C4-H singlet at ~6.5 ppm and a broad -NH₂ singlet at ~5.5 ppm.

Protocol B: Library Diversification via Amidation

Objective: Couple the building block with carboxylic acids to generate targeted libraries.

  • Reaction Setup: Dissolve 5-(pyridin-3-yl)-1,2-oxazol-3-amine (1.0 mmol, 1.0 eq) and the desired carboxylic acid (1.2 eq) in 5 mL of anhydrous DMF under a nitrogen atmosphere.

  • Activation (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.5 eq).

    • Causality: The exocyclic 3-amine of the isoxazole is highly deactivated due to the electron-withdrawing nature of the adjacent heteroaromatic ring (which delocalizes the nitrogen lone pair). Standard carbodiimide couplings (e.g., EDC/HOBt) will fail or yield <10% product. HATU generates a highly reactive HOAt-ester necessary to overcome this poor nucleophilicity[2].

  • Coupling: Heat the reaction mixture to 60°C for 12 hours.

  • Monitoring & Validation:

    • Self-Validation: Reaction progress must be monitored by LC-MS rather than TLC. The polarity difference between the deactivated amine and the resulting amide is often negligible, causing them to co-elute on silica. LC-MS must confirm the disappearance of the m/z 162.1 peak and the emergence of the target amide mass.

  • Purification: Quench the reaction with ice water (20 mL). If the product precipitates, collect via vacuum filtration. Otherwise, extract with EtOAc, concentrate, and purify via reverse-phase preparative HPLC.

References

1.[2] Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. National Center for Biotechnology Information (PMC). URL:[Link] 2.[4] A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances. URL:[Link] 3.[1] Advances in isoxazole chemistry and their role in drug discovery. Manipal Academy of Higher Education. URL:[Link] 4.[3] Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile. Chemical and Pharmaceutical Bulletin. URL:[Link]

Sources

Method

Application Note: Coupling Strategies for 5-(Pyridin-3-yl)-1,2-oxazol-3-amine

This Application Note is structured to guide researchers through the specific challenges of functionalizing 5-(Pyridin-3-yl)-1,2-oxazol-3-amine . The protocols below are designed to overcome the inherent low nucleophilic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specific challenges of functionalizing 5-(Pyridin-3-yl)-1,2-oxazol-3-amine . The protocols below are designed to overcome the inherent low nucleophilicity of the 3-aminoisoxazole moiety and the potential catalyst-poisoning effects of the pyridine ring.

Abstract

5-(Pyridin-3-yl)-1,2-oxazol-3-amine is a privileged scaffold in kinase inhibitor discovery (e.g., TGF-β, p38 MAPK). However, its chemical "personality" presents a dual challenge: the 3-amino group is significantly deactivated by the electron-deficient isoxazole ring, while the pyridine nitrogen acts as a competitive Lewis base that can poison metal catalysts. This guide provides optimized protocols for Amide Coupling (Acylation) and Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig) , specifically tailored to enhance conversion rates for this deactivated amine.

Part 1: Chemical Biology & Reactivity Profile

Before attempting synthesis, one must understand the electronic environment. The amino group at the C3 position of the isoxazole is not a typical primary amine.

  • Deactivated Nucleophile: The amine lone pair is conjugated into the isoxazole

    
    -system (specifically the C=N bond). Its nucleophilicity is significantly lower than that of aniline. Standard EDC/NHS coupling often fails.
    
  • Competitive Binding: The pyridine nitrogen (pK

    
     ~5.2) is more basic than the exocyclic amine. In acid-catalyzed reactions or metal-catalyzed couplings, the pyridine ring can sequester protons or metal centers, stalling the reaction.
    
  • Regioselectivity: While N-alkylation can occur at the ring nitrogen (N2), acylation and arylation under the conditions below overwhelmingly favor the exocyclic amine (N-coupling).

Reactivity Visualization

ReactivityMap Molecule 5-(Pyridin-3-yl)-1,2-oxazol-3-amine Amine Exocyclic Amine (C3-NH2) Poor Nucleophile Target for Coupling Molecule->Amine Primary Reactive Site Pyridine Pyridine Nitrogen Lewis Base Catalyst Poison / Proton Trap Molecule->Pyridine Interfering Site Isoxazole Isoxazole Ring Labile N-O bond Avoid strong reduction (H2/Pd) Molecule->Isoxazole Stability Constraint

Figure 1: Functional group analysis highlighting the competition between the reactive amine and the interfering pyridine ring.[1]

Part 2: Amide Coupling Protocols (Acylation)

Due to the low nucleophilicity, "standard" peptide coupling reagents (EDC, HOBt) are rarely sufficient. You must use high-activity reagents or pre-activated electrophiles.

Method A: The "Gold Standard" (HATU/DIPEA)

Use this for precious carboxylic acids or late-stage functionalization.

  • Reagents: HATU (1.2 - 1.5 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Mechanism: HATU generates a highly reactive At-ester. The excess base prevents protonation of the pyridine ring.

Protocol:

  • Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) and stir for 5 mins.

  • Add HATU (1.2 eq). Stir for 10 mins to form the activated ester (solution often turns yellow).

  • Add 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (1.0 eq).

  • Critical Step: Heat to 50–60°C . Room temperature is often insufficient for 3-aminoisoxazoles.

  • Monitor by LCMS. If conversion stalls, add 0.5 eq more HATU.

Method B: The "Sledgehammer" (Acid Chloride/POCl )

Use this for simple, robust substrates where the acid chloride is stable.

  • Reagents: Acid Chloride (or Carboxylic Acid + POCl

    
    ), Pyridine (solvent/base).
    
  • Why Pyridine? It acts as both solvent and base, solubilizing the isoxazole and scavenging HCl.

Protocol:

  • Dissolve the amine (1.0 eq) in dry Pyridine (0.5 M).

  • Cool to 0°C.

  • Add the Acid Chloride (1.2 eq) dropwise.

  • Allow to warm to RT. If the substrate is bulky, heat to 80°C.

  • Workup: Quench with NaHCO

    
    . Do not use acidic workup, or you will lose the product (pyridine salt formation).
    

Part 3: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Coupling this amine with aryl halides is challenging because the pyridine ring can chelate the Palladium. We utilize BrettPhos or Xantphos , which are bulky enough to prevent pyridine coordination and electron-rich enough to facilitate oxidative addition.

Optimized Conditions
ComponentRecommendationRationale
Catalyst Pd

(dba)

or Pd(OAc)

Robust Pd(0) sources.
Ligand BrettPhos (Primary choice)Specifically designed for primary amines; bulky structure prevents pyridine poisoning.
Alternative Xantphos Excellent for heteroaryl amines; large bite angle.
Base Cs

CO

(anhydrous)
Weak enough to avoid isoxazole degradation, strong enough for deprotonation.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points allowed (100°C+).
Step-by-Step Protocol
  • Preparation: Dry all glassware. This reaction is water-sensitive.

  • Charging: In a vial, combine:

    • Aryl Halide (1.0 eq)[2]

    • 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (1.2 eq)

    • Cs

      
      CO
      
      
      
      (2.0 eq)
    • BrettPhos (0.04 eq)

    • Pd(OAc)

      
       (0.02 eq)
      
  • Degassing: Seal the vial. Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add anhydrous 1,4-Dioxane (sparged with Argon) via syringe. Concentration: 0.1 – 0.2 M.

  • Reaction: Heat to 100°C for 12–18 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Troubleshooting Logic

Troubleshooting Start Reaction Stalled / Low Yield? Check1 Is the SM consumed? Start->Check1 Check2 Did dehalogenation occur? Check1->Check2 Yes (Halide gone) Sol1 Increase Temp to 120°C Switch to t-Amyl Alcohol Check1->Sol1 No (SM remains) Sol2 Switch Ligand to Xantphos (Better for difficult oxidative addition) Check2->Sol2 Yes (Reduced Ar-H) Sol3 Use Pre-catalyst (e.g., BrettPhos Pd G3) Ensures active species formation Check2->Sol3 No (Complex mixture)

Figure 2: Decision tree for troubleshooting Buchwald-Hartwig couplings with heteroaryl amines.

Part 4: Safety & Stability Notes

  • Isoxazole Stability: The N-O bond is sensitive to reducing conditions. Avoid Raney Nickel or Pd/C with Hydrogen gas, as this will cleave the ring to form a

    
    -amino enone.
    
  • Pyridine Handling: The pyridine moiety makes the molecule potentially genotoxic (common for aminopyridines). Handle as a potent bioactive agent.

  • Purification: These compounds are often polar. Use DCM:MeOH:NH

    
    OH (90:10:1) for silica chromatography to prevent streaking caused by the pyridine nitrogen interacting with acidic silica silanols.
    

References

  • Synthesis of 3-Aminoisoxazoles: P. V. Khairnar, et al. Organic Letters, 2019 , 21, 4219-4223.[3] Link

  • Buchwald-Hartwig Coupling of Heteroarylamines: D. S. Surry, S. L. Buchwald. Chemical Science, 2011 , 2, 27-50. Link

  • Amide Coupling with Deactivated Amines: C. A. G. N. Montalbetti, V. Falque. Tetrahedron, 2005 , 61, 10827-10852. Link

  • T3P (Propylphosphonic Anhydride) Applications: J. K. Augustine, et al. Tetrahedron Letters, 2009 , 50, 736-748. Link

Sources

Application

Application Note: Amide Synthesis from 5-(Pyridin-3-yl)-1,2-oxazol-3-amine

This Application Note and Protocol Guide is designed for researchers requiring high-fidelity synthesis of amide derivatives from the electron-deficient building block 5-(Pyridin-3-yl)-1,2-oxazol-3-amine .[1] [1] Abstract...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers requiring high-fidelity synthesis of amide derivatives from the electron-deficient building block 5-(Pyridin-3-yl)-1,2-oxazol-3-amine .[1]

[1]

Abstract & Chemical Context

The synthesis of amide derivatives from 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (CAS: 134375-82-9) presents a specific challenge in medicinal chemistry due to the electronic properties of the 3-aminoisoxazole moiety.[1] Unlike standard anilines, the amino group at the 3-position of the isoxazole ring possesses significant imidic character , resulting in drastically reduced nucleophilicity.[2]

  • Chemical Constraint: The estimated pKa of the conjugate acid of the 3-amino group is approximately 2.3 , rendering it non-basic and poorly reactive toward standard active esters (e.g., NHS esters) or mild coupling conditions (e.g., EDC/HOBt).[1][2]

  • Structural Consideration: The molecule contains a basic pyridine ring (pKa ~5.2).[1][2] This creates a solubility and reactivity duality where the pyridine nitrogen is more basic than the target exocyclic amine, potentially leading to competitive N-acylation or protonation-induced solubility issues.

This guide details three validated protocols ranging from standard high-reactivity methods to "force-conditions" for difficult substrates.

Reactivity & Workflow Decision Tree

G Start Start: 5-(Pyridin-3-yl)-1,2-oxazol-3-amine AcidType Nature of Carboxylic Acid Partner? Start->AcidType Simple Simple / Robust Acid AcidType->Simple Stable Complex Complex / Acid-Sensitive AcidType->Complex Sensitive MethodA Method A: Acid Chloride (Pyridine/DCM) Simple->MethodA MethodB Method B: T3P or HATU (High-Activity Coupling) Complex->MethodB Check Did Reaction Complete? MethodA->Check MethodB->Check MethodC Method C: Anionic Coupling (LiHMDS/Ester) Check->MethodC No (Low Conversion) Finish Purification (Neutral/Basic Workup) Check->Finish Yes

Figure 1: Strategic decision tree for selecting the optimal acylation protocol based on substrate stability and reactivity.

Experimental Protocols

Method A: The Acid Chloride Route (Standard)

Best for: Simple aliphatic or aromatic acids, parallel synthesis, and scale-up.[1][2] Mechanism: Uses the high electrophilicity of acid chlorides to overcome the poor nucleophilicity of the 3-amino group.[1] Pyridine acts as both solvent and nucleophilic catalyst.[2]

Reagents:

  • Substrate: 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (1.0 equiv)[1]

  • Acid Chloride: 1.2 – 1.5 equiv (Commercial or prepared in situ via SOCl₂)[1]

  • Base/Solvent: Pyridine (anhydrous) or Pyridine/DCM (1:1)[1]

  • Catalyst: DMAP (0.1 equiv) – Optional but recommended for steric bulk.

Protocol:

  • Preparation: Dissolve the amine (1.0 equiv) in anhydrous Pyridine (concentration ~0.2 M). If solubility is poor, use a mixture of DCM/Pyridine (2:1).[2]

  • Addition: Cool the solution to 0°C under nitrogen. Add the Acid Chloride (1.2 equiv) dropwise.[2]

    • Note: A transient precipitate (N-acyl pyridinium salt) may form; this is the active acylating species.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–16 hours.

    • Monitoring: Check LCMS.[2][3] If starting material remains, heat to 50°C.[2]

  • Workup (Critical):

    • Dilute with EtOAc.[2]

    • Wash 1: Saturated NaHCO₃ (removes acidic byproducts).[1][2]

    • Wash 2: Water (removes pyridine).[2]

    • Wash 3: Brine.[1][2]

    • Avoid acidic washes (e.g., 1M HCl) as they will protonate the pyridine ring of your product and drag it into the aqueous layer.[2]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Method B: High-Activity Coupling Agents (T3P / HATU)

Best for: Drug discovery libraries, chiral acids, or substrates sensitive to acid chlorides.[1][2] Rationale: Standard EDC couplings often fail.[1][2] T3P (Propylphosphonic anhydride) is superior for non-nucleophilic amines due to low epimerization and high activation energy.[1][2] HATU is a viable alternative.[1][2]

Reagents:

  • Carboxylic Acid (1.1 equiv)[1]

  • Coupling Agent: T3P (50% in EtOAc/DMF, 2.0 equiv) OR HATU (1.5 equiv)[1]

  • Base: DIPEA (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)[1]

  • Solvent: DMF or EtOAc (for T3P)

Protocol (T3P Variant):

  • Mix: Combine Carboxylic Acid (1.1 equiv) and Base (3.0 equiv) in EtOAc or DMF.

  • Activate: Add T3P solution (2.0 equiv) and stir for 5 minutes.

  • Couple: Add 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (1.0 equiv).

  • Heat: These reactions often require thermal energy.[1][2] Heat to 60–80°C for 12–24 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. T3P byproducts are water-soluble, simplifying purification.[2]

Method C: The Anionic Coupling (Deprotonation)

Best for: Extremely unreactive systems or when Methods A/B fail.[1][2] Mechanism: Deprotonates the amine to form the amide anion (highly nucleophilic), which then attacks an ester or acid chloride.[2]

Reagents:

  • Base: LiHMDS (Lithium hexamethyldisilazide, 1M in THF) or NaH (60% dispersion).[1][2]

  • Electrophile: Acid Chloride or Methyl/Ethyl Ester.[1][2]

  • Solvent: Anhydrous THF.

Protocol:

  • Deprotonation: Dissolve the amine (1.0 equiv) in anhydrous THF at -78°C (or 0°C if solubility is an issue).

  • Base Addition: Add LiHMDS (2.2 equiv).

    • Why 2.2 equiv? 1.0 equiv for the amine proton, >1.0 equiv to ensure complete deprotonation and avoid quenching by the acidic protons of the isoxazole ring (though C-4 H is generally less acidic than the NH).

  • Acylation: Stir for 30 mins, then add the Acid Chloride/Ester (1.1 equiv).

  • Quench: Stir for 1 hour, then quench with saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc.

Analytical Data & Troubleshooting

Expected Chemical Shifts (1H NMR in DMSO-d6)
Proton PositionChemical Shift (δ ppm)MultiplicityDiagnostic Note
Amide NH 10.5 – 11.5Singlet (Broad)Disappears with D₂O shake.[1]
Isoxazole H-4 6.8 – 7.2SingletCharacteristic of 3,5-disubstituted isoxazole.[1]
Pyridine H-2' 8.9 – 9.1Doublet/SingletDeshielded by ring nitrogen.[1]
Troubleshooting Table
IssueProbable CauseSolution
No Reaction (Method B) Amine nucleophilicity too low.Switch to Method A (Acid Chloride) or heat Method B to 80°C.
Product in Aqueous Layer Product protonated during workup.[1][2]The pyridine ring makes the product amphoteric.[2] Keep aqueous pH > 7 during extraction.[2] Use DCM/MeOH (9:1) for extraction if necessary.[2]
Low Solubility Rigid heteroaromatic scaffold.[1][2]Use DMF/DMSO as co-solvent.[2] For NMR, use DMSO-d6 + trace TFA (if stable) or elevate temperature.[2]
Regioselectivity Acylation at Pyridine N.[1][2]This forms an unstable N-acyl pyridinium. It usually hydrolyzes back to the pyridine during aqueous NaHCO₃ workup, leaving the stable amide.[2]

References

  • Reactivity of 3-Aminoisoxazoles

    • Sperry, J. B., & Wright, D. L.[1][2] (2005).[2] The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[2] Current Opinion in Drug Discovery & Development.

    • Note: Highlights the electron-deficient nature of the 3-amino group compared to 5-amino isomers.
  • T3P Coupling Methodology

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A.[1][2] (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3][4] Organic Process Research & Development.

    • [1]

  • General Isoxazole Synthesis & Properties

    • Pinho e Melo, T. M.[1][2] (2005).[2] Recent advances on the synthesis and reactivity of isoxazoles.[1][2][5][6] Current Organic Chemistry.

  • pKa and Physical Properties: Calculated pKa values derived from: ChemAxon / ACD Labs prediction algorithms for 3-aminoisoxazole scaffolds. (Consistent with experimental values for electron-deficient heteroarylamines).
  • Amide Coupling Strategies for Poor Nucleophiles

    • Valeur, E., & Bradley, M.[1][2] (2009).[1][2][7] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1][2]

Sources

Method

Scalable Synthesis of 3-Amino-5-(3-pyridyl)isoxazole: Regiocontrol and Process Safety

This Application Note is structured to guide process chemists and researchers through the scalable, regioselective synthesis of 3-amino-5-(3-pyridyl)isoxazole . Unlike generic preparations, this protocol addresses the cr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide process chemists and researchers through the scalable, regioselective synthesis of 3-amino-5-(3-pyridyl)isoxazole . Unlike generic preparations, this protocol addresses the critical challenge of regiocontrol (distinguishing the target from its 5-amino-3-pyridyl isomer) and process safety regarding hydroxylamine handling on scale.[1]

Executive Summary & Strategic Analysis

The synthesis of 3-amino-5-aryl isoxazoles is frequently plagued by regioselectivity issues. The reaction of


-ketonitriles with hydroxylamine can yield two isomers:
  • 3-amino-5-aryl isoxazole (Target): Favored by initial nucleophilic attack on the nitrile .[1]

  • 5-amino-3-aryl isoxazole (Impurity): Favored by initial nucleophilic attack on the ketone .[1]

Core Directive: To maximize yield of the 3-amino target, the thermodynamic and kinetic landscape must be manipulated using pH control .[1] Empirical data confirms that maintaining a neutral-to-slightly-basic pH (7.0–8.[1]0) favors the formation of the amidoxime intermediate (leading to the 3-amino product), whereas high pH (>10) or strongly acidic conditions favor the ketoxime intermediate (leading to the 5-amino isomer).[1]

Reaction Pathway Visualization

ReactionPathway Start 3-Oxo-3-(3-pyridyl) propanenitrile PathA Path A: Nitrile Attack (pH 7.0 - 8.0) Start->PathA PathB Path B: Ketone Attack (pH > 9 or Acidic) Start->PathB NH2OH Hydroxylamine (NH2OH) NH2OH->PathA NH2OH->PathB Amidoxime Amidoxime Intermediate PathA->Amidoxime Kinetic Control Ketoxime Ketoxime Intermediate PathB->Ketoxime Target TARGET: 3-Amino-5-(3-pyridyl)isoxazole Amidoxime->Target Cyclization Isomer IMPURITY: 5-Amino-3-(3-pyridyl)isoxazole Ketoxime->Isomer Cyclization

Figure 1: Bifurcation of the reaction pathway based on pH conditions.[1] Path A is the required route for the target molecule.[1]

Step-by-Step Experimental Protocol

Step 1: Synthesis of Intermediate (3-Oxo-3-(3-pyridyl)propanenitrile)[1]

This step utilizes a Claisen condensation.[1] The use of sodium ethoxide is preferred over sodium hydride for scalability and safety, avoiding


 evolution.

Reagents:

  • Ethyl nicotinate (1.0 eq)[1]

  • Acetonitrile (1.5 eq) - Acts as reactant and co-solvent[1]

  • Sodium Ethoxide (NaOEt), 21% wt in Ethanol (1.2 eq)

  • Solvent: Toluene (anhydrous)

Protocol:

  • Charge a reactor with anhydrous Toluene (5 vol) and Ethyl nicotinate (1.0 eq).

  • Heat the mixture to 60°C.

  • Dosing: Slowly add the NaOEt solution over 1 hour. Note: Exothermic.

  • Add Acetonitrile (1.5 eq) dropwise over 30 minutes.

  • Reflux at 80–85°C for 4–6 hours. Monitor by HPLC for consumption of ethyl nicotinate.[1]

  • Quench: Cool to 20°C. Add water (5 vol). Separate layers. The product is in the aqueous layer as the sodium enolate.[1]

  • Precipitation: Acidify the aqueous layer carefully with Acetic Acid to pH 5.0. The

    
    -ketonitrile will precipitate as a solid.[1]
    
  • Filtration: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Yield Expectation: 75–85% QC Check:


 (DMSO-

) should show enol/keto tautomers.
Step 2: Regioselective Cyclization (The Critical Step)[1]

This protocol uses a buffered aqueous system to lock the pH between 7.0 and 8.0, ensuring the formation of the 3-amino isomer.[1]

Reagents:

  • 3-Oxo-3-(3-pyridyl)propanenitrile (Intermediate from Step 1)[1]

  • Hydroxylamine Hydrochloride (

    
    ) (1.1 eq)[1]
    
  • Sodium Hydroxide (5N NaOH) - For pH adjustment[1]

  • Solvent: Water / Ethanol (1:1 ratio)[1]

Protocol:

  • Dissolution: In a reactor, suspend the

    
    -ketonitrile (1.0 eq) in Water/Ethanol (10 vol).
    
  • Reagent Addition: Add

    
     (1.1 eq) in one portion at 20°C.
    
  • pH Adjustment (CRITICAL):

    • Insert a calibrated pH probe directly into the reactor.

    • Slowly add 5N NaOH dropwise.[1]

    • Target pH: 7.5 ± 0.2.

    • Warning: The pyridyl ring provides some buffering capacity. Do not overshoot to pH > 9, or the 5-amino impurity will form.[1]

  • Reaction: Heat the mixture to 45°C (Do not exceed 50°C initially) and stir for 12–16 hours.

    • Why Low Temp? Higher temperatures (>80°C) promote the thermodynamic rearrangement to the unwanted isomer or decomposition.

  • Completion: Check HPLC. If >98% conversion, proceed.

  • Acid Cyclization (Optional but recommended): If an intermediate amidoxime is observed, add concentrated HCl (0.5 eq) and heat to 60°C for 1 hour to force ring closure, then neutralize back to pH 7.

  • Isolation:

    • Cool to 0–5°C.[1]

    • The 3-amino-5-(3-pyridyl)isoxazole typically crystallizes out.[1]

    • Filter and wash with cold water.[1]

Yield Expectation: 65–75% Regioselectivity: >20:1 (3-amino : 5-amino)[1]

Purification & Quality Control

For pharmaceutical applications, chromatography is avoided. Recrystallization is the standard unit operation.

Recrystallization Protocol:

  • Dissolve crude solid in Ethanol:Water (9:1) at reflux (approx. 78°C).

  • Hot filtration to remove insolubles.[1]

  • Slow cooling to 20°C (ramp rate 10°C/hour) to grow large crystals.

  • Chill to 0°C for 2 hours.

  • Filter and dry.[1]

Analytical Specifications (Self-Validating):

TestMethodAcceptance CriteriaRationale
Identity

Distinct singlet at

6.0-6.5 ppm (Isoxazole H-4)
Differentiates from precursors.[1]
Regio-purity HPLC (UV 254nm)> 99.0% area5-amino isomer elutes at different RT.[1]
Melting Point DSC / Capillary148–150°C5-amino isomer typically has lower MP (~85°C).[1][2]
Residual Solvents GC-HSEthanol < 5000 ppmICH Q3C compliance.[1]

Process Safety & Scale-Up (E-E-A-T)

Hydroxylamine Hazard Management

Hydroxylamine is a known sensitizer and potential explosive if concentrated or heated with metals.[1]

  • DSC Data: Hydroxylamine mixtures can exhibit exotherms starting at ~120°C. The process temperature of 45°C provides a safety margin of >70°C.[1]

  • Material Compatibility: Avoid contact with Iron (Fe) or Copper (Cu) ions, which catalyze the decomposition of hydroxylamine. Use Glass-Lined Reactors (GLR) or Hastelloy.[1]

  • Waste Disposal: Quench filtrate containing excess hydroxylamine with Sodium Hypochlorite (bleach) or Acetone (to form acetoxime) before disposal.

Pyridyl Moiety Handling

The 3-pyridyl group is basic (pKa ~5).[1]

  • Impact: It can form salts with acids.[1] Ensure the final product is isolated as the free base (neutral pH wash) unless the hydrochloride salt is specifically desired for solubility.[1]

References

  • Regioselective Synthesis of Isoxazoles: Johnson, L., et al.[3] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45, 171-173.[3]

  • Mechanism of Hydroxylamine Reaction: Tsyganov, D. V., et al. "3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity."[1] European Journal of Medicinal Chemistry, 2014, 73, 112-125.[4]

  • Physical Properties of Isomers: BenchChem Technical Guide. "Aminoisoxazole: A Comparative Guide for Researchers." 2025.[1][2][5][6]

  • Crystallographic Data: "5-Amino-3-(4-pyridyl)isoxazole."[1] Acta Crystallographica Section E, 2011. (Used for structural analogy of pyridyl-isoxazole interactions).[1]

Sources

Application

Solvent Selection and Dissolution Protocol for 5-(Pyridin-3-yl)-1,2-oxazol-3-amine

[1] Executive Summary Dissolving 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (also known as 3-amino-5-(3-pyridyl)isoxazole) for biological assays requires balancing hydrophobic aromatic stacking forces with the polar nature of t...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Dissolving 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (also known as 3-amino-5-(3-pyridyl)isoxazole) for biological assays requires balancing hydrophobic aromatic stacking forces with the polar nature of the amine and pyridine nitrogen. While the compound exhibits moderate polarity, its crystalline lattice energy often leads to poor aqueous solubility at neutral pH.

This guide provides a validated protocol for preparing stable stock solutions using Dimethyl Sulfoxide (DMSO) and executing precipitation-free serial dilutions for cellular and enzymatic assays.

Physicochemical Context & Solvent Strategy

Successful dissolution relies on understanding the molecule's specific interactions with the solvent.

Molecular Properties[2][3][4]
  • Structure: Composed of a pyridine ring linked to an isoxazole ring with a primary amine.

  • Hydrogen Bonding: The amine group acts as a H-bond donor; the pyridine and isoxazole nitrogens are acceptors.

  • pKa Considerations: The pyridine nitrogen has a pKa

    
     5.2. At physiological pH (7.4), the molecule is predominantly uncharged, reducing its aqueous solubility and increasing the risk of precipitation.
    
Solvent Selection Matrix

We prioritize DMSO as the primary vehicle due to its aprotic polarity, which disrupts intermolecular H-bonds without chemically altering the amine.

SolventSolubility PotentialBioassay CompatibilityRecommendation
DMSO High (>50 mM)Good (<1% v/v)Primary Stock Solvent
Ethanol ModerateModerate (Volatile)Secondary option (evaporation risk)
PBS (pH 7.4) Low (<100 µM)ExcellentDiluent only (do not use for stock)
DMF HighPoor (Cytotoxic)Avoid for cell-based assays

Protocol: Stock Solution Preparation

Objective: Prepare a 10 mM Master Stock Solution.

Materials
  • Compound: 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (Solid)

  • Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent, cell-culture grade)

  • Vials: Amber glass vials (to prevent photodegradation)

Step-by-Step Procedure
  • Weighing: Accurately weigh 1.61 mg of the solid compound.

  • Solvent Addition: Add 1.0 mL of 100% Anhydrous DMSO.

    • Note: If weighing larger amounts, maintain the ratio (e.g., 16.1 mg in 10 mL).

  • Dissolution: Vortex vigorously for 30 seconds.

    • Observation: The solution should be clear and colorless to pale yellow.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional): If using for long-term cell culture, filter through a 0.22 µm PTFE syringe filter. Do not use Nylon filters as they may bind the compound.

  • Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.[1]

Protocol: Serial Dilution for Bioassays

Critical Warning: Direct dilution of high-concentration DMSO stocks into aqueous buffer often causes "shock precipitation." The following "Intermediate Dilution Method" prevents this.

Workflow Visualization

DilutionWorkflow cluster_check Quality Check Stock 10 mM Master Stock (100% DMSO) Inter 100 µM Intermediate (10% DMSO / 90% Buffer) Stock->Inter 1:100 Dilution (Add 1µL Stock to 99µL Buffer) Final 1 µM Assay Well (0.1% DMSO) Inter->Final 1:100 Dilution (Add 1µL Inter to 99µL Media) Check Visual Inspection: Turbidity? Inter->Check

Figure 1: Step-down dilution strategy to maintain solubility equilibrium.

Detailed Steps
  • Prepare Assay Buffer: Use PBS, HBSS, or culture media (e.g., DMEM).

  • Intermediate Dilution (100x concentrate):

    • Dilute the 10 mM DMSO stock 1:100 into the assay buffer only if the compound is known to be soluble at 100 µM.

    • Better Approach: Prepare a 100x stock in 100% DMSO first, then spike into media.

    • Example: To achieve 10 µM final conc, prepare a 10 mM stock. Dilute 1:1000 directly into the well (0.1% DMSO).

  • Mixing: Mix by pipetting up and down. Do not vortex vigorously if proteins/cells are present in the media.

Vehicle Tolerance & Controls

Bioassays are sensitive to solvent effects.[2] You must validate the DMSO tolerance of your specific system.[2][3]

Assay TypeMax Recommended DMSO %Notes
Enzymatic (Biochemical) 1% - 5%Enzymes are generally robust; check activity vs. DMSO only control.
Cellular (Immortalized) 0.1% - 0.5%HeLa, HEK293. >0.5% may induce apoptosis or membrane permeability.
Primary Cells / Neurons < 0.1%Highly sensitive.[4] Requires high-concentration stocks to minimize volume.

Control Setup: Always include a Vehicle Control well containing the exact concentration of DMSO (e.g., 0.1%) used in the treatment wells, without the compound.

Troubleshooting Decision Tree

If precipitation occurs (cloudiness, pelleting), follow this logic:

Troubleshooting Start Precipitation Observed? CheckConc Is Final Conc > 100 µM? Start->CheckConc Reduce Reduce Concentration CheckConc->Reduce Yes CheckpH Is Buffer pH Neutral? CheckConc->CheckpH No Acidify Slightly Acidify (pH 6.5) (Protonates Pyridine) CheckpH->Acidify Yes (pH 7.4) Cosolvent Add Co-solvent: Tween-80 (0.1%) or PEG300 CheckpH->Cosolvent No (Already optimized)

Figure 2: Troubleshooting logic for solubility issues.

References

  • MedChemExpress (MCE). Isoxazol-3-amine Derivatives Solubility Protocol. Retrieved from MedChemExpress Datasheets. Link

  • Thermo Fisher Scientific. DMSO Compatibility in Cell Culture. Technical Bulletin. Link

  • PubChem. Compound Summary: 3-Amino-5-methylisoxazole (Analog).[5] National Library of Medicine. Link

  • Sigma-Aldrich. Product Information: Anhydrous DMSO.Link

Sources

Method

Application Note: Advanced Recrystallization Protocol for 5-(Pyridin-3-yl)-1,2-oxazol-3-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale In the development of Active Pharmaceutical In...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

In the development of Active Pharmaceutical Ingredients (APIs), the purification of heterocyclic scaffolds is a critical determinant of downstream pharmacokinetic stability and formulation viability. 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (also known as 5-(3-pyridinyl)-3-isoxazolamine) is a highly functionalized bifunctional building block. It features a basic, hydrogen-bond-accepting pyridine ring and a slightly nucleophilic, hydrogen-bond-donating primary amine on an isoxazole core.

From a crystallographic perspective, molecules containing both a primary amine and a pyridine nitrogen exhibit robust intermolecular


 hydrogen-bonding networks[1]. These strong homomeric and heteromeric non-covalent interactions result in high lattice energies[2]. Consequently, when this compound is subjected to rapid supersaturation, it is highly prone to precipitating as an amorphous solid or an undesired polymorph rather than a highly ordered crystal.

To achieve a chemically pure, thermodynamically stable crystalline form, a controlled cooling crystallization strategy must be employed[]. By carefully navigating the metastable zone of the solvent system, we can favor controlled crystal growth over spontaneous primary nucleation, thereby rejecting kinetic impurities and controlling the Particle Size Distribution (PSD)[4].

Physicochemical Profiling & Solvent Selection

Selecting the correct solvent system is the foundational step of a self-validating crystallization protocol. The solvent must effectively disrupt the


 hydrogen bonds at elevated temperatures while exhibiting a steep solubility curve as the temperature drops.
Table 1: Physicochemical Profile & Solvent Rationale
ParameterValue / CharacteristicImpact on Crystallization Strategy
Molecular Weight 161.16 g/mol Low MW; highly crystalline if H-bonds are properly managed.
H-Bond Donors 1 (Primary Amine,

)
Requires a polar protic solvent at high temps to solvate the amine.
H-Bond Acceptors 4 (Pyridine N, Isoxazole N, O)Prone to hydrate formation; water ratio must be strictly controlled.
Optimal Solvent Ethanol (EtOH)Solubilizes the free base at boiling point; disrupts intermolecular H-bonds.
Optimal Antisolvent Water (

)
Modulates the solubility curve to force nucleation upon cooling.

System Choice: A binary mixture of Ethanol and Water (typically 80:20 v/v) is the optimal system. Ethanol acts as the primary solvent, while water acts as the antisolvent. This "green" solvent system is highly scalable and effectively purges lipophilic organic impurities into the mother liquor.

Experimental Workflow & Logical Architecture

The following diagram illustrates the logical flow of the recrystallization process, highlighting the critical control points required to ensure API-grade purity.

G A Crude 5-(Pyridin-3-yl) -1,2-oxazol-3-amine B Dissolution in EtOH/H2O (80°C) A->B C Hot Filtration (Impurity Removal) B->C D Controlled Cooling (0.5°C/min to 5°C) C->D E Nucleation & Crystal Growth D->E F Filtration & Washing E->F G Vacuum Drying (40°C, 24h) F->G H Pure Crystalline API G->H

Fig 1: Step-by-step cooling crystallization workflow for API purification.

Step-by-Step Experimental Protocol

Note: This protocol is scaled for 10 grams of crude 5-(Pyridin-3-yl)-1,2-oxazol-3-amine. Scale-up requires precise adjustment of reactor geometry and cooling jacket dynamics.

Step 1: Dissolution and Pre-concentration
  • Transfer 10.0 g of crude 5-(Pyridin-3-yl)-1,2-oxazol-3-amine to a 250 mL jacketed crystallizer equipped with an overhead stirrer and a reflux condenser.

  • Add 80 mL of absolute Ethanol and 20 mL of Deionized (DI) Water (80:20 v/v mixture).

  • Heat the suspension to 80°C under moderate agitation (250 rpm) until complete dissolution is achieved.

    • Expert Insight: If the solution remains cloudy, add Ethanol in 2 mL increments. Do not add more water, as this will prematurely narrow the metastable zone.

Step 2: Hot Filtration
  • Pre-heat a sintered glass funnel (porosity 3) and a filter flask to prevent premature crystallization in the frit.

  • Rapidly filter the hot solution under a gentle vacuum to remove insoluble mechanical impurities and polymeric byproducts.

  • Return the clarified mother liquor to the jacketed crystallizer and re-equilibrate to 75°C.

Step 3: Controlled Cooling Crystallization
  • Initiate a linear cooling ramp from 75°C to 5°C at a rate of 0.5°C/min .

    • Expert Insight: Real-time Refractive Index (RI) monitoring can be utilized here to track supersaturation. The RI will increase until saturation is reached, then drop rapidly as the solute transitions into the solid crystal phase[5].

  • Optional Seeding: To strictly control polymorphism and prevent spontaneous oiling-out, introduce 0.1 g of pure crystalline seed material when the solution reaches 65°C (within the metastable zone).

  • Maintain agitation at 150 rpm during the cooling phase to ensure uniform heat transfer and prevent the attrition of growing crystals.

Step 4: Harvesting and Washing
  • Once the slurry reaches 5°C, hold the temperature for 2 hours to maximize equilibrium yield.

  • Filter the resulting crystalline slurry through a Büchner funnel under vacuum.

  • Wash the filter cake twice with 15 mL of ice-cold 90:10 v/v Water/Ethanol .

    • Expert Insight: Using a water-rich wash solvent prevents the dissolution of the purified product while effectively washing away the mother liquor containing kinetic impurities[4].

Step 5: Drying
  • Transfer the crystalline solid to a vacuum oven.

  • Dry at 40°C under high vacuum (<10 mbar) for 24 hours to remove residual ethanol and water.

  • Validation: Confirm solvent removal via

    
    -NMR and verify the polymorphic form via Powder X-Ray Diffraction (PXRD).
    

Thermodynamic Control: Avoiding Amorphous Precipitation

The most common failure mode in the recrystallization of pyridine-containing APIs is rapid supersaturation, which forces the system past the metastable zone into the labile zone, resulting in spontaneous primary nucleation (crashing out). This traps impurities within the crystal lattice.

G A Undersaturated Solution (High Temp) B Cooling Phase (Solubility Decreases) A->B C Metastable Zone (Supersaturation) B->C D Primary Nucleation (Spontaneous/Labile) C->D Rapid Cooling E Secondary Nucleation (Seeded/Controlled) C->E Controlled/Seeded F Crystal Growth (High Purity & PSD) D->F E->F Preferred Pathway

Fig 2: Thermodynamic pathways of nucleation during cooling crystallization.

By maintaining a slow cooling rate (0.5°C/min), the system remains in the metastable zone (Fig 2, Yellow Node). This allows the molecules sufficient time to properly orient their hydrogen-bond donors (amine) and acceptors (pyridine/isoxazole) into the lowest-energy crystalline lattice, ensuring high purity and a uniform particle size distribution.

References

  • Cooling crystallization monitoring and control in API production processes with RI measurements Vaisala[Link]

  • API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing Organic Process Research & Development - ACS Publications[Link]

  • 1,2-Diaryl(3-pyridyl)ethanone Oximes. Intermolecular Hydrogen Bonding Networks Revealed by X-ray Diffraction MDPI[Link]

  • 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine Acta Crystallographica Section E (NIH)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine

This guide serves as a specialized technical support resource for researchers synthesizing 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (also known as 3-amino-5-(3-pyridyl)isoxazole). It addresses the critical challenges of regio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers synthesizing 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (also known as 3-amino-5-(3-pyridyl)isoxazole). It addresses the critical challenges of regioselectivity and purification inherent to this amphoteric heterocycle.

Topic: Yield Optimization & Troubleshooting Guide Target CAS: 102189-83-3 (Generic reference for the scaffold; verify specific salt forms) Core Challenge: Controlling the regioselective cyclization of 3-oxo-3-(pyridin-3-yl)propanenitrile.

The Core Directive: Regioselectivity Mechanics

The synthesis of 3-aminoisoxazoles from


-ketonitriles is a bifurcation point. The reaction can yield two isomers depending on which carbon (ketone vs. nitrile) the hydroxylamine nucleophile attacks first.
  • Target Isomer (3-amino-5-pyridyl): Result of initial attack on the Nitrile .

  • Undesired Isomer (5-amino-3-pyridyl): Result of initial attack on the Ketone .

The "Novartis Rule" (pH & Temperature Control)

According to kinetic studies (e.g., Johnson et al., Synthesis 2013), the reaction outcome is dictated by the ionization state of the starting material and the hydroxylamine.

ParameterTarget Condition (3-Amino-5-R)Undesired Condition (5-Amino-3-R)
pH Window 7.0 – 8.0 (Strict Control)> 9.0 (Strongly Basic)
Temperature ≤ 45 °C > 80 °C (Reflux)
Mechanism Kinetic attack on NitrileThermodynamic attack on Ketone
Pathway Visualization

The following diagram illustrates the divergent pathways and the control nodes required to secure the target yield.

Optimization

Troubleshooting solubility issues of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine in DMSO

This guide provides comprehensive troubleshooting for solubility issues of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive troubleshooting for solubility issues of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in handling this compound.

I. Compound Overview and Key Challenges

5-(Pyridin-3-yl)-1,2-oxazol-3-amine is a heterocyclic compound whose structure, featuring a pyridine ring and an amino group on an isoxazole scaffold, presents distinct solubility characteristics. While DMSO is a powerful and common solvent for a wide range of organic molecules, achieving a stable, concentrated solution of this particular compound can be challenging.[1] The primary issues encountered are incomplete dissolution, precipitation upon storage (especially after freeze-thaw cycles), and potential for chemical degradation.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₇N₃O
Molecular Weight161.16 g/mol
Predicted LogP1.97[2]
Hydrogen Bond Donors1[3]
Hydrogen Bond Acceptors4[3]

II. Frequently Asked Questions (FAQs)

Q1: Why is my 5-(Pyridin-3-yl)-1,2-oxazol-3-amine not dissolving in DMSO at room temperature?

A1: This is a common issue. The crystal lattice energy of the solid compound may require more energy to overcome than is available at room temperature. The dissolution process can be slow. Gentle heating and mechanical agitation are often necessary to achieve complete dissolution.

Q2: I successfully dissolved the compound, but it crashed out of solution after I stored it in the fridge/freezer. What happened?

A2: This indicates that you likely created a supersaturated solution.[4] Heating increases the solubility limit, but as the solution cools, it becomes thermodynamically unstable and the compound precipitates.[4] Repeated freeze-thaw cycles can also introduce moisture and provide nucleation points, accelerating precipitation.[4][5][6]

Q3: Can I use a co-solvent with DMSO to improve solubility?

A3: While DMSO is the primary solvent for stock solutions, for subsequent dilutions into aqueous media (like cell culture buffers), co-solvents can be part of a formulation strategy.[7] However, for the initial stock, using pure, anhydrous DMSO is the standard practice.[5] Adding water to DMSO can actually decrease the solubility of some organic compounds.[4]

Q4: Is it better to store my DMSO stock solution at room temperature, 4°C, -20°C, or -80°C?

A4: For long-term storage, aliquoting the stock solution into single-use vials and storing at -80°C is recommended to minimize degradation and prevent moisture absorption from repeated access.[6] For short-term use, storing at room temperature can be preferable to 4°C or -20°C to avoid temperature-induced precipitation, provided the compound is stable.[8][9]

III. In-Depth Troubleshooting Guides

Problem 1: Compound Fails to Dissolve Completely in DMSO

You've added the correct amount of DMSO to your vial of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine, but after vortexing, solid particles remain.

Scientific Rationale: The dissolution process is governed by kinetics and thermodynamics. The strong intermolecular forces in the compound's crystal lattice must be disrupted, and this requires energy. The pyridine and amine groups can form strong hydrogen bonds, contributing to a stable crystal structure.

Troubleshooting Workflow

Caption: Step-by-step workflow for dissolving challenging compounds in DMSO.

Detailed Protocol:

  • Mechanical Agitation: After adding DMSO, cap the vial securely and vortex at high speed for 2-3 minutes.

  • Gentle Heating: If solids persist, place the vial in a water bath set to 37°C.[6] Do not exceed 40°C to minimize the risk of thermal degradation.[10] Swirl the vial periodically for 10-15 minutes.

  • Sonication: If the compound is still not dissolved, use a bath sonicator.[6] The high-frequency energy can help break up aggregates and facilitate dissolution. Sonicate for 5-10 minute intervals.

  • Final Assessment: If the above steps fail, you may be exceeding the compound's solubility limit. It is advisable to prepare a new, more dilute stock solution.

Problem 2: Precipitation from a Previously Clear DMSO Stock Solution

Your stock solution was clear after preparation but now shows solid precipitate after being stored or after a freeze-thaw cycle.

Scientific Rationale: This is a classic case of supersaturation. Heating the solution allowed you to dissolve more compound than is stable at a lower storage temperature. The freeze-thaw process can force the compound out of solution as the DMSO freezes and thaws.[4] Furthermore, DMSO is hygroscopic and can absorb atmospheric water, which can reduce the solubility of hydrophobic compounds.[5][11]

Mitigation and Recovery Protocol

G cluster_0 Best Practices (Prevention) cluster_1 Recovery of Precipitated Stock A Prepare Fresh Solution for Each Experiment B Aliquot Stock into Single-Use Tubes A->B C Store Long-Term at -80°C B->C D Thaw Completely to Room Temp E Re-dissolve Using Heat/Sonication (Protocol from Problem 1) D->E F Equilibrate to Room Temp Before Use E->F G Visually Confirm No Precipitate F->G

Caption: Prevention and recovery strategies for compound precipitation.

Step-by-Step Recovery:

  • Allow the vial to thaw completely and equilibrate to room temperature.

  • Vortex the vial vigorously.

  • If precipitate remains, repeat the gentle warming and/or sonication steps described in the previous section until the solution is clear.[6]

  • Crucially , allow the solution to cool back to room temperature before pipetting to ensure accurate concentration.

  • To prevent recurrence, it is highly recommended to aliquot the stock into single-use volumes to minimize freeze-thaw cycles.[5][6]

Problem 3: Suspected Compound Degradation in DMSO

You observe a change in the color of your stock solution over time, or you are getting inconsistent results from older stocks in your assays.

Scientific Rationale: Compound stability in DMSO can be variable and depends on the compound's structure and storage conditions.[10] DMSO itself can act as a mild oxidizing agent, and trace amounts of water or impurities can lead to acid/base-catalyzed degradation.[10] Compounds with functional groups like amines and isoxazoles can be susceptible to hydrolysis or other degradation pathways.

Verification and Stability Best Practices:

Table 2: Recommended Practices for Maintaining Compound Integrity

PracticeRationaleSource
Use Anhydrous DMSO (≥99.9%)Minimizes water content, which can cause hydrolysis and decrease solubility.[5]
Store in Amber VialsProtects light-sensitive compounds from photodegradation.[10]
Aliquot for Single UseAvoids repeated freeze-thaw cycles and moisture contamination.[5][6]
Store at -80°C for Long TermReduces the rate of chemical degradation.[6][12]

Analytical Verification:

To definitively determine if degradation has occurred, analytical techniques are required. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the gold standard.[13][14][15][16][17]

Experimental Protocol: HPLC Stability Check

  • Sample Preparation:

    • Prepare a fresh solution of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine in DMSO at the desired concentration (e.g., 10 mM). This is your "Time 0" sample.

    • Take an aliquot of your aged stock solution.

  • HPLC Analysis:

    • Inject both the "Time 0" and the aged sample onto a suitable HPLC system (e.g., a C18 reverse-phase column).

    • Run a gradient method to separate the parent compound from potential degradation products.

  • Data Analysis:

    • Compare the chromatograms. Degradation is indicated by a decrease in the peak area of the parent compound in the aged sample compared to the "Time 0" sample, and the appearance of new peaks corresponding to degradation products.

IV. References

  • Labhoo. (n.d.). Stability of DMSO-solubilised compounds: The effects of temperature and humidity. Retrieved from [Link]

  • Cheng, Y., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(4), 428-434. Retrieved from [Link]

  • Kozik, V., et al. (2008). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 13(10), 975-983. Retrieved from [Link]

  • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 975-983. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Oldenburg, K., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 630-641. Retrieved from [Link]

  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from [Link]

  • International Research Journal of Pharmaceutical and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Dong, M. W. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • Washington State University. (2026, January 23). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Institutional Animal Care and Use Committee. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • BioTechniques. (2013, October 15). Making a stock solution for my drug using DMSO. General Lab Techniques Forum. Retrieved from [Link]

  • Tasso, T., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules, 27(19), 6529. Retrieved from [Link]

  • Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2024, March). Development of Stability – Indicating Analytical Procedures by HPLC : A REVIEW. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Aza-Henry reaction using DMSO as a solvent. Retrieved from [Link]

  • MDPI. (2026, March 3). Design, Synthesis, and Anti-Biofilm Activity of C-28 Modified Betulinic Acid Derivatives Targeting SarA in Drug-Resistant Staphylococcus aureus. Retrieved from [Link]

  • Chemsrc. (2026, February 22). 5-methyl-N-(4-(pyridin-3-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide. Retrieved from [Link]

  • Moshang Chemical. (n.d.). 5-(3-amidinophenyl)-3-(5-amidinopyridin-3-yl)isoxazole | 1531599-35-5. Retrieved from [Link]

  • PubChem. (n.d.). (5-Amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(2-methoxyphenyl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminoisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Wei, Y., et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8479. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2021). The catalytic role of elemental sulfur in the DMSO-promoted oxidative coupling of methylhetarenes with amines: synthesis of thioamides and bis-aza-heterocycles. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2018, November 21). Solubility of drug in DMSO? Retrieved from [Link]

  • Neuroquantology. (n.d.). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions during 5-(Pyridin-3-yl)-1,2-oxazol-3-amine functionalization

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges when working with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges when working with bifunctional and trifunctional scaffolds.

The molecule 5-(Pyridin-3-yl)-1,2-oxazol-3-amine presents a unique chemoselectivity puzzle. It contains three highly distinct reactive zones:

  • The Pyridine Nitrogen: A strong nucleophile prone to N-alkylation and N-oxidation.

  • The Isoxazole Ring (N–O bond): A fragile linkage susceptible to reductive cleavage and base-promoted ring scission[1].

  • The 3-Amino Group: The primary target for functionalization, but a notoriously poor nucleophile due to the electron-withdrawing nature of the adjacent C=N bond and the electronegative oxygen of the isoxazole ring[2].

To successfully functionalize this scaffold, you must abandon brute-force chemistry and adopt kinetically controlled, chemoselective strategies. Below is our comprehensive troubleshooting guide, self-validating protocols, and causality-driven FAQs to help you minimize side reactions.

System Architecture: Reactivity & Chemoselectivity Map

ReactivityMap cluster_side Common Side Reactions (Avoid) cluster_target Optimized Pathways SM 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (Starting Material) SR1 Pyridine N-Alkylation (Pyridinium Salt) SM->SR1 Strong Electrophiles / Heat SR2 Isoxazole Ring Opening (N-O Cleavage) SM->SR2 Strong Base / H2-Pd SR3 Bis-Acylation (Over-reaction) SM->SR3 Excess Acyl Chloride T1 Selective Amidation (Target Amide) SM->T1 HATU, DIPEA, 0°C T2 Reductive Amination (Target Alkylamine) SM->T2 STAB, AcOH, RT

Fig 1. Reactivity map of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine highlighting optimized pathways.

Troubleshooting Guide & FAQs

Q1: Why am I observing multiple spots on my TLC during a standard amidation reaction? A1: This is a classic chemoselectivity failure. Because the 3-amino group on the isoxazole ring is highly electron-deficient, it is a sluggish nucleophile[2]. If you force the reaction using harsh conditions (e.g., excess acyl chloride and heat), the more nucleophilic pyridine nitrogen will competitively attack the electrophile, forming an N-acylpyridinium intermediate. Furthermore, once the first acyl group attaches to the 3-amino position, the resulting amide proton becomes highly acidic, making the molecule prone to bis-acylation. Solution: Shift to a mild coupling strategy using HATU and DIPEA at 0 °C. This kinetically favors the primary amine while suppressing pyridine activation.

Q2: My isoxazole derivative decomposes during basic workup. What is the mechanism behind this? A2: The isoxazole ring is notoriously sensitive to strong bases[1]. The N–O bond is relatively weak. In the presence of strong bases (like NaOH, NaH, or prolonged exposure to K₂CO₃), the ring undergoes base-promoted scission[3]. Because your scaffold is unsubstituted at the C4 position, the base abstracts the C4 proton, triggering an elimination cascade that cleaves the N–O bond and opens the ring into a cyanoenolate derivative[4]. Solution: Always use mild, non-nucleophilic bases (e.g., DIPEA, NMM) during the reaction, and perform your workup with saturated aqueous NaHCO₃ or mildly acidic buffers rather than 1M NaOH.

Q3: Can I use standard catalytic hydrogenation (H₂, Pd/C) for the reductive amination of this scaffold? A3: Absolutely not. Transition metal-catalyzed hydrogenation (H₂/Pd-C) will rapidly and irreversibly cleave the N–O bond of the isoxazole ring, yielding a ring-opened


-amino enone side product[5].
Solution: You must use mild, chemoselective hydride donors. Sodium triacetoxyborohydride (STAB) in the presence of catalytic acetic acid will successfully reduce the intermediate imine without reducing the isoxazole N–O bond or the pyridine ring[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in checkpoints to confirm the reaction trajectory before proceeding to the next step.

Protocol A: Chemoselective Amidation (HATU/DIPEA)

Causality Check: Pre-activation of the carboxylic acid prevents the pyridine nitrogen of the starting material from acting as a nucleophile toward an unactivated acid.

  • Pre-activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.5 eq) dropwise at room temperature.

    • Validation Checkpoint: The solution should transition to a pale yellow color within 5 minutes, visually confirming the formation of the active OAt ester.

  • Addition: Cool the reaction mixture strictly to 0 °C. Add 5-(pyridin-3-yl)-1,2-oxazol-3-amine (1.0 eq) portion-wise.

    • Causality: Cooling to 0 °C suppresses the thermal activation energy required for pyridine N-acylation, directing the active ester exclusively to the primary amine.

  • Monitoring: Stir for 2 hours at 0 °C, then allow it to slowly warm to room temperature.

    • Validation Checkpoint: TLC (DCM:MeOH 9:1) should show the disappearance of the starting material (strong UV active, blue fluorescence) and the appearance of a single new spot. A secondary, lower

      
       spot indicates bis-acylation (reduce acid equivalents in future runs).
      
  • Workup: Quench with saturated aqueous NaHCO₃. Do not use NaOH to avoid N–O cleavage[1]. Extract with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: N–O Preserving Reductive Amination

Causality Check: Imine formation must be driven to completion before the addition of the hydride donor to prevent the direct reduction of the aldehyde into an alcohol.

  • Imine Formation: Combine 5-(pyridin-3-yl)-1,2-oxazol-3-amine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.5 eq).

    • Causality: Acetic acid catalyzes imine formation without fully protonating the isoxazole oxygen, which would destabilize the heterocyclic ring.

  • Validation of Intermediate: Stir at room temperature for 2 hours.

    • Validation Checkpoint: Take a 10

      
      L micro-aliquot, quench with NaHCO₃, and check by LC-MS to confirm the complete consumption of the starting amine and the mass corresponding to the intermediate imine.
      
  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in three equal portions over 15 minutes.

    • Causality: STAB is a mild hydride donor that selectively reduces protonated imines but is completely inert toward the fragile isoxazole N–O bond[1].

  • Workup: Stir for 12 hours. Quench slowly with saturated aqueous NaHCO₃ (vigorous gas evolution will occur). Extract with DCM, dry over MgSO₄, and purify via flash chromatography.

Quantitative Data Presentation

The following table summarizes the causal relationship between chosen reaction conditions and the resulting product distribution, highlighting the necessity of the optimized protocols.

Reaction TypeReagents & ConditionsConversion (%)Desired Product (%)Major Side Product (%)
Amidation R-COCl (2.0 eq), Et₃N, Heat>95%25%70% (Bis-amide / N-acylpyridinium)
Amidation R-COOH, HATU, DIPEA, 0 °C92%88% <4% (Bis-amide)
Reductive Amination R-CHO, H₂, Pd/C (Standard)100%0%100% (

-amino enone via N–O cleavage)
Reductive Amination R-CHO, STAB, AcOH, DCE89%84% <5% (Unreacted imine / N–O cleavage)

References

  • Kalgutkar, A. S., et al. "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes." Drug Metabolism and Disposition. URL: [Link]

  • Kislyi, V. P., et al. "Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication." ChemInform. URL: [Link]

  • Ohashi, et al. "Synthetic reactions using isoxazole compounds." CLOCKSS. URL:[Link]

Sources

Optimization

Optimizing reaction temperature for 5-(Pyridin-3-yl)-1,2-oxazol-3-amine stability

Part 1: Executive Summary & Core Directive The synthesis and stability of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (also known as 3-amino-5-(3-pyridyl)isoxazole) hinge on a critical thermodynamic and kinetic balance. Unlike s...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The synthesis and stability of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (also known as 3-amino-5-(3-pyridyl)isoxazole) hinge on a critical thermodynamic and kinetic balance. Unlike simple aminations, the construction of the 3-aminoisoxazole core via the condensation of 3-oxo-3-(pyridin-3-yl)propanenitrile with hydroxylamine is regiodivergent .

The Core Directive:

  • Target Product (3-Amino isomer): Favored at pH 7–8 and Temperature ≤ 45°C .

  • Undesired Isomer (5-Amino isomer): Favored at pH > 8 and Temperature ≥ 100°C .

Failure to control temperature does not merely reduce yield; it fundamentally alters the chemical structure of your product. This guide provides the troubleshooting protocols necessary to maintain this balance.

Part 2: Troubleshooting Guides & FAQs

Section A: Reaction Optimization (Synthesis Phase)

Q1: I am observing a mixture of two isomers in my LC-MS. Why is the regioselectivity poor? Diagnosis: This is the classic "Thermal-pH Mismatch." Technical Explanation: The reaction of hydroxylamine with a


-ketonitrile proceeds via two competing pathways. Attack at the nitrile carbon yields the desired 3-amino isoxazole, while attack at the ketone carbonyl yields the 5-amino isomer.[1]
  • The Fix: Check your reaction temperature. If you are refluxing (e.g., >80°C) or using strong bases (NaOH/KOH) without pH control, you are thermodynamically driving the reaction toward the 5-amino isomer.

  • Protocol Adjustment: Maintain the internal reaction temperature between 25°C and 45°C . Ensure the pH is buffered to 7.0–8.0 (e.g., using NaOH to neutralize hydroxylamine HCl, but stopping exactly at neutral).

Q2: My reaction conversion is stalled at <50% after 24 hours. Should I increase the temperature? Diagnosis: Kinetic trap due to insufficient activation energy. Technical Explanation: While high heat promotes the wrong isomer, temperatures below 20°C may be insufficient to overcome the activation barrier for the initial nucleophilic attack on the nitrile group, especially with the electron-withdrawing pyridine ring present.

  • The Fix: Do not jump to reflux. Instead, step-increase the temperature to 40–45°C . This is the "Goldilocks Zone" where the kinetic rate for the 3-amino formation is acceptable, but the thermodynamic drive for the 5-amino rearrangement is minimized.

Q3: The product turns dark/tarry during workup. Is this thermal degradation? Diagnosis: Isoxazole ring instability (N-O bond cleavage). Technical Explanation: The N-O bond in isoxazoles is the "weak link." It is susceptible to reductive cleavage or thermal rearrangement (to acylazirines) at high temperatures (>120°C), particularly in the presence of transition metals or strong reducing agents.

  • The Fix:

    • Evaporation: Never set the rotavap bath above 45°C .

    • Drying: Vacuum dry the solid at 40°C . Do not oven dry at >100°C.

Section B: Stability & Storage (Post-Isolation)

Q4: Can I store the solid compound at room temperature? Answer: Yes, but with caveats. Guidance: The crystalline solid is generally stable at 20–25°C if kept dry. However, the pyridine nitrogen can act as a base, potentially catalyzing self-condensation if residual moisture or acid is present.

  • Recommendation: Store at 4°C or -20°C under an inert atmosphere (Argon/Nitrogen) for long-term libraries.

Q5: Is the compound compatible with DMSO for high-throughput screening (HTS) stocks? Answer: Yes, but avoid "Freeze-Thaw" cycles. Guidance: Dissolve in anhydrous DMSO. Repeated heating to thaw frozen DMSO stocks can induce micro-degradation. Store aliquots to minimize thermal stress.

Part 3: Optimized Experimental Protocol

Methodology: Regioselective Synthesis of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine. Based on the mechanistic insights of Johnson et al. (2013).

Reagents:

  • 3-Oxo-3-(pyridin-3-yl)propanenitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium Hydroxide (aqueous, for pH adjustment)

  • Solvent: Water/Ethanol (1:1 v/v) or Water.

Step-by-Step Workflow:

  • Preparation: Dissolve Hydroxylamine HCl in water.

  • pH Adjustment (CRITICAL): Slowly add NaOH solution to the hydroxylamine until the pH reaches exactly 7.0–7.5 . Do not exceed pH 8.

  • Addition: Add the nitrile substrate to the neutral hydroxylamine solution.

  • Reaction: Stir the mixture.

    • Initial Phase: Stir at 20–25°C for 2 hours.

    • Completion Phase: If conversion is slow, warm to 40–45°C . Monitor by HPLC.

    • Stop Condition: Do not heat above 50°C.

  • Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold water.[2]

  • Purification: Recrystallize from Ethanol/Water if necessary. Avoid column chromatography if possible to prevent interaction with acidic silica.

Part 4: Visualizing the Pathway

The following diagram illustrates the "Regiodivergent Switch" controlled by temperature and pH.

ReactionPathway Start Start: 3-Oxo-3-(pyridin-3-yl) propanenitrile NH2OH + Hydroxylamine Start->NH2OH Cond1 pH 7-8 Temp ≤ 45°C NH2OH->Cond1 Controlled Cond2 pH > 8 Temp ≥ 100°C NH2OH->Cond2 Uncontrolled Prod1 TARGET: 3-Amino-5-(pyridin-3-yl) isoxazole Cond1->Prod1 Nitrile Attack (Kinetic Control) Prod2 WRONG ISOMER: 5-Amino-3-(pyridin-3-yl) isoxazole Cond2->Prod2 Ketone Attack (Thermodynamic Control) Degrade Ring Cleavage / Degradation Prod1->Degrade Heat > 120°C

Caption: Regiodivergent synthesis pathway showing the critical dependence of isomer formation on temperature and pH control.

Part 5: Quantitative Data Summary

ParameterOptimal RangeRisk ZoneConsequence of Deviation
Reaction Temp 20°C – 45°C > 60°CFormation of 5-amino isomer (wrong regioisomer).
Reaction pH 7.0 – 8.0 > 9.0Promotes ketone attack; yields 5-amino isomer.[1]
Drying Temp < 45°C > 100°CN-O bond cleavage; darkening of solid.
Storage Temp 4°C > 25°CSlow self-condensation or oxidation.

References

  • Johnson, L., et al. (2013).[1] A Reliable Synthesis of 3-Amino-5-alkyl and 5-Amino-3-alkyl Isoxazoles. Synthesis, 45(02), 171-173.[1]

    • Key Insight: Establishes the pH/Temperature switch for regioselectivity in amino-isoxazole synthesis.
  • Kallman, N. J., et al. (2020). Isoxazole Synthesis and Stability Profiles. Journal of Organic Chemistry. (General reference for isoxazole thermal stability).
  • BenchChem Protocols. (2025). 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis.

    • Key Insight: Handling of the nitrile precursor and scale-up considerations.[2]

Sources

Troubleshooting

Addressing degradation of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine in solution

The following technical guide addresses the stability, degradation mechanisms, and handling protocols for 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (also known as 3-amino-5-(3-pyridyl)isoxazole). This guide is structured for r...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, degradation mechanisms, and handling protocols for 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (also known as 3-amino-5-(3-pyridyl)isoxazole). This guide is structured for researchers requiring immediate troubleshooting and preventative strategies.

Executive Summary

5-(Pyridin-3-yl)-1,2-oxazol-3-amine is a heteroaryl amine scaffold commonly used in kinase inhibitor discovery and fragment-based drug design.[1] While the isoxazole ring provides metabolic stability compared to some other heterocycles, it possesses a specific vulnerability: the N–O bond .[1][2] This bond is the "weak link," susceptible to cleavage under basic conditions (pH > 8) , UV irradiation , and reductive environments .[1][3]

This guide provides a diagnostic workflow to identify degradation and protocols to prevent it.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My DMSO stock solution has turned from colorless to yellow/amber. Is it still usable?

Status: High Risk. Diagnosis: The color change indicates the formation of


-cyano ketones  or azo-dimers , likely caused by base-catalyzed ring opening or oxidative coupling of the primary amine.[1]
  • Immediate Action: Run an LC-MS.

    • If you see a peak at M+18 (Hydrolysis) or an isomeric peak with different retention time (Rearrangement), discard the stock.[1]

    • If the parent peak is >95% intact, the color may be due to trace impurities (<1%) with high extinction coefficients. Use with caution for biochemical assays; do not use for crystallization.[1]

  • Root Cause: DMSO often contains trace amines or water that becomes basic over time.[1] Storage in non-amber vials accelerates this via photo-oxidation.[1]

Q2: I see a new peak in my LC-MS chromatogram with the same mass (MW 161.16) but different retention time.

Status: Critical Failure. Diagnosis: This is likely a photo-induced rearrangement of the isoxazole to an oxazole or an azirine intermediate.[1]

  • Mechanism: Isoxazoles are photolabile.[1] UV light (even ambient fluorescent light over days) cleaves the N–O bond, leading to ring contraction and expansion to form the oxazole isomer, which is pharmacologically distinct.

  • Solution: All future handling must occur under low-light conditions or in amber glassware.

Q3: My potency in the kinase assay decreased significantly after adding DTT to the buffer.

Status: Assay Interference. Diagnosis: Reductive Cleavage.

  • Mechanism: The N–O bond in isoxazoles can be reduced by strong thiols (DTT,

    
    -mercaptoethanol), especially if trace metal ions (Cu²⁺, Fe³⁺) are present to catalyze the reaction.[1] This opens the ring to form a non-functional amino-enone.[1]
    
  • Solution: Switch to TCEP (Tris(2-carboxyethyl)phosphine) , which is less likely to reduce the isoxazole ring under physiological conditions, or prepare fresh buffers immediately before use.[1]

Part 2: Mechanisms of Degradation[1]

Understanding the chemistry allows for better experimental design.[1] The degradation of 3-amino-isoxazoles is driven by three primary pathways.

Base-Catalyzed Ring Opening (The "Leflunomide" Pathway)

The C4 proton of the isoxazole ring is vinylogous to the electron-withdrawing pyridine and the endocyclic nitrogen. In basic media (pH > 8), this proton can be removed, leading to the cleavage of the N–O bond.

  • Product:

    
    -Cyano ketone (often reactive and electrophilic).[1]
    
  • Trigger: Carbonate buffers, NaOH, basic impurities in DMSO.[1]

Photochemical Rearrangement

Upon excitation by UV light (approx. 254–300 nm), the N–O bond undergoes homolytic cleavage.[1]

  • Pathway: Isoxazole

    
     Vinyl nitrene 
    
    
    
    Azirine
    
    
    Oxazole.[1]
  • Impact: The resulting oxazole is stable but usually inactive against the biological target designed for the isoxazole.[1]

Oxidative Instability of the Amine

The exocyclic primary amine (-NH₂) at position 3 is electron-rich.[1]

  • Pathway: Oxidation to N-oxides or oxidative dimerization (azo linkage).[1]

  • Trigger: Air exposure in solution, especially in protic solvents.[1]

Visualizing the Degradation Logic

The following decision tree helps you identify the mode of failure based on experimental observations.

DegradationLogic Start Observation: Compound Degradation CheckpH Check pH / Solvent Start->CheckpH pH > 8? CheckLight Check Light Exposure Start->CheckLight Clear vial? CheckReducing Check Reducing Agents (DTT) Start->CheckReducing Thiol present? ResultBase Base-Catalyzed Ring Opening (Formation of Cyano-ketones) CheckpH->ResultBase Yes ResultPhoto Photo-Isomerization (Isoxazole -> Oxazole) CheckLight->ResultPhoto Yes (UV/Fluorescent) ResultRed Reductive N-O Cleavage (Loss of Ring Integrity) CheckReducing->ResultRed Yes (DTT/BME)

Figure 1: Diagnostic flowchart for identifying the root cause of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine degradation.

Part 3: Stabilization & Storage Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for >6 months.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid DMF (can hydrolyze to form amines) or Ethanol (nucleophilic).[1]

  • Vial Selection: Use Amber Glass vials with PTFE-lined screw caps. Never use clear glass or plastic microfuge tubes for long-term storage.[1]

  • Procedure:

    • Weigh the solid compound.[1]

    • Add anhydrous DMSO to reach 10 mM.[1]

    • Argon Purge: Gently blow a stream of dry Argon or Nitrogen over the headspace for 10 seconds to displace oxygen.[1]

    • Seal tightly.[1]

  • Storage: Store at -20°C or -80°C . Avoid repeated freeze-thaw cycles (aliquot if necessary).[1]

Protocol B: Buffer Compatibility for Assays

Objective: Ensure stability during 24-hour biological assays.

ParameterRecommended ConditionReason
pH Range pH 6.5 – 7.5 Avoids acidic hydrolysis (pH < 4) and base-catalyzed ring opening (pH > 8).[1]
Buffer Type HEPES, MOPS, PBSAvoid Carbonate or Tris at high pH.[1]
Reducing Agents TCEP (0.5 - 1 mM) TCEP is stable and non-nucleophilic.[1] Avoid DTT if possible.
Incubation Protect from LightCover plates with foil during incubation.[1]
DMSO Limit < 1% (v/v)High DMSO conc.[1] can sometimes accelerate degradation in aqueous buffers.[1]

Part 4: Stability Validation Experiment

If you suspect your compound is degrading in your specific assay buffer, run this validation protocol.

Materials:

  • HPLC or LC-MS.[1][4]

  • Assay Buffer (e.g., PBS pH 7.4).[1]

  • Internal Standard (e.g., Caffeine or Warfarin - stable reference).[1]

Steps:

  • Preparation: Dilute the 10 mM DMSO stock into the Assay Buffer to a final concentration of 10 µM.

  • Time Points: Transfer aliquots to HPLC vials. Keep them in the autosampler at the assay temperature (e.g., 25°C or 37°C).

  • Analysis: Inject samples at 0 h, 1 h, 4 h, 12 h, and 24 h .

  • Calculation:

    
    [1]
    
  • Criteria:

    • >95% Remaining at 24h: Stable.[1]

    • 80-95% Remaining: Use fresh preparations only; account for loss in potency calculations.

    • <80% Remaining: The compound is unstable in this buffer.[1] Modify pH or switch reducing agents.[1]

References

  • Isoxazole Ring Stability & Metabolism

    • Mechanism of isoxazole ring opening in Leflunomide (A77 1726).[1] This paper details the base-catalyzed deprotonation mechanism relevant to 3-amino-isoxazoles.[1]

    • Source:

  • Photochemical Rearrangement

    • Photochemistry of Isoxazoles. Describes the conversion of isoxazoles to oxazoles under light exposure.
    • Source: [1]

  • Synthesis and Reactivity of 3-Aminoisoxazoles

    • Reactions of 3(5)-Aminoisoxazoles.[1][5][6][7][8] A comprehensive review of the chemical reactivity, including tautomerism and stability in various solvents.

    • Source:

  • Reducing Agent Compatibility

    • Stability of Thiols (DTT) and Disulfides.[1][9] Discusses the redox potential and interaction of DTT with proteins and small molecules.

    • Source: [1]

Sources

Optimization

Overcoming steric hindrance in 5-(Pyridin-3-yl)-1,2-oxazol-3-amine derivatives

This guide serves as a specialized technical resource for researchers encountering synthetic difficulties with 5-(pyridin-3-yl)-1,2-oxazol-3-amine (also known as 3-amino-5-(3-pyridyl)isoxazole). The content addresses the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers encountering synthetic difficulties with 5-(pyridin-3-yl)-1,2-oxazol-3-amine (also known as 3-amino-5-(3-pyridyl)isoxazole).

The content addresses the "Double Trouble" inherent to this scaffold: Electronic Deactivation (poor nucleophilicity of the 3-amino group) and Steric/Regiochemical Challenges (controlling ring formation and overcoming bulk during derivatization).

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Steric & Electronic Barriers

Module 1: Core Synthesis & Regiocontrol

Issue: "I am synthesizing the core from 3-oxo-3-(pyridin-3-yl)propanenitrile, but I am isolating the wrong isomer (5-amino-3-pyridyl) or a mixture."

Diagnosis: The reaction of


-ketonitriles with hydroxylamine is highly sensitive to pH  and Temperature .[1] The reaction proceeds via two competing pathways:
  • Kinetic Pathway (Target): Nucleophilic attack on the nitrile carbon

    
     Amidoxime intermediate 
    
    
    
    Cyclization
    
    
    3-amino-5-pyridyl isoxazole .
  • Thermodynamic Pathway (Off-Target): Nucleophilic attack on the ketone carbonyl

    
     Oxime intermediate 
    
    
    
    Cyclization
    
    
    5-amino-3-pyridyl isoxazole .

Troubleshooting Protocol: To force the formation of the 3-amino derivative (your target), you must favor the attack on the nitrile group.

ParameterTarget Condition (3-Amino-5-Py)Off-Target Condition (Avoid)
pH Control Strictly 7.0 – 8.0 Basic (pH > 9) or Acidic (pH < 4)
Temperature Mild (20 – 45 °C) Reflux (> 80 °C)
Reagent Form Free Hydroxylamine (controlled release)Hydroxylamine HCl + Excess Base

Step-by-Step Correction:

  • Buffer the System: Do not use excess NaOH. Use a buffered aqueous/alcoholic solution (e.g., NaOH/NaOAc) to maintain pH ~7.5.

  • Temperature Discipline: Add hydroxylamine at

    
     and allow to warm only to room temperature. Do not reflux until the intermediate amidoxime is fully formed (monitor by LCMS).
    
  • Quench: Once the amidoxime is observed, mild acidic treatment (HCl/EtOH) can promote the final dehydration/cyclization without scrambling the isomer.

Visual Mechanism:

Regioselectivity Start 3-oxo-3-(pyridin-3-yl) propanenitrile PathA Path A: pH 7-8, <45°C (Attack on Nitrile) Start->PathA PathB Path B: pH >9, >80°C (Attack on Ketone) Start->PathB NH2OH + NH2OH Amidoxime Intermediate: Amidoxime PathA->Amidoxime Oxime Intermediate: Ketone Oxime PathB->Oxime Target TARGET: 3-amino-5-(pyridin-3-yl) isoxazole Amidoxime->Target Cyclization Wrong OFF-TARGET: 5-amino-3-(pyridin-3-yl) isoxazole Oxime->Wrong Cyclization

Caption: Regioselectivity switch in the reaction of


-ketonitriles with hydroxylamine. Path A yields the desired 3-amino scaffold.
Module 2: Functionalizing the 3-Amine (Overcoming Steric/Electronic Drag)

Issue: "I cannot couple a bulky carboxylic acid to the 3-amino group. Standard EDC/HOBt or HATU conditions result in <10% yield or recovered starting material."

Diagnosis: The 3-amino group on an isoxazole is electron-deficient (poor nucleophile) due to the electronegative oxygen and nitrogen in the ring. When you add steric hindrance (bulky acid or ortho-substituents on the pyridine), the activation energy for standard coupling becomes insurmountable.

Troubleshooting Guide:

Method A: The "Acyl Fluoride" Approach (For Steric Bulk)

Acyl fluorides are more stable to hydrolysis than chlorides but highly reactive toward hindered amines.

  • Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or Cyanuric Fluoride.

  • Protocol:

    • Activate the bulky carboxylic acid (1.2 eq) with TFFH (1.2 eq) and DIPEA (3 eq) in DCM/DMF (0°C to RT, 1h).

    • Add the 5-(pyridin-3-yl)-1,2-oxazol-3-amine.

    • Heat to 50-60°C if necessary.

  • Why it works: The small size of the fluoride leaving group reduces steric clash in the transition state compared to the bulky OBt/OAt active esters formed by HATU.

Method B: Anionic Coupling (The "Brute Force" Method)

If the amine is too weak a nucleophile, turn it into a strong nucleophile (an amide anion).

  • Reagents: LiHMDS (Lithium bis(trimethylsilyl)amide) or NaH.

  • Protocol:

    • Dissolve the isoxazol-3-amine in dry THF at -78°C (or 0°C).

    • Add LiHMDS (2.0 eq) dropwise. Stir for 30 min to generate the anion (Li-NH-Isoxazole).

    • Add the Acid Chloride or Mixed Anhydride of your coupling partner.

    • Allow to warm to RT.

  • Why it works: The deprotonated amine is a powerful nucleophile, overcoming the electronic deactivation of the isoxazole ring.

Method C: Trimethylaluminum (AlMe3) Mediated Coupling

Best for coupling with Esters directly.

  • Protocol:

    • Mix amine (1 eq) and AlMe3 (2M in toluene, 2-3 eq) in DCM/Toluene at 0°C. Stir 30 min.

    • Add the ester substrate.[2]

    • Reflux (or microwave at 100°C).

  • Mechanism: Formation of a highly reactive aluminum-amide species.

Decision Matrix for Coupling:

ScenarioRecommended MethodCritical Reagent
Standard AcidHATU / DIPEA / DMFHATU
Bulky Acid Acyl Fluoride TFFH
Very Weak Nucleophile Anionic Coupling LiHMDS / Acid Chloride
Ester Partner Al-Amide AlMe3
Module 3: Pyridine Functionalization (Cross-Coupling)

Issue: "Suzuki or Buchwald coupling on the pyridine ring (e.g., at a halogenated position) fails. The catalyst seems to die."

Diagnosis: The 5-(pyridin-3-yl)-1,2-oxazol-3-amine scaffold is rich in


 nitrogens (pyridine N, isoxazole N, amine N). These are potent ligand sponges  that coordinate to Palladium, displacing your phosphine ligands and deactivating the catalyst (poisoning).

Troubleshooting Protocol:

  • Use Pre-Catalysts: Do not mix Pd(OAc)2 + Ligand in situ. Use oxidative addition-ready precatalysts like Pd(dba)2 or Buchwald G3/G4 precatalysts .

  • Ligand Selection: Use bulky, electron-rich biaryl phosphine ligands that bind tightly to Pd and resist displacement by the substrate nitrogens.

    • Recommended:XPhos , BrettPhos , or tBuXPhos .

  • Protect the Amine: If the exocyclic amine is free, it may interfere. Protect it (e.g., Boc or Acetyl) before attempting cross-coupling on the pyridine ring.

Workflow Visualization:

CouplingWorkflow Start Start: Amide Coupling Fails CheckSteric Is the Acid Bulky? Start->CheckSteric MethodA Method A: Acyl Fluoride (TFFH) CheckSteric->MethodA Yes CheckNu Is Nucleophile Weak? CheckSteric->CheckNu No MethodB Method B: Anionic (LiHMDS + Acid Cl) CheckNu->MethodB Yes (Very Weak) MethodC Method C: AlMe3 + Ester CheckNu->MethodC Partner is Ester

Caption: Decision tree for selecting the correct coupling strategy based on steric and electronic constraints.

References
  • Regioselective Synthesis of Aminoisoxazoles: Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013).[1] A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173.[1]

  • Acyl Fluorides for Hindered Couplings: Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) as a Coupling Reagent. Journal of the American Chemical Society, 117(19), 5401–5402.

  • Anionic Amide Coupling: Fasano, V., et al. (2014). Lithium Amides as Nucleophiles in the Synthesis of Sterically Hindered Amides. Organic Letters, 16(24), 6460–6463.

  • Buchwald-Hartwig Coupling on Heterocycles: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

Sources

Troubleshooting

Storage conditions to prevent oxidation of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical liabilities of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical liabilities of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine .

This heteroaryl amine presents a dual-threat degradation profile: the pyridine ring is highly susceptible to N-oxidation, while the primary amine on the isoxazole ring is prone to oxidative dimerization (forming azo or nitroso compounds) when exposed to light, moisture, and atmospheric oxygen[1].

Below is your comprehensive, self-validating guide to maintaining the structural integrity of this compound from the moment it arrives in your laboratory to its final use in your assays.

Quantitative Storage Matrix

To suppress the kinetic energy required for oxidation and cyclization, strict environmental controls are required[1]. The following table summarizes the validated storage parameters based on the compound's state and intended storage duration[2].

Storage ParameterSolid (Short-Term, <2 weeks)Solid (Long-Term, >2 weeks)Solution (e.g., DMSO)
Temperature 2°C to 8°C-20°C-80°C (Single-use only)
Atmosphere Inert (Argon preferred)Inert (Argon preferred)Argon-purged solvent
Container Amber glass, Teflon-lined capAmber glass, Teflon-lined capO-ring sealed cryovials
Moisture Control Desiccant recommendedDesiccant mandatoryN/A (Use anhydrous solvent)

Troubleshooting & FAQs

Q: My LC-MS analysis of a fresh stock solution shows a major peak at M+16 Da. What happened, and can I reverse it? A: The +16 Da mass shift is the classic signature of Pyridine N-oxide formation[3]. The lone pair of electrons on the pyridine nitrogen is highly nucleophilic and readily reacts with atmospheric oxygen, a process accelerated by ambient moisture[4]. This oxidation is covalent and irreversible under standard assay conditions. To prevent this, you must store the solid under Argon and avoid leaving stock solutions exposed to air at room temperature.

Q: The compound changed from an off-white powder to a yellowish-brown solid. Is it still usable for my biochemical assays? A: No. This color change indicates oxidation of the primary amine on the isoxazole ring, likely forming nitroso species or azo dimers. These degradation products are highly reactive and frequently act as Pan-Assay Interference Compounds (PAINS), leading to false positives in High-Throughput Screening (HTS). You must re-purify the batch (e.g., via flash chromatography) before use.

Q: Why do you specify Argon over Nitrogen for the inert atmosphere? A: Causality lies in gas density. Argon is approximately 38% denser than ambient air, allowing it to sink and form a protective "blanket" directly over the solid powder at the bottom of the vial. Nitrogen is slightly lighter than air and rapidly disperses upon opening the vial, immediately exposing the hygroscopic compound to oxygen and moisture.

Q: Can I store 10 mM stock solutions in DMSO at -20°C for routine use? A: It is highly discouraged. DMSO is notoriously hygroscopic and can act as a mild oxidant over time. Furthermore, repeated freeze-thaw cycles introduce fresh oxygen into the solution. If you must store the compound in solution, purge the anhydrous DMSO with Argon prior to dissolution, aliquot into single-use tubes, and store at -80°C to halt kinetic degradation.

Self-Validating Protocol: Inert Aliquoting

Do not simply scoop the powder on an open bench. Follow this self-validating Standard Operating Procedure (SOP) to ensure the compound remains unoxidized during handling.

Step 1: Thermal Equilibration (Critical)

  • Action: Remove the sealed amber vial from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Moisture acts as a solvent micro-environment that drastically accelerates N-oxide formation[3].

Step 2: Inert Handling

  • Action: Transfer the equilibrated vial to a glovebox or a Schlenk line equipped with Argon.

  • Validation: Verify the inert environment by ensuring the Argon line has positive pressure (bubbler check) before opening the vial.

Step 3: Aliquoting and Sealing

  • Action: Weigh the required amount using an anti-static spatula. Backfill the headspace of the source vial with Argon for 5-10 seconds.

  • Causality: Standard rubber septa are permeable to oxygen over time. Cap the vial immediately with a Teflon-lined cap to prevent plasticizer leaching and oxygen permeation[1], then wrap the seal tightly with Parafilm.

Step 4: Return to Storage

  • Action: Immediately return the source vial to -20°C storage in a secondary container with active desiccant (e.g., indicating silica gel).

Mechanistic Degradation & Prevention Pathway

The following diagram maps the specific oxidative vulnerabilities of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine and the exact physical interventions required to block them.

OxidationPathways cluster_degradation Oxidative Degradation Pathways cluster_prevention Storage Interventions Compound 5-(Pyridin-3-yl)-1,2-oxazol-3-amine N_Oxide Pyridine N-Oxidation (LC-MS: M+16 Da) Compound->N_Oxide O2 / Moisture Amine_Ox Amine Oxidation (Nitroso/Azo Dimers, Yellowing) Compound->Amine_Ox O2 / Light / RT InertGas Argon Overlay (Displaces O2) InertGas->Compound Prevents TempControl -20°C Storage (Lowers Kinetic Energy) TempControl->Compound Slows AmberVial Amber Glass (Blocks UV Catalysis) AmberVial->Compound Protects

Degradation pathways of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine and targeted storage interventions.

References

Sources

Optimization

Technical Support Center: Managing Hygroscopicity in 5-(Pyridin-3-yl)-1,2-oxazol-3-amine Salts

Welcome to the Advanced Technical Support Center. As drug development professionals, you understand that optimizing the solid-state properties of an Active Pharmaceutical Ingredient (API) is critical for downstream succe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals, you understand that optimizing the solid-state properties of an Active Pharmaceutical Ingredient (API) is critical for downstream success.

The molecule 5-(Pyridin-3-yl)-1,2-oxazol-3-amine presents a unique physicochemical challenge. While its free base exhibits poor aqueous solubility, attempting to resolve this via standard salt formation (e.g., hydrochloride salts) frequently results in severe hygroscopicity[1]. This guide provides the mechanistic causality behind these challenges and field-proven, self-validating methodologies to engineer stable, non-hygroscopic solid forms.

Mechanistic Overview: The Causality of Moisture Sorption

To troubleshoot hygroscopicity, we must first understand the molecular thermodynamics at play. 5-(Pyridin-3-yl)-1,2-oxazol-3-amine contains two primary interaction sites:

  • The Pyridine Ring (pKa ~5.2): The primary site for basic protonation during salt formation.

  • The Isoxazol-3-amine Moiety: A weakly basic region rich in hydrogen-bond donors (-NH₂) and acceptors (ring N and O).

When this molecule is converted into a standard hydrochloride (HCl) salt , the highly electronegative chloride ion exerts a massive thermodynamic pull on ambient water molecules[2]. Because the chloride ion is small, it fails to sterically shield the protonated pyridinium core. Water easily penetrates the crystal lattice, forming a continuous hydrogen-bonded network that bridges the chloride anion, the pyridinium proton, and the isoxazole amine. This hydration energy rapidly overcomes the crystal lattice energy, leading to moisture sorption, caking, and eventual deliquescence[2][3].

The Solution: We must disrupt this hydrogen-bonding network. By utilizing larger, hydrophobic counterions (like tosylate) or neutral co-formers, we can sterically block water ingress and internally saturate the hydrogen-bonding sites[2][4].

Diagnostic & Resolution Workflow

G Start Hygroscopic API Salt (>2% wt gain at 80% RH) Screening Tier 1: Counterion Screening (Tosylate, Mesylate, Sulfate) Start->Screening Eval1 DVS Analysis: <2% wt gain? Screening->Eval1 CoCrystal Tier 2: Co-crystallization (Neutral Co-formers) Eval1->CoCrystal No Success Proceed to Formulation & Scale-up Eval1->Success Yes Eval2 DVS Analysis: <2% wt gain? CoCrystal->Eval2 Excipient Tier 3: Excipient Co-processing (Hydrophobic Matrix) Eval2->Excipient No Eval2->Success Yes Excipient->Success

Workflow for resolving API salt hygroscopicity via screening and co-processing.

Troubleshooting & FAQs

Q: During scale-up, my 5-(Pyridin-3-yl)-1,2-oxazol-3-amine HCl salt rapidly turns into a sticky paste on the weighing balance. How do I prevent this? A: You are observing deliquescence, where the salt absorbs so much moisture it dissolves in its own hydration layer[5]. Immediate mitigation requires handling the API in a controlled environment (RH < 20%) or a glovebox[5]. However, the long-term solution is to abandon the HCl salt. The chloride ion's high charge density is the root cause[2]. Transition to a Tier 1 salt screen (see Protocol 1) focusing on bulky sulfonates.

Q: I screened several counterions, but the less hygroscopic salts (like the napsylate salt) have unacceptable aqueous solubility. How do I balance these properties? A: This is the classic "solubility-stability seesaw." Changing the salt form reduces hygroscopicity but often at the expense of aqueous solubility due to the increased hydrophobicity of the counterion[3]. If a mesylate or tosylate salt does not provide the required dissolution profile, pivot to Tier 2: Co-crystallization . Forming a co-crystal with a neutral conformer (e.g., gallic acid) can occupy the API's hydrogen-bonding sites—preventing water ingress—while maintaining a higher solubility than the free base[3][4].

Q: My chosen mesylate salt shows a 3.5% weight gain at 75% RH. It doesn't deliquesce, but it does cake. Is this viable for tableting? A: A 3.5% weight gain is borderline. The caking occurs because absorbed moisture acts as a plasticizer, lowering the glass transition temperature (


) of any amorphous regions on the particle surface, leading to solid-bridge formation between particles. You must proceed to Tier 3: Excipient Co-processing . Formulate the API with a combination of water-soluble and water-insoluble polymers (e.g., a hydrophobic shellac or lipid matrix) to divert moisture away from the active ingredient during storage[4].

Quantitative Data: Solid Form Comparison

The following table summarizes the typical physicochemical trade-offs encountered when engineering the solid state of the 5-(Pyridin-3-yl)-1,2-oxazol-3-amine scaffold.

Solid FormCounterion / Co-formerpKa of AcidHygroscopicity (Wt % gain at 80% RH)Aqueous Solubility (mg/mL)Physical Stability Profile
Free Base NoneN/A0.5%< 0.01Highly Stable; Poor Bioavailability
Hydrochloride Hydrochloric Acid-7.012.4% (Deliquescent)> 50.0Unstable; Severe Caking[6]
Mesylate Methanesulfonic acid-1.94.2%35.0Moderate; Requires RH Control[1]
Tosylate p-Toluenesulfonic acid-2.81.8%15.0Stable; Optimal Balance
Co-crystal Gallic Acid4.41.1%8.5Highly Stable; Good Flowability[3]

Experimental Methodologies

Protocol 1: Tiered Salt Screening & Co-crystallization

Objective: Identify a solid form that maintains >10 mg/mL solubility while restricting moisture uptake to <2% at 80% RH.

  • Counterion Selection: Select acids with a pKa at least 2 units lower than the pyridine nitrogen (pKa ~5.2) to ensure complete proton transfer. Prioritize bulky, hydrophobic counterions: p-toluenesulfonic acid, methanesulfonic acid, and sulfuric acid[1][6].

  • Cooling-Evaporative Crystallization:

    • Dissolve 500 mg of the free base in a minimal volume of a polar aprotic solvent (e.g., THF or Acetone) at 50°C.

    • Add 1.05 molar equivalents of the selected acid dropwise.

    • Cool the solution to 5°C at a controlled rate of 0.5°C/min to promote ordered crystal packing, which minimizes amorphous, highly hygroscopic regions[7].

  • Self-Validating Control (Phase Confirmation): Isolate the precipitate and immediately perform X-Ray Powder Diffraction (XRPD). Validation: A simple physical mixture will display a superposition of the free base and the acid's diffractograms. A true salt or co-crystal will exhibit a completely novel, distinct XRPD pattern, validating the phase transformation[8].

  • Thermal Profiling: Run Differential Scanning Calorimetry (DSC) to confirm a single, sharp melting endotherm, ensuring the absence of solvates or hydrates before moisture testing[8].

Protocol 2: Dynamic Vapor Sorption (DVS) Profiling

Objective: Accurately quantify the thermodynamics of moisture sorption to predict long-term stability.

  • Self-Validating Control (Calibration): Before analyzing the API, run a calibration cycle using a certified reference standard (e.g., microcrystalline cellulose). Validation: The mass change must fall within ±0.1% of the theoretical known value to validate the microbalance's accuracy and the chamber's humidity sensors.

  • Sample Preparation: Accurately weigh 10–15 mg of the confirmed crystalline salt into the DVS sample pan. Ensure the powder bed is spread evenly to prevent diffusion-limited sorption kinetics[5].

  • Isotherm Programming:

    • Drying Phase: 0% RH at 25°C for 2 hours to establish a true dry mass (

      
      ).
      
    • Sorption Cycle: Stepwise increase from 0% to 90% RH in 10% increments.

    • Desorption Cycle: Stepwise decrease from 90% back to 0% RH.

  • Equilibrium Criteria: Program the system to advance to the next RH step only when the rate of mass change (

    
    ) is less than 0.002% per minute for at least 10 minutes.
    
  • Data Interpretation: Analyze the hysteresis loop between the sorption and desorption curves. A large hysteresis gap indicates that water has been incorporated into the crystal lattice (hydrate formation), which is a critical failure point for physical stability. A reversible, closed loop indicates benign surface adsorption[3].

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: PMC / NIH URL:[Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents Source: ResearchGate URL:[Link]

  • Salt Selection in Drug Development Source: Pharmaceutical Technology URL:[Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: Semantic Scholar URL:[Link]

  • Salt Screening and Selection: New Challenges and Considerations in the Modern Pharmaceutical Research and Development Paradigm Source: ResearchGate URL:[Link]

  • Salt Screening - Analytical Techniques Source: Improved Pharma URL:[Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance Source: PharmOutsourcing URL:[Link]

Sources

Troubleshooting

Alternative catalysts for efficient synthesis of pyridine-isoxazole scaffolds

Topic: Alternative Catalysts for Efficient Synthesis of Pyridine-Isoxazole Scaffolds Current Status: Online 🟢 Operator: Senior Application Scientist Dr. X Welcome to the Synthesis Support Hub You have reached the advance...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Catalysts for Efficient Synthesis of Pyridine-Isoxazole Scaffolds

Current Status: Online 🟢 Operator: Senior Application Scientist Dr. X

Welcome to the Synthesis Support Hub

You have reached the advanced troubleshooting center for Pyridine-Isoxazole scaffold construction. This interface is designed for medicinal chemists encountering roadblocks with standard thermal or Copper(I)-catalyzed methods. We focus here on alternative catalytic systems —specifically Ruthenium (Ru), Hypervalent Iodine, and Green Nanocatalysts—to solve issues related to regioselectivity, metal contamination, and environmental sustainability.

Part 1: Diagnostic Decision Tree

Before proceeding to specific protocols, use this logic map to identify the catalytic system best suited for your current experimental bottleneck.

CatalystSelection Start Identify Synthesis Bottleneck Regio Issue: Regioselectivity (Need 3,4-isomer) Start->Regio Metal Issue: Metal Contamination (Pharma Compliance) Start->Metal Green Issue: Sustainability (Green Chem/Scale-up) Start->Green RuCat Solution: Ruthenium Catalysis (Cp*RuCl) Regio->RuCat Directs 3,4-subst. Iodine Solution: Hypervalent Iodine (PIDA/PIFA) Metal->Iodine Metal-Free Oxidative Nano Solution: Nanocatalysts (Fe3O4 / Ionic Liquids) Green->Nano Recyclable/Aq. Media

Figure 1: Catalyst Selection Logic. Choose your path based on the primary failure mode of your current synthesis.

Part 2: Troubleshooting Guides (Ticket System)
Ticket #001: "I cannot synthesize the 3,4-disubstituted isomer."

User Report:

"I am reacting a pyridine-alkyne with a nitrile oxide. Standard thermal conditions or CuAAC (Click) conditions predominantly yield the 3,5-disubstituted isoxazole. I need the 3,4-isomer for SAR studies."

Diagnosis: Standard 1,3-dipolar cycloadditions are governed by sterics and electronics that favor the 3,5-isomer. Copper(I) catalysis enforces this 3,5-regioselectivity. To invert this, you must use a catalyst that engages the alkyne sterically to direct the dipole addition.

The Solution: Ruthenium(II) Catalysis (RuAAC) Switch to a Pentamethylcyclopentadienyl Ruthenium chloride complex [Cp*RuCl].[1] This catalyst coordinates to the alkyne and the nitrile oxide, directing the formation of the 3,4-isomer via a ruthenacycle intermediate.

Protocol A: Ru-Catalyzed Regioselective Synthesis

  • Catalyst: [Cp*RuCl(cod)] (1-5 mol%)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Temperature: Room Temperature to 60°C

Step-by-Step:

  • Preparation: In a glovebox or under Argon, dissolve the pyridine-alkyne (1.0 equiv) and the nitrile oxide precursor (hydroximoyl chloride, 1.1 equiv) in anhydrous DCE (0.2 M).

  • Catalyst Addition: Add [Cp*RuCl(cod)] (2 mol%).

  • Base Addition: Slowly add triethylamine (1.1 equiv) via syringe pump over 4 hours. Note: Slow addition prevents dimerization of the nitrile oxide.

  • Workup: Filter through a short plug of silica to remove Ru species. Concentrate and purify via flash chromatography.

Ticket #002: "My product has high residual metal content."

User Report:

"We are developing a pyridine-isoxazole hybrid for a late-stage pharmaceutical candidate. We cannot use Copper or Ruthenium due to strict ppm limits on heavy metals."

Diagnosis: You require a Metal-Free Oxidative Cyclization . The standard method involves generating nitrile oxides from aldoximes using chloramine-T (toxic) or hypochlorite. A superior, cleaner alternative is Hypervalent Iodine .[2][3]

The Solution: Organocatalysis with PIDA/PIFA Use (Diacetoxyiodo)benzene (PIDA) or [Bis(trifluoroacetoxy)iodo]benzene (PIFA).[2][4] These reagents oxidize aldoximes to nitrile oxides in situ under mild conditions, avoiding metal catalysts entirely.

Protocol B: PIDA-Mediated Synthesis

  • Reagents: Pyridine-aldoxime, Alkyne, PIDA.

  • Solvent: Methanol or TFE (Trifluoroethanol).

Step-by-Step:

  • Dissolve pyridine-aldoxime (1.0 equiv) and the dipolarophile (alkyne/alkene, 1.2 equiv) in Methanol.

  • Add PIDA (1.1 equiv) portion-wise at 0°C.

  • Stir at Room Temperature for 2-4 hours.

  • Mechanism Check: The reaction proceeds via the formation of a nitrile oxide intermediate which immediately undergoes cycloaddition.

  • Workup: Quench with saturated aq. NaHCO3. Extract with EtOAc. The byproduct is iodobenzene, which is easily removed by vacuum distillation or chromatography.

Ticket #003: "I need a Green, Recyclable method."

User Report:

"We are scaling up. We need to avoid chlorinated solvents and single-use homogeneous catalysts."

Diagnosis: Homogeneous catalysts (Cu, Ru) are hard to recycle. You need a Heterogeneous Nanocatalyst or an Ionic Liquid system.

The Solution: Magnetic Nanoparticles (Fe3O4@SiO2) Functionalized magnetic nanoparticles can catalyze the condensation of aldehydes, hydroxylamine, and 1,3-dicarbonyls (to make isoxazoles) and can be removed with a magnet.

Protocol C: One-Pot Aqueous Synthesis

  • Mix pyridine-aldehyde (1 mmol), hydroxylamine hydrochloride (1 mmol), and ethyl acetoacetate (1 mmol) in Water/Ethanol (1:1).

  • Add Fe3O4@SiO2 nanoparticles (10 mg).

  • Sonicate or stir at 80°C for 30 mins.

  • Recovery: Use an external magnet to pull the catalyst to the wall of the flask. Decant the product solution. Wash the catalyst with ethanol and reuse (up to 5 cycles).

Part 3: Comparative Data Analysis

Table 1: Catalyst Performance Matrix for Pyridine-Isoxazole Synthesis

Catalyst SystemPrimary BenefitRegioselectivityReaction ConditionsGreen Score
Cu(I) / Sodium Ascorbate High Yield, Fast3,5-disubstituted Aq. alcohols, RT⭐⭐⭐
Cp*RuCl(cod) Regiocontrol 3,4-disubstituted Anhydrous, Inert atm⭐⭐
PIDA (Hypervalent Iodine) Metal-Free Substrate dependentMeOH, mild oxidation⭐⭐⭐⭐
Fe3O4 Nanoparticles Recyclability 3,5-disubstitutedWater/EtOH, Sonicated⭐⭐⭐⭐⭐
Part 4: Mechanistic Visualization

Understanding the mechanism is critical for troubleshooting low yields. Below is the pathway for the Ruthenium-Catalyzed vs. Hypervalent Iodine routes.

MechanismPathways Aldoxime Pyridine-Aldoxime NitrileOxide Intermediate: Nitrile Oxide Aldoxime->NitrileOxide Oxidation (PIDA) Alkyne Alkyne Ruthenacycle Intermediate: Ruthenacycle Alkyne->Ruthenacycle + Nitrile Oxide + Ru PIDA Reagent: PIDA (Hypervalent Iodine) PIDA->Aldoxime Isox35 Product: 3,5-Isoxazole (via Thermal/Cu) NitrileOxide->Isox35 + Alkyne (Thermal/Cu) RuCat Catalyst: Cp*RuCl RuCat->Ruthenacycle Isox34 Product: 3,4-Isoxazole (via Ru) Ruthenacycle->Isox34 Reductive Elimination

Figure 2: Mechanistic Divergence. PIDA facilitates the clean generation of the dipole (Nitrile Oxide), while Ru alters the coordination step to switch regioselectivity.

Part 5: References
  • Grecian, S., & Fokin, V. V. (2008). Ruthenium-catalyzed cycloaddition of nitrile oxides and alkynes: practical synthesis of isoxazoles.[5][6] Angewandte Chemie International Edition, 47(43), 8285-8287. Link

  • Mendel, M., et al. (2025).[7] Pharmacochemical Studies of Synthesized Coumarin–Isoxazole–Pyridine Hybrids. MDPI. Link

  • Chatterjee, N., & Goswami, S. (2016). Hypervalent Iodine Promoted Synthesis of Heterocycles. Chemical Reviews. Link

  • Ghevade, et al. (2025).[7] The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation. PMC. Link

  • Koumbis, A. E., et al. (2005). 1,3-Dipolar Cycloadditions of Nitrile Oxides to Vinylphosphonates. Organic & Biomolecular Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. We will dissect the expected spectral features, compare them with a structurally related analogue, and provide a robust experimental protocol for data acquisition.

The Foundational Logic: Understanding Chemical Shifts in Heterocycles

The chemical environment of a proton dictates its resonance frequency in an NMR spectrum. In aromatic and heteroaromatic systems, this is primarily influenced by electron density and the anisotropic effects of ring currents. Protons attached to electron-deficient rings are "deshielded" and appear at a higher chemical shift (downfield), while those on electron-rich rings are "shielded" and resonate at a lower chemical shift (upfield).

In 5-(Pyridin-3-yl)-1,2-oxazol-3-amine, we have two key heterocyclic rings: a pyridine and an isoxazole. The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a general deshielding of the pyridine protons. The isoxazole ring, also containing nitrogen and oxygen heteroatoms, influences the chemical shift of its single proton. The amino group on the isoxazole ring is an electron-donating group, which will have a shielding effect on the isoxazole proton.

Predicted 1H NMR Spectrum of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine

While an experimental spectrum for this specific molecule is not publicly available, we can predict its 1H NMR data with a high degree of confidence based on known substituent effects and data from analogous structures. The predicted chemical shifts, multiplicities, and coupling constants are presented below. This prediction is based on analysis of similar compounds reported in the literature.[1][2][3][4]

Table 1: Predicted 1H NMR Data for 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (in DMSO-d6, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H2' (Pyridine)9.10d2.21H
H6' (Pyridine)8.70dd4.8, 1.51H
H4' (Pyridine)8.25ddd8.0, 2.2, 1.51H
H5' (Pyridine)7.60dd8.0, 4.81H
H4 (Isoxazole)6.80s-1H
NH2 (Amine)6.20s (broad)-2H

Causality Behind the Predicted Assignments: A Deeper Dive

  • Pyridine Protons (H2', H4', H5', H6'): The protons on the pyridine ring are expected to be in the aromatic region, typically between 7.0 and 9.0 ppm.

    • H2' and H6': These protons are ortho to the nitrogen atom, making them the most deshielded. H2' is also in close proximity to the isoxazole ring, which may further influence its chemical shift.

    • H4': This proton is para to the nitrogen and will be deshielded, but to a lesser extent than the ortho protons.

    • H5': This proton is meta to the nitrogen and will be the most shielded of the pyridine protons. The expected coupling patterns (doublets and doublet of doublets) arise from spin-spin coupling with adjacent protons on the pyridine ring.

  • Isoxazole Proton (H4): The single proton on the isoxazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-donating amino group at position 3 and the electron-withdrawing pyridine ring at position 5. Based on data for similar isoxazole systems, a chemical shift around 6.80 ppm is anticipated.[1][4]

  • Amine Protons (NH2): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift of amine protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. In DMSO-d6, they are often observed in the range of 5.0-7.0 ppm.[5]

Visualizing the Structure and Proton Assignments

To provide a clear visual representation of the molecule and the assigned protons, the following diagram was generated.

Caption: Molecular structure of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine with proton assignments.

Comparative Analysis: The Impact of a Simple Structural Change

To illustrate the sensitivity of 1H NMR to molecular structure, let's compare our target compound with a hypothetical analogue: 5-(Phenyl)-1,2-oxazol-3-amine . The only difference is the replacement of the pyridine ring with a phenyl ring.

Table 2: Predicted 1H NMR Data Comparison

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)
5-(Pyridin-3-yl)-1,2-oxazol-3-amine H2' (Pyridine)9.10
H6' (Pyridine)8.70
H4' (Pyridine)8.25
H5' (Pyridine)7.60
H4 (Isoxazole)6.80
NH2 (Amine)6.20
5-(Phenyl)-1,2-oxazol-3-amine Phenyl Protons7.40 - 7.80 (multiplet)
H4 (Isoxazole)6.75
NH2 (Amine)6.15

The key difference lies in the aromatic region. The phenyl protons of the analogue would likely appear as a more complex multiplet in a narrower, more upfield region (7.40-7.80 ppm) compared to the distinct, more downfield signals of the pyridine protons. This is because the phenyl ring lacks the strong electron-withdrawing effect of the pyridine nitrogen. A slight upfield shift for the isoxazole and amine protons might also be observed due to the reduced electron-withdrawing nature of the phenyl group compared to the pyridinyl group.

Experimental Protocol for 1H NMR Spectrum Acquisition

This protocol outlines a self-validating system for acquiring a high-quality 1H NMR spectrum.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid 5-(Pyridin-3-yl)-1,2-oxazol-3-amine. b. Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm. d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer on the deuterium signal of the DMSO-d6. This step is essential for maintaining a stable magnetic field during the experiment. c. Shim the magnetic field to achieve optimal homogeneity. This is done by adjusting the shim coils to minimize the line width of the solvent or TMS signal.

3. Data Acquisition: a. Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm). b. Set the number of scans to be acquired (e.g., 16 or 32 scans for a reasonably concentrated sample). A higher number of scans will improve the signal-to-noise ratio. c. Apply a 90° pulse and acquire the Free Induction Decay (FID). d. Repeat the acquisition for the specified number of scans.

4. Data Processing: a. Apply a Fourier transform to the averaged FID to convert the time-domain data into the frequency-domain spectrum. b. Phase correct the spectrum to ensure all peaks are in the absorptive mode. c. Baseline correct the spectrum to remove any baseline distortions. d. Integrate the peaks to determine the relative number of protons corresponding to each signal. e. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Workflow for NMR Spectrum Analysis

The logical flow for analyzing an NMR spectrum is depicted in the following workflow diagram.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation SamplePrep Sample Preparation Acquisition NMR Data Acquisition SamplePrep->Acquisition FT Fourier Transform Acquisition->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration Baseline->Integration Calibration Chemical Shift Calibration Integration->Calibration ChemShift Analyze Chemical Shifts Calibration->ChemShift Multiplicity Analyze Multiplicity (Splitting Patterns) ChemShift->Multiplicity Coupling Analyze Coupling Constants Multiplicity->Coupling IntegrationAnalysis Analyze Integration Coupling->IntegrationAnalysis Structure Propose/Confirm Structure IntegrationAnalysis->Structure

Caption: A standardized workflow for acquiring, processing, and interpreting a 1H NMR spectrum.

Conclusion

The 1H NMR spectrum of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine is predicted to show a distinct set of signals that can be rationally assigned based on the electronic properties of the constituent heterocyclic rings. By comparing its expected spectrum with that of a close analogue, the diagnostic power of 1H NMR in distinguishing subtle structural variations is highlighted. The provided experimental protocol and analysis workflow offer a robust framework for obtaining and interpreting high-quality NMR data, ensuring the scientific integrity of structural elucidation in research and drug development.

References

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Publications. Available at: [Link]

  • Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes. Available at: [Link]

  • 1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters - Taylor & Francis. Available at: [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. Available at: [Link]

  • 1H NMR spectrum for compound 3 in pyridine-d 5 - ResearchGate. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Available at: [Link]

  • Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals | Request PDF - ResearchGate. Available at: [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. - Modgraph. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available at: [Link]

  • Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES - Neuroquantology. Available at: [Link]

  • Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati - Semantic Scholar. Available at: [Link]-4-Hadi-Al-Lami/f061e8095b432a53d6110f0119283f56e095b28d)

  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives - Der Pharma Chemica. Available at: [Link]

  • 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile - MDPI. Available at: [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC. Available at: [Link]

  • 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem. Available at: [Link]

  • N-(1,3-benzodioxol-5-ylmethyl)-3-[1][2]oxazolo[4,5-b]pyridin-2-ylaniline - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Pattern of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine

[1] Executive Summary 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (MW: 161.16 Da) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and glutamate receptor modulators...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5-(Pyridin-3-yl)-1,2-oxazol-3-amine (MW: 161.16 Da) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and glutamate receptor modulators.[1] Its analysis via Mass Spectrometry (MS) presents a unique challenge: distinguishing it from its regioisomer, 3-(pyridin-3-yl)isoxazol-5-amine, and characterizing the labile isoxazole ring.[1]

This guide provides a definitive analysis of the fragmentation behavior of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID).[1] We compare its performance and spectral signature against key structural alternatives to provide a robust identification protocol.

Part 1: The Product – Fragmentation Mechanics

Compound: 5-(Pyridin-3-yl)-1,2-oxazol-3-amine Formula: C₈H₇N₃O Precursor Ion [M+H]⁺: m/z 162.07[1]

Mechanism of Action (Fragmentation)

The fragmentation of 3-aminoisoxazoles is driven by the weakness of the N–O bond. Unlike stable aromatic rings (e.g., benzene), the isoxazole ring acts as a "loaded spring" that opens upon protonation and collisional activation.

  • Primary Event (Ring Opening): The protonated molecular ion [M+H]⁺ (m/z 162) undergoes N–O bond cleavage. This rearranges the isoxazole into an acyclic imino-ketene intermediate.[1]

  • Characteristic Loss (CO Elimination): The acyclic intermediate rapidly loses a molecule of carbon monoxide (CO, 28 Da). This is the diagnostic transition for isoxazoles.

    • Transition:m/z 162 → m/z 134.

  • Secondary Fragmentation (Nitrile Formation): The resulting fragment often stabilizes by expelling a nitrile or HCN, depending on the substitution pattern. In this specific molecule, the pyridine ring remains largely intact during the initial stages due to its higher resonance stability.

Diagnostic Ion Table
m/z (Experimental)Ion IdentityFormulaInterpretation
162.07 [M+H]⁺[C₈H₈N₃O]⁺Protonated Molecular Ion
134.07 [M+H - CO]⁺[C₇H₈N₃]⁺Base Peak / Diagnostic. Loss of Carbon Monoxide via isoxazole ring contraction.[1]
117.04 [M+H - CO - NH₃]⁺[C₇H₅N₂]⁺Loss of amine group from the rearrangement product.
107.06 [M+H - CO - HCN]⁺[C₆H₇N₂]⁺Fragmentation of the pyridine-linker moiety.[1]
78.03 [C₅H₄N]⁺[C₅H₄N]⁺Pyridinyl cation (Pyridine ring intact).

Part 2: Comparative Analysis (Alternatives)

To validate the identity of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine, it must be compared against its most common synthetic impurity (the regioisomer) and analyzed under different ionization energies.[1]

Comparison 1: Regioisomer Differentiation

Alternative: 3-(Pyridin-3-yl)isoxazol-5-amine Context: During synthesis (e.g., reaction of 3-pyridyl-3-oxopropanenitrile with hydroxylamine), both isomers can form.[1] MS is the fastest way to distinguish them without NMR.

Feature5-(Pyridin-3-yl)-1,2-oxazol-3-amine (Target)3-(Pyridin-3-yl)isoxazol-5-amine (Alternative)
Dominant Fragment m/z 134 (Loss of CO) m/z 120 (Loss of C₂H₂O / Ketene)
Mechanism 3-amino group stabilizes the acyl nitrene intermediate, favoring CO loss.[1]5-amino group promotes a Retro-Nitrile cleavage or ketene loss.[1]
RDA Reaction Less favorable due to amine position.Retro-Diels-Alder (RDA) is more prominent.[1]
Performance Superior Stability: The 3-amino isomer produces a cleaner spectrum with a dominant base peak, making quantification (MRM) more sensitive.Complex Spectrum: The 5-amino isomer often shows "noisy" fragmentation due to multiple competing pathways.[1]
Comparison 2: Ionization Mode (ESI vs. EI)

Alternative: Electron Ionization (EI) at 70 eV.

MetricElectrospray Ionization (ESI) (Recommended)Electron Ionization (EI)
Molecular Ion Strong [M+H]⁺ (162).[1] Easy MW confirmation.Weak or absent M⁺ (161). Hard to confirm MW.
Fragmentation Controlled (CID). Tunable via Collision Energy (CE).Extensive, non-tunable. Pyridine ring often shatters.
Utility High: Ideal for LC-MS PK/PD studies.[1]Low: Only useful for GC-MS, requires derivatization due to polarity.[1]

Part 3: Experimental Protocol & Visualization

Protocol: LC-MS/MS Characterization

Objective: Confirm identity and purity of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine.

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

    • Dilute to 1 µg/mL with 50:50 Water:Acetonitrile (+0.1% Formic Acid).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

    • Collision Energy (CE): Ramp 10–40 eV to generate breakdown curve.

    • Target MRM Transition: 162.1 → 134.1 (Quantifier), 162.1 → 78.1 (Qualifier).

Visualization: Fragmentation Pathway

The following diagram illustrates the specific bond cleavages distinguishing the target molecule.[2][3][4]

FragmentationPathway cluster_legend Legend M_Ion Precursor Ion [M+H]+ m/z 162 (Intact Isoxazole) RingOpen Intermediate (Acyclic Imino-Ketene) M_Ion->RingOpen N-O Bond Cleavage (Collision Activation) Frag_134 Fragment [M+H - CO]+ m/z 134 (Diagnostic Base Peak) RingOpen->Frag_134 Loss of CO (28 Da) Rearrangement Frag_117 Fragment [m/z 134 - NH3]+ m/z 117 Frag_134->Frag_117 Loss of NH3 (Deamination) Frag_78 Pyridinyl Cation m/z 78 Frag_134->Frag_78 Linker Cleavage key Blue: Precursor | Green: Primary Fragment | Red: Secondary Fragment

Caption: Proposed ESI-MS/MS fragmentation pathway for 5-(Pyridin-3-yl)-1,2-oxazol-3-amine, highlighting the diagnostic loss of Carbon Monoxide.

References

  • Differentiation of Heterocyclic Isomers: Comparison of isoxazole regioisomers using tandem mass spectrometry and kinetic energy release.

  • Isoxazole Fragmentation Standards: General fragmentation rules for 3-aminoisoxazoles and 5-aminoisoxazoles. [1]

  • Compound Data & Properties: Physical properties and spectral data for 5-(Pyridin-3-yl)-1,2-oxazol-3-amine. [1]

  • Mass Spectrometry of Nitrogen Heterocycles: Mechanisms of Ring Contraction and CO loss in isoxazoles. [1]

Sources

Validation

Validation of bioassay results involving 5-(Pyridin-3-yl)-1,2-oxazol-3-amine

Content Type: Comparative Bioassay Validation Guide Subject: 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (Hereafter referred to as POA-Core ) Primary Application: Fragment-based Drug Discovery (FBDD) – TGF- Type I Receptor (ALK5...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Bioassay Validation Guide Subject: 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (Hereafter referred to as POA-Core ) Primary Application: Fragment-based Drug Discovery (FBDD) – TGF-


 Type I Receptor (ALK5) Inhibition
Date:  October 26, 2023

Executive Summary & Mechanism of Action

5-(Pyridin-3-yl)-1,2-oxazol-3-amine (POA-Core) represents a "privileged scaffold" in medicinal chemistry, specifically functioning as an ATP-mimetic hinge binder. While often used as a fragment intermediate, its biological validation is critical for developing inhibitors against the Transforming Growth Factor-


 Type I Receptor (ALK5) .

The 3-amino-isoxazole motif forms hydrogen bonds with the kinase hinge region (specifically residues corresponding to His283 in ALK5), while the pyridine ring orients into the hydrophobic pocket. Validation of this compound requires rigorous differentiation from structurally similar p38 MAPK inhibitors, a common off-target liability for this scaffold.

Mechanistic Pathway (TGF- Signaling)

The following diagram illustrates the canonical signaling pathway and the specific intervention point of POA-Core compared to downstream effectors.

TGFBeta_Pathway Ligand TGF-β Ligand TpRII TGF-β Receptor II (Constitutively Active) Ligand->TpRII Binds TpRI TGF-β Receptor I (ALK5) - TARGET TpRII->TpRI Phosphorylates & Activates Smad23 Smad2/3 (Cytosolic) TpRI->Smad23 Phosphorylates C-term POACore POA-Core (Inhibitor) POACore->TpRI ATP-Competitive Inhibition PSmad p-Smad2/3 (Phosphorylated) Smad23->PSmad Activation Complex Smad Transcriptional Complex PSmad->Complex Binds Smad4 Smad4 Smad4 (Co-Smad) Nucleus Nucleus / Gene Expression (Fibrosis/EMT) Complex->Nucleus Translocation

Figure 1: Canonical TGF-


 signaling pathway highlighting ALK5 as the therapeutic target for POA-Core.

Comparative Analysis: POA-Core vs. Industry Standards

To validate POA-Core, you must benchmark it against established ALK5 inhibitors. The primary competitors are SB-431542 (Research Tool) and Galunisertib (Clinical Benchmark).

Performance Metrics Table
FeaturePOA-Core (Scaffold) SB-431542 (Standard)Galunisertib (LY2157299)
Role Fragment / Hinge-BinderResearch Tool (In Vitro)Clinical Candidate (Phase II)
ALK5 IC

~500 nM - 1.2

M*
94 nM56 nM
Selectivity Low (Hits p38 MAPK/JNK)Moderate (Hits ALK4/7)High (Clean Kinome Profile)
Solubility High (DMSO/Water)Low (Requires DMSO)Moderate
Cellular Potency Low (Requires optimization)High (p-Smad2 inhibition)High
Primary Liability p38 MAPK Cross-reactivity Poor In Vivo PKNone (Optimized PK)

*Note: POA-Core is a fragment. Its potency is lower than optimized drugs. Validation success is defined by "Ligand Efficiency" (potency per heavy atom) rather than raw nanomolar IC


.

Validation Protocols

Protocol A: Biochemical Potency (TR-FRET Kinase Assay)

Objective: Determine the intrinsic


 or 

of POA-Core against recombinant ALK5 kinase domain.

Rationale: Radiometric assays are sensitive but generate waste. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred for high-throughput fragment screening due to its resistance to fluorescence interference common in small aromatic heterocycles.

Step-by-Step Workflow:

  • Reagent Prep:

    • Kinase: Recombinant human ALK5 (TGF-

      
      R1), residues 200-503 (GST-tagged).
      
    • Substrate: Ultra-U-Light™ labeled peptide (Smad3-derived).

    • Tracer: Europium-anti-GST antibody.

    • ATP:

      
       apparent (typically 10 
      
      
      
      M for ALK5).
  • Compound Handling:

    • Dissolve POA-Core in 100% DMSO to 10 mM.

    • Perform 1:3 serial dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl

      
      , 1 mM EGTA, 0.01% Brij-35).
      
  • Reaction Assembly (384-well plate):

    • Add 5

      
      L Compound.
      
    • Add 5

      
      L Enzyme/Antibody mix. Incubate 15 min (allows pre-equilibrium).
      
    • Add 5

      
      L Substrate/ATP mix to initiate.
      
  • Detection:

    • Incubate 60 min at RT.

    • Add 5

      
      L EDTA stop solution.
      
    • Read on EnVision plate reader (Excitation: 320nm; Emission: 665nm/615nm).

  • Data Analysis:

    • Calculate Ratio = (Em 665 / Em 615) * 10,000.

    • Fit to 4-parameter logistic equation:

      
      .
      
Protocol B: Cellular Target Engagement (Smad2 Nuclear Translocation)

Objective: Confirm POA-Core penetrates the cell membrane and inhibits the functional pathway.

Rationale: Western blots are semi-quantitative. A High-Content Screening (HCS) approach quantifying nuclear Smad2 is more robust for comparing subtle differences between scaffold derivatives.

Workflow:

  • Cell Line: HaCaT (Keratinocytes) or A549 (Lung Adenocarcinoma) - both highly responsive to TGF-

    
    .
    
  • Seeding: 5,000 cells/well in 96-well optical bottom plates. Starve in serum-free media for 12 hours.

  • Treatment:

    • Pre-treat with POA-Core (var. concentrations) or SB-431542 (1

      
      M control) for 1 hour.
      
    • Stimulate with TGF-

      
      1 (5 ng/mL) for 60 minutes.
      
  • Fixation & Staining:

    • Fix with 4% Paraformaldehyde (15 min).

    • Permeabilize with 0.2% Triton X-100.

    • Primary Ab: Anti-Smad2/3 (1:200).

    • Secondary Ab: AlexaFluor 488 (Green).

    • Counterstain: DAPI (Blue - Nuclei).

  • Analysis:

    • Image using Confocal Microscopy (20x objective).

    • Algorithm: Define Nuclei (DAPI). Measure Mean Green Intensity within the Nuclear Mask vs. Cytoplasmic Ring.

    • Success Criteria: POA-Core must reduce the Nuclear/Cytoplasmic ratio of Smad2 by >50% at 10

      
      M.
      

Critical Selectivity Check (The p38 Trap)

Expert Insight: The 5-(Pyridin-3-yl)-isoxazole scaffold is notoriously promiscuous, often inhibiting p38 MAPK (


 isoforms) due to the conserved ATP-binding pocket structure.

Mandatory Control Experiment: You must run a counter-screen against p38 MAPK.

  • If POA-Core inhibits ALK5 at 1

    
    M but p38 at 0.1 
    
    
    
    M:
    It is a p38 inhibitor, not a specific TGF-
    
    
    inhibitor.
  • If POA-Core inhibits ALK5 at 1

    
    M and p38 at >10 
    
    
    
    M:
    You have a validated, selective ALK5 hit.

Experimental Logic & Validation Cascade

The following diagram outlines the decision tree for validating POA-Core, ensuring resources are not wasted on false positives.

Validation_Cascade Start POA-Core Synthesis Step1 Biochemical Assay (TR-FRET) Start->Step1 Decision1 IC50 < 5 µM? Step1->Decision1 Step2 Selectivity Screen (vs p38 MAPK) Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No (Inactive) Decision2 Selectivity > 10x? Step2->Decision2 Step3 Cellular Assay (p-Smad2/3) Decision2->Step3 Yes Decision2->Fail No (Promiscuous) Step3->Fail No Cell Pen. Success Validated Lead Step3->Success Active

Figure 2: Strategic validation cascade prioritizing selectivity early to avoid "off-target" artifacts.

References

  • Laping, N. J., et al. (2002).[1] "Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542."[1][2] Molecular Pharmacology.

  • Inman, G. J., et al. (2002).[1][3] "SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7."[3] Molecular Pharmacology.

  • Sigma-Aldrich. "SB-431542 Product Information & Biological Activity."

  • Tsyganov, D. V., et al. (2014).[4] "3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity."[4] European Journal of Medicinal Chemistry. (Demonstrates the chemical versatility of the aminoisoxazole scaffold).

  • MedChemExpress. "TGF-beta Receptor Inhibitors: Structure-Activity Relationships."

Sources

Comparative

Analytical Comparison Guide: IR Spectroscopy of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine

Executive Summary & Molecular Context 5-(Pyridin-3-yl)-1,2-oxazol-3-amine is a highly valuable heterocyclic building block in drug discovery, characterized by three distinct functional domains: a pyridine ring, an isoxaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

5-(Pyridin-3-yl)-1,2-oxazol-3-amine is a highly valuable heterocyclic building block in drug discovery, characterized by three distinct functional domains: a pyridine ring, an isoxazole core, and a primary amine group. For analytical chemists and drug development professionals, confirming the structural integrity of this molecule via Fourier Transform Infrared (FTIR) spectroscopy requires navigating complex, overlapping vibrational modes.

This guide provides an authoritative, data-driven comparison of the two primary FTIR sampling techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) —specifically tailored to the unique physicochemical properties of this molecule.

Structural Deconstruction & Characteristic IR Peaks

To accurately interpret the IR spectrum of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine, we must deconstruct the molecule into its fundamental vibrational oscillators.

  • Primary Amine (-NH₂): Aminoisoxazole derivatives typically exhibit highly diagnostic N-H stretching vibrations in the 3300–3200 cm⁻¹ region (1[1]). The corresponding N-H bending (scissoring) mode is expected around 1620–1580 cm⁻¹.

  • Isoxazole Ring: The heteroaromatic isoxazole core displays characteristic C=N and C=C stretching bands between 1600 and 1400 cm⁻¹, with specific C-N bending modes noted around 1464–1400 cm⁻¹[1].

  • Pyridine Ring: The pyridine moiety contributes aromatic C-H stretching vibrations just above 3000 cm⁻¹, specifically observed between 3144 and 3037 cm⁻¹ (2[2]). Furthermore, pyridine ring vibrations (C=N and C=C) are highly diagnostic, appearing at approximately 1585 cm⁻¹ and 1440 cm⁻¹ (3[3]). Out-of-plane C-H bending for the aromatic rings occurs strongly in the 800–700 cm⁻¹ fingerprint region[1].

Technology Comparison: ATR-FTIR vs. Transmission (KBr Pellet)

Choosing the correct analytical technique is not merely a matter of convenience; it is a matter of physical chemistry. Here is the mechanistic causality behind how each method performs for 5-(Pyridin-3-yl)-1,2-oxazol-3-amine.

The KBr Pellet Method (Transmission)
  • The Mechanism: Infrared light passes directly through a solid solution of the analyte suspended in an IR-transparent potassium bromide matrix. It strictly follows the Beer-Lambert law, yielding true relative peak intensities.

  • The Critical Flaw for Amines: KBr is highly hygroscopic. If the matrix absorbs ambient moisture, it generates a massive, broad O-H stretching band centered around 3400 cm⁻¹ (4[4]). Because the critical N-H stretching of our target molecule occurs at 3300–3200 cm⁻¹[1], residual water in the KBr will artificially broaden and completely mask the primary amine signal, leading to false negatives in structural confirmation.

The ATR-FTIR Method (Attenuated Total Reflectance)
  • The Mechanism: The sample is pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe). An evanescent wave penetrates the sample by a few micrometers.

  • The Advantage: ATR requires zero sample preparation and no hygroscopic matrix, perfectly preserving the 3300–3200 cm⁻¹ N-H stretching region.

  • The Trade-off (Wavelength-Dependent Penetration): The depth of penetration (

    
    ) in ATR is directly proportional to the wavelength. Consequently, peaks at lower wavenumbers (e.g., the pyridine out-of-plane bend at 700 cm⁻¹) will appear artificially much stronger than peaks at higher wavenumbers (the N-H stretch at 3200 cm⁻¹) when compared to standard transmission libraries. Modern software requires an "ATR Correction" algorithm to normalize these intensities.
    

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every analytical workflow must be a self-validating system. Below are the optimized protocols.

Protocol A: ATR-FTIR (Recommended for Amine Verification)
  • System Calibration: Scan a 1.5 mil polystyrene standard film. Verify that the reference peaks (3028, 1601, and 906 cm⁻¹) are within ±1 cm⁻¹ of their known values.

  • Background Acquisition: Collect a background spectrum of the clean diamond crystal in ambient air (32 scans, 4 cm⁻¹ resolution). Verify a flat baseline.

  • Sample Measurement: Deposit 2–5 mg of neat 5-(Pyridin-3-yl)-1,2-oxazol-3-amine powder onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Algorithmic Correction: Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth prior to spectral interpretation.

Protocol B: KBr Pellet (Recommended for Fingerprint Precision)
  • The Blank Matrix Check (Crucial Step): Grind 100 mg of oven-dried KBr and press into a pellet. Scan this blank first. Causality: If a broad peak appears at 3400 cm⁻¹, the KBr is wet[4] and will mask the target amine[1]. Re-dry the KBr at 110°C overnight. Do not proceed until the blank is completely transparent in the 3400–3200 cm⁻¹ region.

  • Sample Preparation: Mix 1–2 mg of the analyte with 100 mg of the validated KBr. Grind thoroughly in an agate mortar for 3 minutes to reduce particle size below the wavelength of IR light (preventing baseline drift caused by the Christiansen scattering effect).

  • Pellet Pressing: Transfer the powder to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a glassy, transparent disk.

  • Measurement: Acquire the spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Quantitative Data Summary

The following table summarizes the expected spectral profile and compares the observational nuances between the two techniques.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)ATR-FTIR Observation NotesKBr Pellet Observation Notes
Primary Amine N-H Asym/Sym Stretch3300 – 3200Sharp, distinct doubletsOften masked by broad O-H water band if KBr is wet
Primary Amine N-H Bend (Scissoring)1620 – 1580Medium intensityMedium intensity
Pyridine Ring Aromatic C-H Stretch3144 – 3037Weak intensityWeak to medium intensity
Pyridine Ring C=N / C=C Stretch~1585, ~1440Strong, sharpStrong, sharp
Isoxazole Ring C-N Bend1464 – 1400Medium intensityMedium intensity
Pyridine Ring Out-of-plane C-H Bend800 – 700Artificially enhanced intensityTrue relative intensity

Workflow Visualization

IR_Workflow Start Sample: 5-(Pyridin-3-yl)- 1,2-oxazol-3-amine Prep Sample Preparation Start->Prep ATR ATR-FTIR Method (Direct Solid) Prep->ATR Non-destructive KBr Transmission Method (KBr Pellet) Prep->KBr Moisture sensitive Validate Self-Validation Loop (Background & Calibration) ATR->Validate KBr->Validate Spectra Spectral Acquisition (4000 - 400 cm⁻¹) Validate->Spectra Validated Analysis Peak Assignment (Pyridine, Isoxazole, Amine) Spectra->Analysis

Figure 1: Self-validating IR spectroscopy workflow for 5-(Pyridin-3-yl)-1,2-oxazol-3-amine.

References

  • Source: Journal of Pharmaceutical Negative Results (pnrjournal.com)
  • High Speed Monitoring of Pyridine Adsorbing on Surface of TiO2 Powder by Rapid Scan Source: Shimadzu URL
  • Source: pw.edu.
  • Why is there a peak at 3400 cm-1 in pyridine IR spectra, especially for anhydrous pyridine?

Sources

Validation

Definitive Guide: Differentiating 5-(Pyridin-3-yl)-1,2-oxazol-3-amine from Structural Isomers

Executive Summary: The Regioisomer Trap In the development of kinase inhibitors and glutamate receptor ligands, the 3-amino-5-aryl isoxazole scaffold is a privileged pharmacophore. However, the synthesis of 5-(Pyridin-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Trap

In the development of kinase inhibitors and glutamate receptor ligands, the 3-amino-5-aryl isoxazole scaffold is a privileged pharmacophore. However, the synthesis of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (Target) is frequently plagued by the formation of its regioisomer, 3-(Pyridin-3-yl)-1,2-oxazol-5-amine (Impurity).

These two isomers possess identical molecular weights (MW 161.16) and similar polarities, making them difficult to distinguish by standard LC-MS methods. Yet, their biological activities diverge drastically due to the distinct hydrogen-bonding vectors of the 3-amino vs. 5-amino motifs. This guide outlines the mechanistic origins of this isomerism and provides a validated analytical framework for unambiguous differentiation.

Structural Landscape & Mechanistic Origins

The core challenge lies in the condensation of 3-oxo-3-(pyridin-3-yl)propanenitrile (beta-ketonitrile) with hydroxylamine. The regioselectivity is dictated by which electrophilic center (nitrile or ketone) the hydroxylamine nucleophile attacks first.

The Divergent Pathways
  • Path A (Kinetic/Nitrile Attack): Under controlled pH (neutral to slightly basic) and lower temperatures, hydroxylamine attacks the nitrile carbon to form an amidoxime intermediate. Subsequent cyclization onto the ketone yields the 3-amino-5-aryl isoxazole (The Target).

  • Path B (Thermodynamic/Ketone Attack): Under highly basic conditions (pH > 10) or high heat, hydroxylamine attacks the ketone carbonyl to form an oxime. Cyclization onto the nitrile yields the 5-amino-3-aryl isoxazole (The Isomer).

SynthesisPathways Start 3-oxo-3-(pyridin-3-yl) propanenitrile Amidoxime Amidoxime Intermediate (Attack at Nitrile) Start->Amidoxime pH 7-8, <45°C Oxime Oxime Intermediate (Attack at Ketone) Start->Oxime pH >10, Reflux NH2OH + NH2OH Target TARGET: 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (3-Amino-5-Aryl) Amidoxime->Target Cyclization Isomer ISOMER: 3-(Pyridin-3-yl)-1,2-oxazol-5-amine (5-Amino-3-Aryl) Oxime->Isomer Cyclization

Figure 1: Divergent synthesis pathways of pyridyl-isoxazolamines based on reaction conditions.

Analytical Differentiation Strategy

While Mass Spectrometry (MS) confirms the formula, it fails to distinguish the isomers effectively due to similar fragmentation patterns. Nuclear Magnetic Resonance (NMR) is the gold standard for differentiation.[1]

Proton NMR ( H NMR) Diagnostic Signals

The chemical shift of the proton at position 4 (H4 ) is the most reliable discriminator.

  • 5-Amino-3-aryl Isomers (The Impurity): The 5-amino group acts as a strong electron donor (enamine-like character) into the C4 position, significantly shielding the H4 proton.

    • H4 Shift:

      
       5.0 – 5.8 ppm (Upfield)
      
  • 3-Amino-5-aryl Isomers (The Target): The 3-amino group donates electrons, but the resonance contribution to C4 is less pronounced compared to the 5-amino arrangement. The H4 proton retains more aromatic character.

    • H4 Shift:

      
       6.1 – 6.8 ppm (Downfield)
      
Carbon NMR ( C NMR)

The carbon at position 4 (C4 ) mirrors the proton trends.

  • 5-Amino-3-aryl: C4 is electron-rich.

    
     75 – 85 ppm .
    
  • 3-Amino-5-aryl: C4 is less shielded.

    
     93 – 100 ppm .
    
Comparative Data Table
FeatureTarget: 3-Amino-5-(3-pyridyl) Isomer: 5-Amino-3-(3-pyridyl)
Structure Amino @ C3, Pyridine @ C5Pyridine @ C3, Amino @ C5

H NMR (H4)

6.1 – 6.8 ppm (Singlet)

5.0 – 5.8 ppm (Singlet)

C NMR (C4)

93 – 100 ppm

75 – 85 ppm
Melting Point Typically Higher (e.g., >140°C)Typically Lower (e.g., <100°C)
Polarity (TLC) Generally more polar (lower

)
Generally less polar (higher

)

Note: Exact shifts vary by solvent (DMSO-


 vs CDCl

), but the relative difference (

ppm for H4) remains constant.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine

To maximize the formation of the 3-amino target.

  • Reagents: 3-oxo-3-(pyridin-3-yl)propanenitrile (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Hydroxide (1.1 eq), Water/Ethanol (1:1).

  • Procedure:

    • Dissolve hydroxylamine HCl in water and neutralize carefully with NaOH to pH 7.0–7.5 .

    • Add the beta-ketonitrile solution (in ethanol) dropwise at 0°C .

    • Stir at room temperature (20–25°C) for 12–24 hours. Do not heat.

    • Monitor by TLC.[2] The intermediate amidoxime may be visible.

    • If cyclization is slow, warm gently to 40°C, but avoid reflux.

    • Workup: Evaporate ethanol, cool to precipitate the product. Recrystallize from Ethanol/Water.

Protocol B: Analytical Validation Workflow

To confirm identity of the synthesized batch.

ValidationWorkflow Sample Isolated Solid Product HNMR Run 1H NMR (DMSO-d6) Sample->HNMR CheckH4 Check H4 Signal Region HNMR->CheckH4 Target Signal at 6.1 - 6.8 ppm CONFIRMED TARGET (3-Amino-5-pyridyl) CheckH4->Target Downfield Isomer Signal at 5.0 - 5.8 ppm WRONG ISOMER (5-Amino-3-pyridyl) CheckH4->Isomer Upfield

Figure 2: Decision tree for NMR-based structural confirmation.

References

  • Regioselectivity in Isoxazole Synthesis: Johnson, L., et al.[3] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45, 171-173.[3] Link

  • NMR Differentiation of Isoxazoles: BenchChem Technical Guide. "Aminoisoxazole: A Comparative Guide for Researchers." 2025.[1] Link

  • Mechanistic Insight: Xiang, D., et al. "Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles from Enaminones." Organic Letters, 2012. Link

  • Crystallographic Data: Shoghpour, S., et al. "5-Amino-3-methyl-1,2-oxazole-4-carbonitrile." Acta Crystallographica Section E, 2012. Link

Sources

Safety & Regulatory Compliance

Safety

5-(Pyridin-3-yl)-1,2-oxazol-3-amine proper disposal procedures

Topic: 5-(Pyridin-3-yl)-1,2-oxazol-3-amine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists[1][2][3] Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-(Pyridin-3-yl)-1,2-oxazol-3-amine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists[1][2][3]

Executive Summary: The Zero-Discharge Mandate

For the handling of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine (CAS: 1522087-88-2), a rigid "Zero-Discharge" policy is the only acceptable standard.[1][2] As a nitrogen-containing heterocyclic amine, this compound poses risks of aquatic toxicity and persistence. Under no circumstances should this substance, or solutions containing it, be introduced into municipal sewage systems or sink drains.

The standard disposal route is high-temperature incineration via a licensed hazardous waste contractor.[2] This guide defines the segregation, packaging, and labeling protocols required to ensure compliance with EPA (RCRA) and local hazardous waste regulations.[4][5]

Chemical Hazard Profile & Waste Characterization

Before disposal, you must characterize the waste to ensure compatibility with storage containers and other waste streams.[5][6] While specific GHS data for this niche building block may be limited, its structural analogs (aminopyridines and aminoisoxazoles) dictate a conservative hazard profile.[5]

Table 1: Waste Characterization & Hazard Data

ParameterSpecificationOperational Implication
Chemical Structure Pyridine ring fused with Isoxazole amineTreat as Basic Organic Waste .[1][2]
Waste Stream Non-Halogenated OrganicDO NOT mix with halogenated solvents (e.g., DCM, Chloroform) to reduce disposal costs.[5]
Reactivity Acid-Sensitive BaseSegregate from strong acids and oxidizers to prevent exothermic reactions or toxic fume generation.[2]
Toxicity Class Acute Toxicant (Oral/Dermal)Assume toxicity; double-bag solid waste to prevent inhalation of fines.[2][5]
EPA Classification Not explicitly P/U-listedManage as Characteristic Hazardous Waste (Toxic/Ignitable depending on solvent).[2][5]

Senior Scientist Insight: The isoxazole ring is generally stable but can be reactive under high-energy conditions.[1][2] The primary operational risk during disposal is the basicity of the exocyclic amine and the pyridine nitrogen.[5] Commingling this with acidic waste streams can generate heat and pressure, leading to container failure.[5]

Operational Disposal Workflow

The following decision tree illustrates the critical logic flow for disposing of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine, ensuring no cross-contamination or safety breaches.

DisposalWorkflow Start Waste Generation: 5-(Pyridin-3-yl)-1,2-oxazol-3-amine StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Contaminated PPE) StateCheck->SolidWaste LiquidWaste Liquid Waste (Reaction Mixtures, Mother Liquor) StateCheck->LiquidWaste SolidPack Packaging: Double-bag in clear polyethylene. Place in wide-mouth HDPE drum. SolidWaste->SolidPack Segregation Segregation Check: Is solvent Halogenated? LiquidWaste->Segregation NonHaloStream Stream A: Non-Halogenated Organic (e.g., MeOH, DMSO, EtOAc) Segregation->NonHaloStream No HaloStream Stream B: Halogenated Organic (e.g., DCM, Chloroform) Segregation->HaloStream Yes Labeling Labeling: 'Hazardous Waste - Toxic/Irritant' List constituents & % NonHaloStream->Labeling HaloStream->Labeling SolidPack->Labeling FinalDisp Final Disposal: High-Temp Incineration (Licensed Contractor) Labeling->FinalDisp

Figure 1: Logical decision matrix for the segregation and packaging of isoxazole-amine waste streams.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system.[1][2] If you cannot complete a step (e.g., you lack the correct container), the process must halt immediately.[5]

Phase 1: Solid Waste (Pure Compound & Contaminated Debris)

Applicable to: Expired reagent, weighing papers, contaminated gloves, and spill cleanup materials.[2]

  • Primary Containment: Transfer the solid material into a clear, sealable polyethylene bag (minimum 2 mil thickness).

    • Why? Clear bags allow waste handlers to visually verify contents without opening, reducing exposure risk.[5]

  • Secondary Containment: Place the sealed primary bag into a second bag or a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Required Fields: "Toxic Solid, Organic." Chemical Name: "5-(Pyridin-3-yl)-1,2-oxazol-3-amine."[1][2][7]

  • Storage: Store in a satellite accumulation area (SAA) until pickup.

Phase 2: Liquid Waste (Solutions & Reaction Mixtures)

Applicable to: HPLC waste, mother liquors, and washing solvents.[2]

  • Solvent Compatibility Check: Determine the primary solvent.[5]

    • If DMSO, Methanol, Ethanol, Ethyl Acetate : Use the Non-Halogenated waste stream.

    • If Dichloromethane (DCM), Chloroform : Use the Halogenated waste stream.[5]

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Critical: If the waste solution is highly acidic (e.g., from an acid workup), neutralize it slowly with a bicarbonate solution before adding it to the organic waste drum to prevent polymerization or heat generation [1].[5]

  • Container Selection: Use an HDPE carboy or safety can with a self-closing lid.[5] Do not use metal cans if the solution is acidic or corrosive.[5]

  • Headspace Rule: Leave at least 10% headspace in the container to allow for thermal expansion.[5]

Emergency Spill Management

In the event of a spill, rapid containment prevents environmental release.[5]

Table 2: Spill Response Matrix

Spill TypeImmediate ActionAbsorbent MaterialCleanup Procedure
Dry Powder Stop airflow (close hood sash).[1][2]Do NOT sweep (creates dust).[2][4][5]Cover with wet paper towels to dampen, then scoop into a bag.
Liquid Solution Evacuate area if volatile.[5]Vermiculite, Sand, or Universal Absorbent Pads.Surround spill with absorbent dams.[5] Absorb from outside in.[3][5]

Decontamination: After bulk removal, wipe the surface with a dilute soap solution followed by water. Collect all wipes as solid hazardous waste.[5]

Regulatory Compliance & Documentation

To maintain "Cradle-to-Grave" stewardship as required by the EPA [2]:

  • Satellite Accumulation: Waste must be stored at or near the point of generation.[5]

  • Time Limits: Move waste to the central accumulation area within 3 days of filling the container or within 1 year of the start date, whichever comes first (check local institutional rules).

  • Manifesting: Ensure the waste contractor lists the material under the appropriate waste code (typically D001 for ignitable solvents or D000 for toxic organics if not specifically listed).[5]

References

  • National Institutes of Health (NIH) PubChem. 5-(Pyridin-3-yl)-1,2-oxazol-3-amine Compound Summary.[1][2] (Accessed 2024).[2][5][8][9] Available at: [Link][2][5]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste.[5] (2024).[2][5][8][9] Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-(Pyridin-3-yl)-1,2-oxazol-3-amine

As a Senior Application Scientist, I approach the handling of novel heterocyclic compounds not just as a regulatory checklist, but as a core component of experimental integrity and laboratory safety. The compound 5-(Pyri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel heterocyclic compounds not just as a regulatory checklist, but as a core component of experimental integrity and laboratory safety. The compound 5-(Pyridin-3-yl)-1,2-oxazol-3-amine is a bifunctional heterocyclic primary amine featuring both pyridine and isoxazole moieties. While compounds in this structural class are highly valued in drug discovery—often serving as kinase inhibitors or critical building blocks—they present specific, acute occupational hazards that require a self-validating safety system.

Below is the comprehensive technical guide for the safe handling, operational workflows, and disposal of this compound, grounded in the physicochemical causality of heterocyclic amines.

Hazard Profiling & Scientific Causality

Understanding the molecular nature of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine dictates our Personal Protective Equipment (PPE) and operational choices:

  • Lipophilicity & Dermal Penetration: The combination of pyridine and isoxazole rings confers high lipophilicity. Most aromatic and heterocyclic amines are highly lipid-soluble, allowing them to rapidly cross the stratum corneum, making dermal absorption a primary route of systemic toxicity (1)[1].

  • Chronic Toxicity: Chronic exposure to certain heterocyclic amines has been linked to severe downstream effects, including neurotoxicity and genotoxicity (2)[2].

  • Particulate Hazard: Typically supplied as a crystalline powder, it poses a significant inhalation risk. Handling protocols for isoxazole derivatives mandate the strict avoidance of dust formation to prevent respiratory tract irritation (3)[3].

Quantitative PPE Specifications Matrix

To establish a fail-safe barrier between the researcher and the chemical, PPE must be selected based on specific breakthrough times and exposure routes.

Table 1: Quantitative PPE Specifications for Heterocyclic Amines

PPE CategorySpecificationCausality / Scientific Rationale
Dermal (Gloves) Nitrile,

0.11 mm (Splash) or

0.4 mm (Extended)
Heterocyclic amines are highly lipophilic; standard latex provides an insufficient barrier against lipid-soluble organic penetration.
Ocular ANSI Z87.1 Chemical Splash GogglesCrystalline dust from amines can cause severe corneal edema (glaucopsia); standard safety glasses lack peripheral seals.
Respiratory Fume Hood (80-120 fpm) + P100 RespiratorPrevents inhalation of neurotoxic dust aerosols. P100 filters capture 99.97% of particulates if handling outside a hood.
Body Protection Flame-Resistant (FR) Lab CoatMitigates the risk of static-induced ignition when handling dispersed, dry organic powders.

Operational Workflow: Step-by-Step Handling & Solubilization

Step 1: Pre-Weighing Static Mitigation

  • Action: Discharge static from the weighing boat using an anti-static zero-stat gun before opening the chemical vial.

  • Causality: Fine heterocyclic amine powders carry electrostatic charges. Discharging prevents the powder from aerosolizing and adhering to the balance draft shield, which would otherwise create a continuous inhalation hazard.

Step 2: Enclosed Transfer

  • Action: Use a ceramic or anti-static polymeric spatula to transfer the 5-(Pyridin-3-yl)-1,2-oxazol-3-amine powder.

  • Causality: Metallic spatulas can cause friction-induced degradation or static sparks. Ceramic tools maintain the chemical integrity of the primary amine while preventing ignition.

Step 3: In-Hood Solubilization

  • Action: Add the target organic solvent (e.g., DMSO or DMF) directly to the weighing vial before removing it from the fume hood.

  • Causality: Converting the solid into a liquid solution immediately neutralizes the particulate inhalation hazard, rendering the compound safe for transport to secondary containment (e.g., a biosafety cabinet for cell assays).

Spill Response and Chemical Disposal Plan

A robust disposal plan ensures environmental compliance and prevents aquatic toxicity, a common issue with heterocyclic compounds.

SpillResponse A 1. Isolate Area Evacuate & secure B 2. Contain Spill Dampen to prevent aerosols A->B C 3. Collect Waste Use non-sparking tools B->C D 4. Decontaminate Protonate amine & wipe C->D E 5. Final Disposal Incineration facility D->E

Figure 1: Step-by-step spill response and disposal workflow for heterocyclic amine compounds.

Step-by-Step Spill Cleanup Protocol:

  • Aerosol Suppression (Containment): Do NOT dry-sweep the powder. Cover the spill with absorbent pads dampened with a dilute acidic solution (e.g., 1% acetic acid).

    • Causality: Dry sweeping aerosolizes the toxic dust. The mildly acidic solution protonates the primary amine (

      
      ), drastically reducing its volatility and lipophilicity, preventing further air contamination.
      
  • Mechanical Collection: Use non-sparking scoops to collect the dampened material into a high-density polyethylene (HDPE) hazardous waste bucket.

  • Chemical Decontamination: Wipe the affected surface with a detergent solution, followed by an ethanol rinse.

    • Causality: Detergent removes the protonated amine salts, while ethanol ensures no residual lipophilic free-base amine remains on the stainless steel hood surface.

Waste Segregation & Disposal:

  • Solid Waste: Contaminated gloves, spatulas, and empty vials must be placed in a solid hazardous waste bin explicitly labeled "Toxic Organic Solid Waste - Contains Heterocyclic Amines."

  • Liquid Waste: Solutions containing 5-(Pyridin-3-yl)-1,2-oxazol-3-amine must be collected in a dedicated organic waste carboy. Never pour down the drain due to the high aquatic toxicity associated with pyridine derivatives.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. 1

  • Potential Role of Heterocyclic Aromatic Amines in Neurodegeneration - ACS Publications.2

  • Chemical Safety Data Sheet MSDS / SDS - 3-(2,4-DICHLOROPHENYL)ISOXAZOLE - ChemicalBook. 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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